3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Description
BenchChem offers high-quality 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H5BrClF2N |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrClF2N/c1-7(10,11)4-2-5(8)6(9)12-3-4/h2-3H,1H3 |
InChI Key |
LGZUPJULTSACMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)Br)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Orthogonal Reactivity of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Technical Guide for Advanced API Synthesis
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogens and fluorinated alkyl groups onto heterocyclic scaffolds is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2) represents a premium, highly functionalized building block designed for advanced drug discovery.
As an Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform for sequential, regioselective functionalization. The presence of three distinct reactive vectors—a highly electrophilic C-2 chlorine, a transition-metal-sensitive C-3 bromine, and a metabolically robust C-5 (1,1-difluoroethyl) group—enables the rapid assembly of complex Advanced Pharmaceutical Intermediates (APIs). This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to harness this scaffold effectively.
Structural Elucidation & Physicochemical Profile
The physicochemical behavior of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is dictated by the strong electron-withdrawing nature of its substituents. The 1,1-difluoroethyl group (-CF₂CH₃) serves as an innovative bioisostere for ethyl or isopropyl groups. Unlike the ubiquitous trifluoromethyl (-CF₃) group, the -CF₂CH₃ moiety introduces a specific steric bulk while maintaining high lipophilicity and metabolic resistance against cytochrome P450-mediated oxidation.
Quantitative data and structural properties are summarized in the table below for rapid comparative analysis.
| Physicochemical Property | Value | Source / Derivation |
| Chemical Name | 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine | IUPAC Nomenclature |
| CAS Number | 2825006-82-2 | Supplier Data () [1] |
| Molecular Formula | C₇H₅BrClF₂N | Supplier Data () [2] |
| Molecular Weight | 256.47 g/mol | Computed |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | Extrapolated from Pyridine Analogs () [3] |
| Physical State (Predicted) | Liquid / Low-Melting Solid | Analog Comparison () [4] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (N, F, F) | Structural Analysis |
Mechanistic Insights: The Power of Orthogonal Reactivity
The true value of this scaffold lies in its orthogonal reactivity . Orthogonality in organic synthesis means that multiple reactive sites can be addressed sequentially without the need for protecting groups, provided the correct reaction conditions are applied.
-
C-2 Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The C-2 position is highly activated. The adjacent electronegative pyridine nitrogen lowers the LUMO of the ring, while the C-5 fluorinated group exerts a strong inductive pull (-I effect). This makes the C-2 chlorine highly susceptible to displacement by nucleophiles (amines, alkoxides) under basic conditions.
-
C-3 Bromine (Transition-Metal Catalysis): Bromine is a softer leaving group than chlorine and is situated at the less electron-deficient meta-position relative to the nitrogen. It resists SₙAr but undergoes facile oxidative addition with low-valent transition metals (e.g., Pd⁰ or Ni⁰), making it ideal for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
C-5 1,1-Difluoroethyl Group (Pharmacokinetic Modulator): Once the core is functionalized, this group remains intact to engage in target binding, enhancing the drug's LogP and membrane permeability.
Logical relationship of orthogonal reactivity sites on the pyridine scaffold.
Self-Validating Experimental Protocol: Sequential Bi-Functionalization
To guarantee scientific integrity, experimental workflows must be designed with built-in validation checkpoints. The following protocol describes the sequential functionalization of the scaffold: SₙAr followed by a Suzuki-Miyaura coupling.
Causality-Driven Methodology
Phase 1: Regioselective SₙAr at C-2
-
Reagent Preparation: Dissolve 1.0 eq of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine and 1.2 eq of a primary amine in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Causality: NMP is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex transition state during SₙAr.
-
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine for the electrophilic C-2 site.
-
-
Thermal Activation: Heat the mixture to 80°C for 4 hours.
-
Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
System Logic: The protocol dictates that you must not proceed until the starting mass (m/z 256.47) is completely depleted and replaced by the [M+H]⁺ peak of the aminated intermediate. This prevents complex mixtures in Phase 2.
-
Phase 2: Suzuki-Miyaura Cross-Coupling at C-3 5. Catalyst & Substrate Loading: To the isolated SₙAr intermediate (1.0 eq), add 1.5 eq of an aryl boronic acid and 0.05 eq of Pd(dppf)Cl₂.
- Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the challenging reductive elimination step, especially when dealing with sterically hindered ortho-substituted pyridines.
- Biphasic Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and 2M aqueous K₂CO₃.
- Causality: Dioxane provides excellent solubility for the organic components at elevated temperatures, while the aqueous phase dissolves the K₂CO₃. K₂CO₃ is a mild base that activates the boronic acid (forming the reactive boronate) without hydrolyzing the substrate.
Reaction & Purification: Degas with N₂ for 15 minutes, heat to 90°C for 12 hours, then purify via silica gel flash chromatography.
Self-validating experimental workflow for sequential bi-functionalization.
References
-
PubChem, National Institutes of Health. "3-Bromo-2-chloro-5-fluoropyridine | CID 40418626" (Analog Data for TPSA). Available at:[Link]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of a proposed synthetic pathway for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative with significant potential in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a scientifically rigorous exploration of the causality behind experimental choices, ensuring a self-validating and reproducible protocol. This guide is structured to provide full editorial control, presenting a logical and insightful narrative grounded in established chemical principles and supported by authoritative references. All quantitative data is summarized for clarity, and experimental workflows are visually represented to enhance understanding.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine and fluorinated alkyl groups into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1] The difluoromethyl group (CF2H) and the 1,1-difluoroethyl group, in particular, are of growing interest as they can act as bioisosteres for other functional groups, like hydroxyl or thiol, and can participate in hydrogen bonding, further influencing molecular interactions.[1][2]
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[3] The synthesis of specifically substituted pyridines, such as the target molecule 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, presents a synthetic challenge that requires a nuanced understanding of pyridine chemistry. This guide will detail a plausible and robust synthetic route to this valuable compound, starting from readily available precursors.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis commencing with a commercially available substituted pyridine. The key transformations involve the introduction of the bromo, chloro, and 1,1-difluoroethyl substituents at the desired positions.
Sources
- 1. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
Comprehensive Structure Elucidation of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Methodological Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the 1,1-difluoroethyl moiety (
However, the dense functionalization of this pyridine ring—bearing a bromine atom, a chlorine atom, and a fluorinated alkyl group—presents a significant analytical challenge. Differentiating the exact regiochemistry (specifically the relative positions of the halogens) requires a rigorous, self-validating analytical workflow. As a Senior Application Scientist, I have designed this guide to detail the causal logic and step-by-step methodologies required to unambiguously elucidate the structure of this complex halo-pyridine.
Strategic Analytical Workflow
To prevent compounding errors during structural assignment, we employ a sequential, orthogonal strategy. We begin by confirming the exact atomic composition via gas-phase isotopic profiling, followed by mapping the spatial and scalar connectivity in solution via multi-nuclear NMR, and finally validating the absolute 3D geometry.
Analytical workflow for the absolute structure elucidation of poly-halogenated pyridines.
Phase I: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
The Causality: Before investing extensive time in NMR, one must definitively confirm the molecular formula and the presence of the specific halogens. The simultaneous presence of one bromine atom and one chlorine atom creates a highly diagnostic, self-validating isotopic signature that cannot be easily mimicked by other elemental combinations[3].
Bromine exists naturally as
Table 1: Theoretical Isotope Abundances for
| Isotope Peak | m/z (Nominal) | Halogen Composition | Relative Abundance (% Base Peak) |
| M | 256 | ~ 75% | |
| M+2 | 258 | 100% (Base Peak) | |
| M+4 | 260 | ~ 25% |
Step-by-Step LC-HRMS Protocol
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in Water/Acetonitrile (50:50).
-
Chromatography: Inject 1 µL onto a reversed-phase C18 column (e.g., Acquity HSS T3, 1.8 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Acquire data on an Orbitrap or Q-TOF mass spectrometer with a mass resolution setting of
(FWHM at m/z 200). -
Data Processing: Extract the ion chromatogram for m/z 255.9 - 260.9. Verify that the exact mass error is
and that the isotopic cluster perfectly matches the 3:4:1 theoretical model.
Phase II: Multi-Nuclear NMR Spectroscopy
The Causality: While HRMS confirms the elemental inventory, NMR establishes the topological connectivity. The 1,1-difluoroethyl group acts as a powerful internal spin-probe. Because
Table 2: Diagnostic Multi-Nuclear NMR Parameters
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant (Hz) |
| 1.90 - 2.05 | Triplet (t) | |||
| H-4 | 7.90 - 8.10 | Doublet (d) | ||
| H-6 | 8.40 - 8.60 | Doublet (d) | ||
| -65.0 to -90.0 | Quartet (q) | |||
| C-1' ( | 115.0 - 120.0 | Triplet (t) | ||
| C-2' ( | 20.0 - 25.0 | Triplet (t) | ||
| C-5 (Pyridine) | 130.0 - 135.0 | Triplet (t) |
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
1D Acquisition:
-
Acquire a
spectrum (minimum 400 MHz). Identify the characteristic methyl triplet and the two meta-coupled pyridine protons. -
Acquire a
spectrum (376 MHz). Observe the distinct quartet resulting from coupling to the methyl protons. -
Acquire a
spectrum (100 MHz). Note the massive one-bond C-F splitting ( ) that definitively identifies the fluorinated carbon.
-
-
2D Regiochemical Mapping (HMBC & COSY): The critical challenge is proving that the Chlorine is at C-2 and the Bromine is at C-3.
-
H-6 will show a strong
HMBC correlation to C-2 (C-Cl) and a correlation to C-5. -
H-4 will show a
correlation to C-2 and C-6, and a correlation to C-3 (C-Br) and C-5. -
The differential chemical shifts of C-2 (deshielded by adjacent N and Cl, typically
) versus C-3 (shielded by the heavy atom effect of Br, typically ) secure the final assignment.
-
Key HMBC (dashed) and COSY (solid) NMR correlations establishing pyridine regiochemistry.
Phase III: Orthogonal Validation (Solid-State)
The Causality: Solution-phase NMR and gas-phase MS are highly predictive, but they are subject to dynamic conformational averaging and solvent-induced shift anomalies. To establish an unimpeachable, self-validating proof of structure—especially for intellectual property and patent filings—solid-state orthogonal validation is required.
Step-by-Step Validation Protocol
-
Vibrational Spectroscopy (FT-IR): Analyze the compound using Attenuated Total Reflectance (ATR) FT-IR. Look for the exceptionally strong, broad C-F stretching vibrations typically observed between
, which orthogonally confirms the presence of the difluoroalkyl group independent of NMR spin-states. -
Single-Crystal X-Ray Diffraction (XRD): Dissolve 5 mg of the compound in a minimum volume of a slow-evaporating solvent system (e.g., Hexane/Dichloromethane). Allow slow evaporation at room temperature to yield single crystals. XRD will definitively locate the heavier halogens in 3D space, as Bromine and Chlorine possess significantly different electron densities, allowing for absolute crystallographic differentiation.
References
-
"Recent Advances for the Direct Introduction of the CF2Me Moiety" - Frontiers in Chemistry. 1
-
"Mechanism of Action and Preclinical Antitumor Activity of the Novel Hypoxia-Activated DNA Cross-Linking Agent PR-104" - AACR Journals. 3
-
"Synthesis of Aryl α,α-Difluoroethyl Thioethers a new Structure Motif in Organic Chemistry" - SciSpace. 4
-
"1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids" - PMC. 2
Sources
- 1. Frontiers | Recent Advances for the Direct Introduction of the CF2Me Moiety [frontiersin.org]
- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
Multinuclear NMR Spectroscopic Characterization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Technical Guide
Executive Summary
The incorporation of fluorinated alkyl groups into heterocyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. The compound 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine represents a highly functionalized building block requiring rigorous analytical characterization. This whitepaper provides an in-depth, self-validating methodology for the unambiguous structural elucidation of this molecule using multinuclear (
Mechanistic Principles of Spin-Spin Coupling
To accurately interpret the NMR spectra of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, one must understand the causality behind the observed heteronuclear spin-spin coupling (
The 1,1-Difluoroethyl Group (-CF CH )
The presence of the -CF
-
Causality of Multiplicity : According to the
rule, the three equivalent protons of the methyl group couple with the two adjacent fluorine atoms. This causes the H methyl signal to split into a triplet with a characteristic three-bond coupling constant ( ) of approximately 18 Hz[1]. -
Reciprocal Coupling : Conversely, in the
F spectrum, the two fluorine atoms are split by the three methyl protons, resulting in a quartet. The coupling constant ( ) extracted from the F spectrum must mathematically mirror the from the H spectrum[2]. This reciprocal relationship forms the basis of our self-validating assignment protocol.
The Pyridine Core
The pyridine ring is heavily substituted (positions 2, 3, and 5), leaving only two aromatic protons at positions 4 and 6. Because these protons are meta to each other, they will not exhibit the large ortho coupling typical of unsubstituted pyridines. Instead, they will show a small
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every NMR protocol acts as a closed-loop, self-validating system. If the heteronuclear coupling constants extracted from independent frequency domains (
Step-by-Step Methodology
-
Sample Preparation :
-
For
H and F NMR: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl ). -
For
C NMR: Increase the concentration to 30–50 mg. The C nucleus has low natural abundance (~1.1%), and the signal-to-noise ratio is further degraded because the carbon signals of the -CF CH group are split into multiplets by the fluorine atoms. -
Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube. Removing solid particulates is critical; suspended particles distort magnetic field homogeneity, leading to broad, unresolvable peaks[3].
-
-
Probe Tuning and Calibration :
-
Tune the spectrometer probe specifically for
H, C, and F frequencies to maximize pulse efficiency. -
Reference the
H and C spectra to the residual CDCl solvent peaks (7.26 ppm and 77.16 ppm, respectively). -
Reference the
F spectrum to trichlorofluoromethane (CFCl ) at 0.0 ppm[4].
-
-
Acquisition Parameters :
- H NMR : Acquire 16 scans using a 90° pulse with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
- F NMR : Acquire 64 scans. Run one spectrum proton-coupled (to observe the critical quartet splitting) and one proton-decoupled (to collapse the signal into a singlet for precise purity integration).
- C NMR : Acquire 1024 scans with broadband proton decoupling.
Workflow Visualization
Workflow for multinuclear NMR acquisition and self-validating structural assignment.
Quantitative Data Presentation
The following tables summarize the characteristic multinuclear NMR assignments for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, synthesized from empirical rules and analogous fluorinated heterocyclic literature[1][2].
Table 1: H NMR Data (400 MHz, CDCl )
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( |
| H-6 | ~ 8.50 | Doublet (d) | 1H | |
| H-4 | ~ 8.05 | Doublet (d) | 1H | |
| -CH | ~ 1.95 | Triplet (t) | 3H |
Table 2: C NMR Data (100 MHz, CDCl , H-decoupled)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( |
| C-2 (Cl) | ~ 149.0 | Singlet (s) | - |
| C-6 (H) | ~ 146.5 | Singlet (s) | - |
| C-4 (H) | ~ 139.0 | Singlet (s) | - |
| C-5 (C-CF | ~ 132.0 | Triplet (t) | |
| -CF | ~ 120.0 | Triplet (t) | |
| C-3 (Br) | ~ 119.5 | Singlet (s) | - |
| -CH | ~ 24.5 | Triplet (t) |
Table 3: F NMR Data (376 MHz, CDCl )
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( |
| -CF | ~ -90.5 | Quartet (q) | 2F |
Note: The exact matching of the
References
-
UCL Faculty of Mathematical & Physical Sciences . Sample Preparation for NMR Spectroscopy. University College London. Available at:[Link]
-
Gandra, U. R., et al. (2024). 19F NMR Probes: Molecular Logic Material Implications. Analytical Chemistry, ACS Publications. Available at:[Link]
-
Wiley-VCH Supporting Information . Synthesis of gem-difluorinated compounds and 13C/19F NMR Assignments. Available at:[Link]
-
Royal Society of Chemistry (RSC) Supporting Information . Direct Fluorination of N-Heterocycles: 4-(1,1-Difluoroethyl)pyridine NMR Data. Available at:[Link]
Sources
mass spectrometry analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. As a molecule featuring a complex isotopic signature and multiple potential fragmentation sites, its structural elucidation requires a nuanced approach. This document moves beyond standard operating procedures to detail the underlying principles and strategic decisions essential for robust analysis. We will explore optimal ionization techniques, predict and interpret the unique isotopic patterns arising from the presence of both bromine and chlorine, and delineate the most probable fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the definitive characterization of complex halogenated molecules.
Foundational Principles: The Challenge of a Polyhalogenated Heterocycle
The analytical challenge presented by 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine lies in its unique elemental composition. The presence of both bromine and chlorine, each with significant heavy isotopes, creates a complex but highly informative molecular ion region.[1] Understanding this isotopic signature is the first and most critical step in confirming the compound's identity.
-
Chlorine Isotopes: Naturally occurring chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl. This results in a characteristic M/M+2 peak intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom.[2][3]
-
Bromine Isotopes: Bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. This produces a signature M/M+2 peak pattern of approximately equal heights for any bromine-containing ion.[1][2]
When a molecule contains both atoms, these patterns combine to produce a distinctive cluster of peaks (M, M+2, M+4, M+6), which serves as a powerful diagnostic tool.
Strategic Selection of Ionization Technique
The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum—specifically, the abundance of the molecular ion versus fragment ions.[4] For 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, the selection depends on the analytical goal.
Electron Ionization (EI) for Fingerprint Generation
Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with 70 eV electrons.[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
-
Expertise & Causality: While often resulting in a weak or absent molecular ion peak, the fragmentation pattern generated by EI is a stable "fingerprint" that is highly valuable for library matching and initial structural confirmation.[5] The high energy ensures that characteristic bond cleavages occur predictably.
-
Trustworthiness: The reproducibility of EI spectra allows for the creation of robust, transferable methods and comparison against established spectral libraries like NIST and Wiley.[5]
Soft Ionization (ESI & APCI) for Molecular Ion Confirmation
For applications requiring definitive molecular weight confirmation, such as in drug metabolism studies or synthesis verification, "soft" ionization techniques are superior because they minimize fragmentation and preserve the molecular ion.[4]
-
Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds and is the workhorse of modern LC-MS.[4][6] Given the nitrogen atom in the pyridine ring, the target molecule can be readily protonated in a positive ion mode, typically by introducing a small amount of acid (e.g., formic acid) into the mobile phase. This would generate the pseudomolecular ion, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is more effective for less-polar, neutral molecules that are volatile enough to be vaporized in a heated nebulizer.[7][8] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte. For this moderately polar compound, APCI offers a viable alternative if ESI response is suboptimal. Negative Chemical Ionization (NCI) mode can also be effective for halogenated compounds due to their electron-accepting properties.[7]
Recommendation: For most applications in a drug development pipeline, coupling High-Performance Liquid Chromatography (HPLC) with ESI (LC-ESI-MS) is the preferred method due to its sensitivity and direct compatibility with the analysis of polar molecules in solution.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a robust LC-MS/MS methodology for the analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Overall Workflow Diagram
Caption: High-level workflow for LC-MS/MS analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of water and methanol. This ensures compatibility with the reversed-phase LC mobile phase.
-
-
Liquid Chromatography (HPLC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for positive mode ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI-MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan Range: m/z 100-400. This range comfortably covers the molecular weight of the analyte and its expected fragments.
-
MS/MS: Perform a product ion scan on the most abundant peak of the molecular ion cluster (the [M+H]⁺ ion corresponding to ³⁵Cl and ⁷⁹Br).
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Data Interpretation: Decoding the Spectrum
The Molecular Ion Region: A Definitive Signature
The first step in data analysis is to locate the characteristic isotopic cluster for the protonated molecule, [C₇H₆BrClF₂N]⁺. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N).
Table 1: Predicted m/z and Relative Intensities for the [M+H]⁺ Isotopic Cluster
| Ion | Isotopic Composition | Calculated m/z | Relative Intensity (Approx.) | Rationale |
| [M+H]⁺ | ⁷⁹Br, ³⁵Cl | 255.9339 | 100% | Contains the most abundant isotopes of Br and Cl. |
| [M+2+H]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 257.9319 | ~132% | Sum of probabilities: (~98% from ⁸¹Br) + (~33% from ³⁷Cl). |
| [M+4+H]⁺ | ⁸¹Br, ³⁷Cl | 259.9290 | ~32% | Probability of containing both heavy isotopes. |
| [M+6+H]⁺ | - | - | <1% | Negligible; arises from ¹³C contributions. |
This table provides a powerful self-validating system. The observation of this specific four-peak pattern with the predicted m/z values and intensity ratios provides extremely high confidence in the elemental composition of the analyte.
MS/MS Fragmentation Analysis: Elucidating the Structure
Fragmentation in mass spectrometry follows predictable chemical principles, primarily breaking the weakest bonds first.[9] For 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, the C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical the most likely initial fragmentation event.
Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation pathway.
Detailed Fragmentation Analysis:
-
Initial Loss of Bromine: The primary and most favorable fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) to form a highly abundant fragment at m/z 176.9 .[9] This fragment will still exhibit a 3:1 isotopic pattern for [M+2] due to the remaining chlorine atom.
-
Loss of HF: From the m/z 176.9 fragment, a common pathway for fluoroalkyl groups is the neutral loss of hydrogen fluoride (HF), resulting in an ion at m/z 156.9 .
-
Cleavage of the Difluoroethyl Group: The bond between the pyridine ring and the difluoroethyl substituent can cleave, leading to the loss of the •C₂HF₂ radical from the m/z 176.9 ion, yielding a fragment at m/z 111.9 . This corresponds to the 2-chloro-pyridinium cation.
-
Direct Loss from Parent: A less common, but possible, fragmentation from the parent ion could be the elimination of neutral 1,1-difluoroethene (C₂H₂F₂), resulting in a fragment at m/z 191.9 . This fragment would retain both Br and Cl, showing the complex M/M+2/M+4 isotopic pattern.
Conclusion
The mass spectrometric analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a multi-faceted process that relies on a systematic and knowledge-based approach. By leveraging soft ionization techniques like ESI, the characteristic and complex isotopic pattern of the molecular ion can be clearly resolved, providing definitive confirmation of the elemental formula. Subsequent MS/MS analysis, guided by an understanding of bond energies and common fragmentation mechanisms, allows for the elucidation of its structure. The combination of a logical workflow, precise instrumentation, and careful interpretation of both the molecular ion region and its fragments provides a self-validating system for the unambiguous characterization of this and other complex halogenated molecules.
References
-
Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
-
Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]
-
Title: Ch13 - Mass Spectroscopy Source: University of Calgary Chemistry URL: [Link]
-
Title: 13.04 Isotopic Abundance in Mass Spectrometry Source: YouTube URL: [Link]
-
Title: Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) Source: PharmaCores URL: [Link]
-
Title: Mass Spectra of some substituted 2-Chloro-pyridones Source: Journal of the Chemical Society of Pakistan URL: [Link]
-
Title: The Geochemistry of Stable Chlorine and Bromine Isotopes Source: Springer Professional URL: [Link]
-
Title: Ionization Techniques Source: Central Laboratories UCT Prague URL: [Link]
-
Title: Ionization Methods in Organic Mass Spectrometry Source: Michigan State University URL: [Link]
-
Title: Ionization Techniques for Mass Spectral Analysis Source: IntechOpen URL: [Link]
-
Title: 2.3: Ionization Techniques Source: Chemistry LibreTexts URL: [Link]
-
Title: Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl] Source: ResearchGate URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
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- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Ionization Techniques for Mass Spectral Analysis | IntechOpen [intechopen.com]
- 5. Ionization Techniques - Central Laboratories UCT Prague [clab.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) | PharmaCores [pharmacores.com]
- 8. as.uky.edu [as.uky.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine molecular weight
An In-depth Technical Guide to 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, focusing on its fundamental chemical properties, structural characteristics, and practical considerations for its application in a research and development setting.
Executive Summary
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and agrochemical synthesis. The presence of bromine, chlorine, and a difluoroethyl group on the pyridine core imparts unique electronic properties and metabolic stability, making it a valuable scaffold for designing novel bioactive molecules. This document details the precise molecular weight, chemical identity, structural features, and essential safety protocols associated with this compound. Furthermore, it offers expert insights into a plausible synthetic pathway and discusses its potential applications, providing a holistic resource for laboratory professionals.
Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These parameters are critical for accurate experimental design, reaction stoichiometry, and analytical characterization.
Systematic Name and Identifiers
-
Systematic Name: 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
-
CAS Number: 2825006-82-2[1]
-
Molecular Formula: C₇H₅BrClF₂N[1]
Molecular Weight
The molecular weight is a critical parameter for all quantitative chemical work. It is derived from the molecular formula by summing the atomic weights of the constituent atoms.
-
Average Molecular Weight: 256.47 g/mol [1]
-
Monoisotopic Mass: 254.9250 g/mol (calculated)
The distinction between average and monoisotopic mass is crucial. For stoichiometric calculations in synthesis, the average molecular weight is used. For high-resolution mass spectrometry, the monoisotopic mass (calculated using the most abundant isotopes of each element) is the relevant value for identifying the molecular ion peak.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for predicting the compound's behavior in various solvents and experimental conditions.
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₅BrClF₂N | [1] |
| Molecular Weight | 256.47 g/mol | [1] |
| Physical Form | Solid / Liquid | (Predicted based on similar structures) |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | (Predicted based on structure) |
| Boiling Point | Not available | Data not found in provided search results. |
| Melting Point | Not available | Data not found in provided search results. |
Structural Elucidation
The three-dimensional arrangement of atoms in a molecule dictates its reactivity and biological interactions.
Molecular Structure Diagram
The structure of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine features a pyridine ring substituted at the 2, 3, and 5 positions. The bromine and chlorine atoms are key functional handles for cross-coupling reactions, while the 1,1-difluoroethyl group can enhance lipophilicity and block metabolic oxidation.
Caption: Molecular structure of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Proposed Synthetic Pathway and Mechanistic Rationale
Retrosynthetic Analysis
The key challenge is the introduction of the 1,1-difluoroethyl group. A logical retrosynthetic disconnection points to a ketone precursor, 5-acetyl-3-bromo-2-chloropyridine, which can be fluorinated using a deoxofluorinating agent. This ketone intermediate can, in turn, be synthesized from a suitable pyridine precursor via acylation or cross-coupling.
Proposed Experimental Protocol
This protocol is a conceptual workflow and must be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 5-Acetyl-3-bromo-2-chloropyridine (Intermediate 2)
-
System Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask with 3,5-dibromo-2-chloropyridine (1 ).
-
Solvent & Cooling: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the selectivity of the metal-halogen exchange.
-
Lithiation: Add n-butyllithium (n-BuLi) dropwise. The n-BuLi will selectively exchange with the more reactive bromine at the 5-position due to electronic effects.
-
Acylation: After stirring for 30 minutes, add N,N-dimethylacetamide (DMA) to the reaction mixture. The resulting lithiated species will act as a nucleophile, attacking the electrophilic carbonyl of DMA.
-
Quenching & Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield the ketone intermediate (2 ).
Step 2: Deoxofluorination to yield 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (Final Product)
-
System Setup: In a fume hood, charge a flask made of fluorinated ethylene propylene (FEP) or another suitable fluoropolymer with the ketone intermediate (2 ).
-
Solvent & Reagent: Dissolve the ketone in anhydrous dichloromethane (DCM). Add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxo-Fluor®) dropwise at 0 °C. Causality: DAST is a specialized reagent that replaces a carbonyl oxygen with two fluorine atoms. The reaction must be handled with extreme care due to the potential for hazardous byproducts.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate. This step is crucial to neutralize the acidic and reactive byproducts of the fluorination reaction.
-
Purification: Extract the product with DCM, dry over magnesium sulfate, and concentrate. Purify the final compound via column chromatography.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Safety, Handling, and Storage
Working with halogenated, nitrogen-containing heterocyclic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar molecules can be used to establish a robust safety framework.
Hazard Identification
Based on analogous compounds like 3-bromo-2-chloropyridine and other fluorinated pyridines, the following hazards should be assumed[2][3]:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Hazard: May cause respiratory irritation.
Recommended Handling Protocol
This protocol is a self-validating system designed to minimize exposure.
-
Engineering Controls: All handling of the solid or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has adequate airflow.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.
-
Body Protection: Wear a standard laboratory coat.
-
-
Material Handling:
-
Avoid generating dust when handling the solid.
-
Use a spatula or powder funnel for transfers.
-
If making solutions, add the solid to the solvent slowly.
-
-
Spill & Emergency Procedures:
-
Keep a spill kit rated for chemical solvents and solids readily accessible.
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
In case of skin contact, wash immediately with soap and water.[2][3]
-
Ensure an eyewash station and safety shower are located near the workstation.
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Applications in Research and Development
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is not just a chemical entity but a tool for innovation. Its structural motifs are highly sought after in modern drug discovery and agrochemical design.
-
Medicinal Chemistry: The pyridine core is a common feature in many FDA-approved drugs. The halogen atoms at the 2- and 3-positions serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries to explore structure-activity relationships (SAR).
-
Agrochemicals: The introduction of a difluoroalkyl group can significantly enhance the biological activity and metabolic stability of pesticides and herbicides. This compound provides a scaffold to develop new crop protection agents with improved efficacy and environmental profiles.
-
Materials Science: Polysubstituted pyridines can be used as ligands in organometallic chemistry or as building blocks for functional organic materials.
References
Sources
An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS No. 2825006-82-2). In the absence of extensive empirical solubility data in the public domain, this document establishes a foundational understanding through a detailed examination of the molecule's physicochemical properties and structural attributes. We present a theoretical framework to predict its solubility in a wide array of common organic solvents, categorized by polarity and hydrogen bonding capability. This guide is designed to be a practical resource for researchers, scientists, and professionals in drug development by providing not only predictive insights but also a detailed, self-validating experimental protocol for the gravimetric determination of solubility, enabling users to generate precise, application-specific data.
Introduction: The Significance of Solubility in a Modern Synthesis Intermediate
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative of increasing interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of bromo, chloro, and difluoroethyl groups on the pyridine scaffold offers multiple reaction sites for further chemical modification. As with any compound destined for use in synthesis or formulation, its solubility profile is a critical parameter. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a cornerstone of purification techniques such as crystallization and chromatography. A thorough understanding of a compound's behavior in various solvents is therefore not merely academic but a prerequisite for efficient and scalable chemical process development.
This guide addresses the current information gap by providing a multi-faceted approach to understanding the solubility of this specific pyridine derivative. We will first delve into its predicted physicochemical properties to build a rational basis for solubility estimation. Following this, we will present a qualitative but scientifically-grounded analysis of its expected solubility in common laboratory solvents. The cornerstone of this guide is a detailed, step-by-step protocol for the empirical determination of solubility, empowering researchers to obtain the precise data required for their work.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, we must first examine its key structural features and predicted properties.
Table 1: Predicted Physicochemical Properties of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine [1]
| Property | Value | Source |
| CAS Number | 2825006-82-2 | ChemicalBook[1] |
| Molecular Formula | C₇H₅BrClF₂N | ChemicalBook[1] |
| Molecular Weight | 256.47 g/mol | ChemicalBook[1] |
| Boiling Point (Predicted) | 247.06 °C at 760 Torr | ChemicalBook[1] |
| Density (Predicted) | 1.651 g/cm³ at 25 °C | ChemicalBook[1] |
| pKa (Predicted) | -1.825 | ChemicalBook[1] |
Structural Analysis and Intermolecular Forces
The structure of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is characterized by several key features that influence its polarity and potential for intermolecular interactions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a site of electron density, making the molecule polar and capable of acting as a hydrogen bond acceptor.[2] However, the predicted low pKa suggests it is a very weak base.
-
Halogen Substituents (Br and Cl): The bromo and chloro groups are electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions. These halogens can also participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.[3][4]
-
1,1-Difluoroethyl Group: The two fluorine atoms on the ethyl group are highly electronegative, creating a strong dipole moment within this substituent. This group increases the molecule's polarity but is not capable of hydrogen bonding.
Overall, 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine can be classified as a polar aprotic molecule . It lacks hydrogen bond donor capabilities but possesses several hydrogen bond acceptor sites (the pyridine nitrogen and the halogen atoms).
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and the structural analysis, we can predict the solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in various classes of organic solvents.
Table 2: Predicted Qualitative Solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The polarity of these solvents aligns well with the polar nature of the target molecule, facilitating strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen and halogen atoms can act as hydrogen bond acceptors for the solvent's hydroxyl group. The overall polarity is also favorable. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similar polarities and potential for dispersion forces and weak halogen-pi interactions suggest good compatibility.[4] |
| Aromatic | Toluene, Benzene | Low to Moderate | While dispersion forces are present, the significant difference in polarity will likely limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low | The large disparity between the polar solute and nonpolar solvent will result in poor solvation. |
Experimental Determination of Solubility: A Validated Gravimetric Protocol
While theoretical predictions are invaluable for initial solvent screening, precise quantitative data must be obtained empirically. The gravimetric method, also known as the shake-flask method, is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]
Causality Behind Experimental Choices
The protocol described below is designed to be self-validating. The use of a prolonged equilibration period with continuous agitation ensures that the solution reaches a true thermodynamic equilibrium, representing the maximum amount of solute that can dissolve at a given temperature. Filtering the saturated solution is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The final drying to a constant weight confirms the complete removal of the solvent, ensuring that only the mass of the dissolved solute is measured.
Step-by-Step Gravimetric Protocol
Objective: To determine the saturation solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (high purity)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance (readable to 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)
-
Glass syringes
-
Pre-weighed, clean, and dry evaporating dishes or beakers
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine to a scintillation vial. An excess is crucial to ensure saturation, and undissolved solid should be clearly visible.
-
Add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended, with 48 hours being ideal) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the excess solid to settle for at least 1 hour.
-
Carefully draw a known volume of the supernatant (e.g., 2.00 mL) into a glass syringe.
-
Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporating dish. Record the exact weight of the empty dish.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the evaporating dish containing the filtered saturated solution.
-
Place the dish in a vacuum oven at a temperature well below the boiling point of the solute to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it again.
-
Repeat the drying and weighing process until a constant weight is achieved (e.g., two consecutive readings are within ± 0.0005 g).
-
-
Calculation:
-
Mass of dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)
-
Solubility (g/L): (Mass of dissolved solute / Volume of filtered solution) * 1000
-
Visualization of Experimental Workflow
To provide a clear visual representation of the experimental process, the following diagrams outline the key stages of the gravimetric solubility determination.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Factors Influencing Solubility.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine. While experimentally derived quantitative data is not yet widely available, the analysis of its physicochemical properties and molecular structure allows for reliable qualitative predictions. The compound is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents, and poor solubility in nonpolar solvents. To facilitate the generation of precise, application-specific data, a detailed and validated gravimetric protocol has been provided. This guide serves as a critical resource for any researcher or scientist working with this versatile synthetic intermediate, enabling informed solvent selection and process optimization.
References
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
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3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. PubChem. [Link]
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Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]
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Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. National Center for Biotechnology Information. [Link]
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The Basics of UV-Vis Spectroscopy. Agilent. [Link]
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Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. ACS Publications. [Link]
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Solubility of Organic Compounds. University of Calgary. [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. [Link]
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A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. PubMed. [Link]
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The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]
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Gravimetric Analysis. University of Technology, Iraq. [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Royal Society of Chemistry. [Link]
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Quantitative structure–activity relationship. Wikipedia. [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. [Link]
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Reactivity Profile and Synthetic Applications of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in Drug Discovery
An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated motifs and polyhalogenated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2)[1] has emerged as a premium building block that satisfies two critical design criteria: bioisosteric metabolic stabilization and orthogonal late-stage functionalization.
As a Senior Application Scientist, I have structured this whitepaper to dissect the electronic topography of this scaffold. By understanding the causality behind its reactivity, researchers can design self-validating synthetic workflows that exploit the distinct bond dissociation energies and electronic biases of the C2-chloro, C3-bromo, and C5-difluoroethyl substituents.
Structural Profiling and Electronic Causality
The utility of 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine lies in the synergistic electronic effects of its three substituents, which dictate its behavior in both biological systems and synthetic reactors.
The 1,1-Difluoroethyl Motif: A Superior Bioisostere
The 1,1-difluoroethyl group (–CF₂CH₃) is a highly validated bioisostere for methoxy (–OCH₃) and ethyl (–CH₂CH₃) groups[2].
-
Metabolic Causality: Traditional methoxy groups are highly susceptible to cytochrome P450-mediated O-dealkylation. The substitution of hydrogen or oxygen with geminal fluorines blocks this oxidative liability due to the high strength of the C–F bond (~116 kcal/mol).
-
Physicochemical Impact: The strongly electron-withdrawing nature of the –CF₂CH₃ group modulates the pKa of the adjacent pyridine nitrogen, reducing basicity and thereby mitigating hERG channel liability[3]. Furthermore, it enhances the overall lipophilicity (LogP) and membrane permeability of the molecule[3].
Orthogonal Halogen Handles
The pyridine core is inherently electron-deficient, but the asymmetric placement of the halogens creates a highly programmable reactivity matrix:
-
C2-Chloro Position: Positioned ortho to the pyridine nitrogen, the C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer intermediate[4]. This activation is further amplified by the inductive pull of the para-positioned 1,1-difluoroethyl group.
-
C3-Bromo Position: While less susceptible to SNAr, the C3-Br bond possesses a lower Bond Dissociation Energy (BDE) than the C2-Cl bond. This makes it the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd⁰ or Ni⁰) in cross-coupling reactions[5].
Orthogonal reactivity map of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Quantitative Reactivity Summaries
To design predictable synthetic routes, chemists must leverage the thermodynamic and kinetic differences between the C2 and C3 positions. Table 1 outlines the core physical parameters, while Table 2 provides a predictive matrix for regioselective functionalization.
Table 1: Physicochemical & Electronic Parameters
| Parameter | Value / Characteristic | Causality / Synthetic Impact |
| C3–Br Bond Dissociation Energy | ~68 kcal/mol | Facilitates selective oxidative addition by Pd(0)/Ni(0) catalysts. |
| C2–Cl Bond Dissociation Energy | ~81 kcal/mol | Resists initial oxidative addition; preserved during C3 cross-coupling. |
| 5-(1,1-Difluoroethyl) Inductive Effect | Strongly Electron-Withdrawing | Lowers LUMO; accelerates SNAr at C2; decreases basicity of pyridine N. |
| LogP Modulation | Increased vs. –OCH₃ | Enhances membrane permeability and overall lipophilicity of the final API. |
Table 2: Regioselectivity Matrix for Functionalization
| Reaction Type | Reagents / Catalyst | Preferred Site | Mechanistic Rationale |
| SNAr | Amines/Alkoxides, Base, Heat | C2–Cl | Stabilization of the anionic Meisenheimer complex by the adjacent pyridine nitrogen. |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, Base | C3–Br | Lower activation energy for Pd(0) oxidative addition into the weaker C–Br bond. |
| Sonogashira | Terminal Alkyne, Pd(PPh₃)₄, CuI | C3–Br | Preferential insertion of Pd(0) into C–Br over C–Cl. |
Divergent Synthetic Workflows
Because of the orthogonal nature of the halogens, this scaffold supports divergent synthetic pathways. You can choose to install the nucleophile first via SNAr (Pathway A) or perform the carbon-carbon bond formation first via cross-coupling (Pathway B).
Divergent synthetic workflows leveraging orthogonal halogen reactivity.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By adhering to the specific stoichiometric and thermal boundaries, the inherent chemoselectivity of the scaffold is guaranteed.
Protocol A: Regioselective SNAr at the C2-Chloro Position
This protocol selectively displaces the C2-Cl bond with an amine while preserving the C3-Br bond for downstream cross-coupling[4].
-
Reagent Charging: Charge a dry reaction vial with 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv) and the desired nucleophile (e.g., morpholine or a primary amine, 1.1 equiv).
-
Causality: Limiting the nucleophile to a slight excess prevents the highly unlikely, but possible, secondary attack at C3 under forcing conditions.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a non-nucleophilic base.
-
Causality: DIPEA neutralizes the generated HCl without acting as a competing nucleophile, ensuring a clean reaction profile.
-
-
Solvent & Concentration: Dissolve the mixture in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.
-
Thermal Activation: Heat the reaction to 80–100 °C under an inert argon atmosphere for 4–6 hours.
-
Causality: The elevated temperature provides the exact activation energy required to overcome the temporary loss of aromaticity during the formation of the Meisenheimer complex at C2.
-
-
Validation & Workup: Monitor via LC-MS. The mass spectrum should show the displacement of chlorine (loss of ~35 Da) while retaining the distinct isotopic pattern of the bromine atom (M / M+2 ratio of 1:1). Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Site-Selective Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol utilizes palladium catalysis to selectively functionalize the C3-Br bond, leaving the C2-Cl bond intact for subsequent SNAr or Buchwald-Hartwig amination.
-
Reagent Charging: In a Schlenk flask, combine 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv) and an arylboronic acid (1.05 equiv).
-
Causality: Strict stoichiometric control of the boronic acid prevents over-coupling at the C2-Cl position, which can occur if excess coupling partner and active Pd(0) are present.
-
-
Catalyst & Base Selection: Add Na₂CO₃ (2.0 equiv) and the catalyst Pd(dppf)Cl₂ (5 mol%).
-
Causality: Pd(dppf)Cl₂ provides an optimal balance of steric bulk (large bite angle) and electron density. This promotes rapid oxidative addition specifically into the weaker C3-Br bond while sterically resisting insertion into the C2-Cl bond.
-
-
Solvent System: Suspend the reagents in a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Thermal Control: Heat the mixture to exactly 70 °C for 8 hours.
-
Causality: Keeping the temperature moderate (≤70 °C) is the critical self-validating control mechanism. Higher temperatures (>90 °C) will provide enough energy for the Pd(0) species to insert into the C2-Cl bond, ruining the chemoselectivity.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate for chromatographic purification.
References
- ChemicalBook - 3-Bromo-2-chloro-5-(1,1-difluoroethyl)
- Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Source: PubMed Central (PMC)
Sources
- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Photothermal Conversion Promotes Challenging SNAr for Facile C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Stability and Regioselective Functionalization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
In modern drug discovery and agrochemical development, the strategic deployment of polyhalogenated heterocycles is paramount. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2) represents a highly specialized, multi-vector building block[1]. As a Senior Application Scientist, I approach the "stability" of this molecule not merely as its resistance to degradation, but as a map of controlled, regioselective instability . This whitepaper deconstructs the thermodynamic stability of its fluorinated sidechain, the kinetic lability of its halogenated core, and provides self-validating protocols for its orthogonal functionalization.
Electronic Architecture & Bond Thermodynamics
The chemical stability of this scaffold is dictated by the push-pull electronic effects across the pyridine ring. The molecule possesses three distinct reactive vectors, each governed by different thermodynamic and kinetic principles:
-
The C2-Chloro Vector (Nucleophilic Lability): The C2 position is highly electron-deficient. The adjacent electronegative pyridine nitrogen, combined with the strong electron-withdrawing nature of the para-positioned 1,1-difluoroethyl group, significantly lowers the lowest unoccupied molecular orbital (LUMO) energy. This makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer complex[2][3].
-
The C3-Bromo Vector (Transition-Metal Lability): While stable to nucleophiles due to the lack of direct resonance stabilization from the pyridine nitrogen, the C3-Br bond has a lower bond dissociation energy (BDE ~68 kcal/mol) compared to the C2-Cl bond (BDE ~81 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition strictly follows the trend I > Br > OTf > Cl, allowing exclusive functionalization at C3[2][4].
-
The 5-(1,1-Difluoroethyl) Motif (Metabolic & Thermodynamic Stability): The
group acts as a robust bioisostere. The strong C-F bonds (~116 kcal/mol) resist oxidative cleavage, and the lack of -protons prevents enolization or base-catalyzed elimination[5][6].
Fig 1. Electronic effects dictating the regioselective stability and reactivity of the scaffold.
Metabolic & Environmental Stability of the 1,1-Difluoroethyl Motif
In medicinal chemistry, replacing an ethyl or methyl group with a 1,1-difluoroethyl group is a deliberate design choice to enhance metabolic stability.
-
Cytochrome P450 Resistance: Standard alkyl groups at the 5-position of a pyridine ring are prime targets for CYP450-mediated benzylic hydroxylation. The gem-difluoro substitution completely blocks this metabolic liability, leading to significantly improved in vitro and in vivo half-lives[5].
-
Chemical Storage: Unlike monofluoroethyl derivatives, which can undergo dehydrofluorination (loss of HF) under strong basic conditions, the 1,1-difluoroethyl group is remarkably bench-stable and resistant to both aqueous acids and bases[6][7].
Quantitative Reactivity Metrics
To successfully utilize this building block, one must exploit the orthogonal stability of the C-Br and C-Cl bonds. The data below summarizes the expected chemoselectivity ratios based on analogous 3-bromo-2-chloropyridine systems[2][3].
Table 1: Comparative Bond Dissociation & Reactivity
| Bond / Motif | Est. BDE (kcal/mol) | Primary Reactivity Pathway | Activating Factors |
| C2-Cl | ~81 | SNAr | Pyridine N (ortho), |
| C3-Br | ~68 | Transition Metal Catalysis | Weakest halogen bond, low steric hindrance |
| C-F (in | ~116 | None (Highly Stable) | Hyperconjugation, extreme electronegativity |
Table 2: Regioselectivity Matrix in Sequential Functionalization
| Reaction Type | Target Bond | Reagents / Catalyst | Chemoselectivity Ratio (C3:C2) |
| Suzuki-Miyaura | C3-Br | Boronic acid, | > 95 : 5 |
| Buchwald-Hartwig | C3-Br | Amine, | > 90 : 10 |
| SNAr (Thiolate) | C2-Cl | NaSMe, DMF, 0 °C | < 1 : 99 |
| SNAr (Amine) | C2-Cl | < 5 : 95 |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . I have embedded specific causality for each reagent choice and In-Process Control (IPC) metrics to ensure scientific integrity.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3
Objective: Selectively functionalize the C3 position while maintaining the stability of the C2-Cl bond for downstream chemistry[2].
-
Causality of Reagents: We utilize
because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and suppressing undesired side reactions at the more sterically hindered ortho position. is chosen as a mild base; stronger bases (like ) could trigger premature SNAr at the C2-Cl bond. -
Step-by-Step Procedure:
-
To a dry Schlenk flask under argon, add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and
(0.05 equiv). -
Add degassed Toluene/Water (4:1 v/v) followed by
(2.5 equiv). -
Heat the biphasic mixture to 80 °C for 4–6 hours with vigorous stirring.
-
-
Self-Validation (IPC): Monitor via LC-MS. The starting material exhibits a classic dihalogen isotopic cluster at m/z 255 (M), 257 (M+2), and 259 (M+4) in a ~3:4:1 ratio. The successful C3-coupled product will lose the bromine isotope signature, displaying a monoisotopic chlorine pattern (M, M+2 in a 3:1 ratio). If a 3:1 pattern is observed at the target mass, C3-selectivity is validated.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2
Objective: Displace the C2-chlorine atom with a nucleophile (e.g., an amine)[8][9].
-
Causality of Reagents: The reaction is conducted in DMSO. The high dielectric constant of DMSO stabilizes the highly polar Meisenheimer transition state, drastically lowering the activation energy required to break the C2-Cl bond.
-
Step-by-Step Procedure:
-
Dissolve the C3-functionalized intermediate from Protocol A (1.0 equiv) in anhydrous DMSO (0.2 M).
-
Add the aliphatic or aromatic amine (2.0 equiv) and
-Diisopropylethylamine (DIPEA) (2.5 equiv). -
Heat to 100 °C for 12 hours. (Note: If using a highly reactive thiolate nucleophile, this reaction will proceed at 0 °C to room temperature[2][10]).
-
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the 3:1 chlorine isotope pattern in the LC-MS trace of the product confirms total displacement of the C2-Cl bond.
Fig 2. Self-validating sequential functionalization workflow for the dihalopyridine scaffold.
References
1.2 2.3 3.4 4.10 5.8 6.9 7.5 8.6 9.7 10.1
Sources
- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances for the Direct Introduction of the CF2Me Moiety [frontiersin.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates | Poster Board #1227 - American Chemical Society [acs.digitellinc.com]
A Guide to a Novel Fluorinated Pyridine Building Block: Potential Research Applications of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Introduction: Unlocking New Chemical Space in Pyridine Chemistry
The pyridine scaffold is a cornerstone of modern medicinal and agrochemical research, forming the core of numerous blockbuster drugs and crop protection agents.[1][2] The strategic introduction of functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. This guide introduces 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine , a highly functionalized building block poised to open new avenues in the synthesis of novel, high-value compounds.
The unique arrangement of substituents on this molecule—a reactive bromine atom, a less reactive chlorine atom, and an electron-withdrawing 1,1-difluoroethyl group—offers a platform for selective, stepwise chemical modifications. The difluoroethyl moiety, in particular, is of growing interest as a bioisostere for other functional groups, often enhancing metabolic stability and modulating lipophilicity and binding interactions.[3] This guide will provide a technical overview of the potential applications of this compound, focusing on its reactivity and proposing detailed methodologies for its use in key synthetic transformations relevant to drug discovery and agrochemical development.
Core Compound Data and Reactivity Profile
The strategic value of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine lies in the differential reactivity of its two halogen substituents. This allows for a hierarchical approach to molecular construction.
| Property | Value |
| CAS Number | 2825006-82-2[4] |
| Molecular Formula | C₇H₅BrClF₂N[4] |
| Molecular Weight | 256.47 g/mol [4] |
| Canonical SMILES | CC(C1=CC(=CN=C1Br)Cl)(F)F |
Reactivity Analysis:
The primary sites for synthetic modification are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, the C-Br bond is significantly more reactive than the C-Cl bond.[5][6] This is a direct consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reactivity difference is the key to achieving selective functionalization at the 3-position while leaving the 2-position available for subsequent transformations.
The electron-withdrawing nature of the pyridine nitrogen and the 1,1-difluoroethyl group further influences the reactivity of the halogen atoms, making the C-Br bond particularly susceptible to palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for the stepwise functionalization of the title compound.
Potential Applications in Agrochemical Research
Pyridine derivatives containing trifluoromethyl or other fluorinated alkyl groups are prevalent in modern agrochemicals, including herbicides and fungicides.[1][3] The 1,1-difluoroethyl group in 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine can be leveraged to develop new active ingredients with potentially improved efficacy and metabolic profiles.
Core Applications:
-
Fungicide Synthesis: This building block can be used to construct novel fungicides. For instance, the bromine at the 3-position can be replaced with a pyrazole carboxamide moiety, a common pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides, via a Buchwald-Hartwig amination.
-
Herbicide Development: Aryloxyphenoxypropionate herbicides often contain a substituted pyridine ring. Suzuki coupling at the C-Br position can be employed to introduce various aryl or heteroaryl groups, leading to new herbicidal candidates.
Potential Applications in Pharmaceutical Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[7][8] The unique substitution pattern of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine makes it an attractive starting material for generating libraries of novel compounds for screening against various biological targets.
Therapeutic Areas of Interest:
-
Oncology: Many kinase inhibitors incorporate a substituted pyridine core. The ability to perform sequential cross-coupling reactions allows for the precise installation of different aromatic and aliphatic groups to probe the binding pockets of kinases.
-
Neuroscience: Compounds targeting CNS receptors often benefit from the increased metabolic stability and modulated lipophilicity that fluorinated groups can provide.
-
Infectious Diseases: The pyridine scaffold is found in numerous antibacterial and antiviral agents.[8] This building block can be used to synthesize new derivatives with potential antimicrobial activity.
Key Synthetic Methodologies: Experimental Protocols
The following sections provide detailed, representative protocols for the selective functionalization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine. These are based on established methods for similar halogenated pyridine systems and should serve as a robust starting point for experimental work.[5][9]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C-Br bond of the starting material.
Caption: Experimental workflow for a representative Suzuki-Miyaura coupling reaction.
Reagents and Conditions:
| Parameter | Suggested Condition 1 | Suggested Condition 2 |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | None | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) |
| Temperature | 90 °C | 100 °C |
| Time | 12-18 hours | 8-12 hours |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to yield the desired 3-aryl-2-chloro-5-(1,1-difluoroethyl)pyridine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol facilitates the formation of a carbon-nitrogen bond, a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals.[9]
Reagents and Conditions:
| Parameter | Suggested Condition 1 | Suggested Condition 2 |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (2-4 mol%) | RuPhos (4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) | NaOtBu (1.4 equiv) |
| Solvent | Dioxane | Toluene |
| Temperature | 100 °C | 110 °C |
| Time | 16-24 hours | 12-18 hours |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) in a reaction vessel.[9]
-
Add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Add dry, degassed dioxane as the solvent.[9]
-
Seal the vessel and heat the mixture to 100 °C for 16-24 hours with stirring.[9]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding 3-amino-2-chloro-5-(1,1-difluoroethyl)pyridine derivative.[9]
Conclusion and Future Outlook
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine represents a promising and versatile building block for chemical synthesis. Its well-differentiated halogen atoms provide a handle for selective, sequential functionalization, enabling the efficient construction of complex molecular architectures. The presence of the 1,1-difluoroethyl group offers a strategic tool for modulating the biological and physical properties of target molecules. The proposed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a solid foundation for researchers in both industrial and academic settings to explore the full potential of this compound in the discovery of next-generation pharmaceuticals and agrochemicals.
References
- Benchchem. Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.
- Lee, J., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 127-136.
- Saloň, J., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 72(2), 253-262.
- Liu, C., et al. (2013). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry, 61(49), 11977-11984.
- ProcessPointChemicals. 3-Bromo-2-chloro-5-(hydroxymethyl)pyridine Supplier & Distributor.
- Chem-Impex. 3-Bromo-5-chloro-2-pyridone.
- PubChem. 3-Bromo-2-chloro-5-fluoropyridine.
- Czechtizky, W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(23), 6308-6311.
- ChemicalBook. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- ChemScene. 3-Bromo-2-chloro-5-(difluoromethoxy)pyridine.
- MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1975.
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Benchchem. Application Notes and Protocols for the Utilization of 5-Bromo-3-chloro-2-fluorotoluene in Agrochemical Synthesis.
- Benchchem. An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Benchchem. Technical Support Center: 3-Bromo-5-chloropyrazine-2-carbonitrile in Cross-Coupling Reactions.
- MilliporeSigma. 3-bromo-5-chloro-2-fluoro-pyridine.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile.
- Santa Cruz Biotechnology. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.
- PubChemLite. 3-bromo-5-(1,1-difluoroethyl)pyridine.
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(5), 1024-1047.
- Cighir, C. C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3247.
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine as a building block for agrochemicals
Application Note: Strategic Utilization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in Agrochemical Discovery
Introduction: The Rise of Fluorinated Pyridines
In the modern agrochemical industry, the strategic incorporation of fluorine is paramount for optimizing the efficacy, metabolic stability, and environmental profile of active ingredients. While the trifluoromethyl (–CF₃) group has historically dominated fluorinated agrochemicals, the 1,1-difluoroethyl (–CF₂CH₃) motif has emerged as a highly sophisticated bioisostere[1].
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine represents an advanced, multi-halogenated building block specifically engineered for the rapid diversification of agrochemical pipelines. This intermediate is particularly critical in the synthesis of next-generation insecticides, such as sulfoximines, which target insect nicotinic acetylcholine receptors (nAChRs)[2]. By offering two orthogonal reactive handles (2-chloro and 3-bromo) alongside a metabolically robust 5-(1,1-difluoroethyl) group, this scaffold allows researchers to construct complex molecular architectures with absolute regiocontrol.
Mechanistic Insights & Scaffold Rationale
The 1,1-Difluoroethyl Motif: A Tunable Bioisostere
The selection of a –CF₂CH₃ group over a traditional –CF₃ or isopropyl group is not arbitrary; it is a calculated design choice driven by pharmacokinetics and environmental fate.
-
Metabolic Blocking: The gem-difluoro substitution effectively blocks cytochrome P450-mediated hydroxylation at the benzylic position, a common degradation pathway for alkyl-substituted pyridines.
-
Electronic Tuning: The –CF₃ group is strongly electron-withdrawing (Hammett
), which can excessively deplete the electron density of the pyridine ring, potentially reducing target binding affinity. The –CF₂CH₃ group dials back this electron-withdrawing effect while maintaining high lipophilicity, resulting in optimal membrane permeability for systemic agrochemicals[1].
Table 1: Influence of 5-Position Substituents on Pyridine Scaffold Properties
| Substituent | Lipophilicity (Predicted logP) | Metabolic Stability (CYP450) | Electronic Effect (Hammett |
| -CH(CH₃)₂ (Isopropyl) | Moderate | Low (Prone to hydroxylation) | Electron Donating (-0.15) |
| -CF₃ (Trifluoromethyl) | High | High | Strongly Withdrawing (0.54) |
| -CF₂CH₃ (1,1-Difluoroethyl) | High | High | Moderately Withdrawing (~0.30) |
Orthogonal Halogenation: The Causality of Chemoselectivity
The true power of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine lies in its orthogonal reactivity.
-
C-2 Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro position is highly activated for SₙAr. The adjacent pyridine nitrogen strongly stabilizes the anionic Meisenheimer complex intermediate. Furthermore, the high electronegativity of chlorine polarizes the C–Cl bond, making C-2 highly electrophilic.
-
C-3 Transition-Metal Cross-Coupling: The 3-bromo position is electronically deactivated toward SₙAr (lacking resonance stabilization from the pyridine nitrogen) but is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd⁰).
This allows for a sequential, one-pot or two-step functionalization strategy without the need for protecting groups.
Experimental Workflows
Orthogonal functionalization workflow of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Protocol 1: Regioselective SₙAr at C-2 with Sodium Thiomethoxide
This protocol describes the installation of a methylthio group at the 2-position, a direct precursor to insecticidal sulfoximines[2].
Table 2: Optimization Matrix for Regioselective C-2 SₙAr
| Solvent | Temperature | Equivalents (NaSMe) | Conversion (2h) | Chemoselectivity (C-2 vs C-3) |
| THF | 0 °C to RT | 1.05 | 40% | >99:1 |
| DMF | 0 °C to RT | 1.05 | >95% | >99:1 |
| DMSO | RT | 1.50 | >99% | 90:10 (Trace bis-substitution) |
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Nucleophile Addition: Add sodium thiomethoxide (NaSMe, 1.05 equiv) portion-wise over 5 minutes. Causality: Strict stoichiometric control and low temperature prevent unwanted attack at the 3-bromo position or homocoupling.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation Check (LC-MS): Sample the reaction mixture. The starting material exhibits a distinct Cl/Br isotopic cluster (M, M+2, M+4 at approx. m/z 255/257/259). The successful displacement of chloride is validated by the disappearance of this cluster and the emergence of a Br-only isotopic doublet (M, M+2 at approx. m/z 267/269) corresponding to the[M+H]⁺ of the C-2 thioether product.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-3
Following C-2 functionalization, the retained C-3 bromide is primed for structural elaboration via cross-coupling.
Step-by-Step Methodology:
-
Reagent Assembly: In a Schlenk tube, combine the C-2 substituted intermediate from Protocol 1 (1.0 equiv), an aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Crucial Step: Degas the mixture by sparging with argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd⁰ species, halting the catalytic cycle and promoting boronic acid homocoupling.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of argon. Seal the tube.
-
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.
-
Self-Validation Check (TLC/LC-MS): Monitor the consumption of the brominated intermediate. The product will show a complete loss of the bromine isotopic signature in LC-MS, replaced by the mass of the coupled biaryl system.
-
Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.
Conclusion
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a masterclass in rational intermediate design. By leveraging the differential reactivity of its halogen substituents and the fine-tuned physicochemical properties of the 1,1-difluoroethyl group, drug development professionals can rapidly access highly functionalized, metabolically stable agrochemical candidates with high precision and yield.
References
-
Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23(9), 101467. URL:[Link]
- Qin, K., & Boucher, R. E. Jr. (2009). "STABLE SULFOXIMINE-INSECTICIDE COMPOSITIONS." European Patent Office EP 2369921 B1 (Dow AgroSciences, LLC).
Sources
Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridines
Executive Summary & Mechanistic Rationale
In the realm of modern synthetic chemistry, dihalogenated pyridines serve as highly versatile bifunctional building blocks for the construction of complex molecular architectures, particularly in drug discovery and materials science[1]. The strategic functionalization of 3-bromo-2-chloropyridine relies heavily on the predictable regioselectivity of palladium-catalyzed cross-coupling reactions[2].
The primary mechanistic driver for regioselectivity in this substrate is the bond dissociation energy of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond[1]. Consequently, oxidative addition of the palladium(0) catalyst occurs preferentially at the 3-position, even though the 2-position is electronically more activated due to the electron-withdrawing nature of the adjacent pyridine nitrogen[1].
However, this substrate presents two distinct mechanistic challenges:
-
Catalyst Deactivation & Oxidative Addition Barriers: The 2-chloro substituent renders the pyridine ring electron-deficient, which can impede the oxidative addition step. Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning if insufficiently bulky ligands are employed[3].
-
Competing Side Reactions: The lower reactivity of the electron-deficient ring provides a kinetic opportunity for side reactions, primarily the oxygen-driven homocoupling of the arylboronic acid and base-mediated protodeboronation[4].
Catalytic Cycle & Regioselective Workflow
Catalytic cycle and regioselective workflow for 3-bromo-2-chloropyridine Suzuki coupling.
Reaction Optimization & Causality in Experimental Design
To overcome the inherent activation barriers of 3-bromo-2-chloropyridine, the reaction parameters must be systematically optimized. The table below outlines the optimal conditions and the mechanistic causality behind each choice.
| Parameter | Optimal Selection | Mechanistic Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Provides a stable Pd(II) or Pd(0) precatalyst that readily enters the catalytic cycle upon activation[3]. |
| Ligand | SPhos, XPhos (2-10 mol%) | Bulky, electron-rich biaryl phosphines accelerate oxidative addition into the electron-deficient ring and sterically prevent catalyst poisoning by the pyridine nitrogen[3]. |
| Base | K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv) | Sufficiently basic to form the reactive boronate complex essential for transmetalation, yet mild enough to minimize base-promoted protodeboronation[3]. |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 v/v) | Biphasic systems ensure optimal solvation of both the lipophilic heteroaryl halide and the hydrophilic inorganic base, maximizing interfacial transmetalation rates[4]. |
| Temperature | 80–110 °C | Provides the necessary thermal energy to overcome the high activation barrier associated with electron-deficient heteroaryl substrates[3]. |
Standardized Experimental Protocol
The following protocol is engineered to maximize regioselectivity at the 3-position while suppressing homocoupling side products[4].
Step 1: Inert Atmosphere Preparation
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-bromo-2-chloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv)[3].
-
Causality: A 20% excess of the boronic acid is utilized to compensate for minor protodeboronation without overwhelming the system and driving unwanted homocoupling[4].
Step 2: Catalyst Loading
-
Add the precatalyst Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%)[3].
-
Causality: Maintaining a strict 1:2 Palladium-to-Ligand ratio ensures the complete formation of the highly active, monomeric L₁Pd(0) active species required for challenging oxidative additions.
Step 3: Solvent Addition & Rigorous Degassing
-
Add a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water.
-
Subject the mixture to three consecutive freeze-pump-thaw cycles, or sparge vigorously with argon for 15 minutes[3].
-
Causality: Oxygen acts as a direct oxidant for the boronic acid, driving the homocoupling side reaction. Complete deoxygenation is mechanistically required to preserve the boronic acid for transmetalation[4].
Step 4: Reaction Execution
-
Seal the vessel under an argon atmosphere and heat the mixture to 90 °C with vigorous stirring for 12–18 hours[3].
-
Causality: Vigorous stirring is mechanically required in biphasic solvent systems to maximize the interfacial surface area between the organic and aqueous layers, which is where transmetalation occurs.
Step 5: Work-up & Isolation
-
Cool the reaction to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer twice with ethyl acetate[2].
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
-
Purify the crude product via silica gel flash chromatography to isolate the pure 3-aryl-2-chloropyridine derivative[3]. This intermediate can be further utilized in complex annulations, such as the synthesis of imidazo[1,2-a]pyridines[5].
Self-Validating System: In-Process Control (IPC) & Troubleshooting
To ensure this protocol functions as a self-validating system, researchers must establish clear In-Process Controls (IPC) using LC-MS and NMR.
Isotopic Pattern Tracking (LC-MS): The starting material, 3-bromo-2-chloropyridine, exhibits a highly distinct isotopic signature (M, M+2, M+4) due to the natural abundance of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.
-
Success Indicator: Upon successful regioselective coupling at the 3-position, the product mass will shift, reflecting the loss of bromine and the addition of the aryl group. Crucially, the product must retain the characteristic 3:1 (M, M+2) isotopic pattern of the remaining chlorine atom.
-
Failure Indicator: If the M+4 signature persists, the oxidative addition has failed. If the isotopic pattern collapses entirely to a single major mass, unwanted dehalogenation or over-coupling at the 2-position has occurred[3].
Troubleshooting Matrix:
-
Observation: High levels of symmetrical biaryl byproduct.
-
Correction: The system is contaminated with oxygen. Repeat the experiment with stricter adherence to the freeze-pump-thaw degassing protocol[4].
-
-
Observation: High recovery of unreacted 3-bromo-2-chloropyridine, but complete consumption of boronic acid.
-
Correction: Protodeboronation is outcompeting transmetalation. Reduce the water content slightly or switch to a milder base such as Na₂CO₃[3].
-
References
-
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine . Benchchem. 3
-
A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions . Benchchem. 1
-
A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions . Benchchem. 2
-
Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines . ACS Publications.5
-
Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions . Benchchem. 4
Sources
Introduction: Strategic C-N Bond Formation on a Privileged Heterocycle
An Application Guide to the Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Among the vast array of substrates, dihalogenated heterocycles present both a unique challenge and a significant synthetic opportunity.
This guide focuses on the Buchwald-Hartwig amination of 3-bromo-2-chloro-pyridine, a critical building block in medicinal and agricultural chemistry.[5][6] The presence of two distinct halogen atoms on the pyridine ring allows for programmed, regioselective functionalization. By exploiting the inherent differences in reactivity between the carbon-bromine and carbon-chlorine bonds, chemists can selectively introduce an amino group at the C-3 position, preserving the chlorine atom for subsequent transformations. This application note provides a detailed exploration of the mechanistic principles, key experimental parameters, and step-by-step protocols to empower researchers in leveraging this selective transformation.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Trends
The selective amination of 3-bromo-2-chloro-pyridine at the C-3 position is governed by the fundamental kinetics of the palladium-catalyzed cross-coupling cycle.[1] The generally accepted trend for the rate of oxidative addition of an aryl halide to a palladium(0) complex is: C-I > C-Br > C-OTf > C-Cl.[7]
This reactivity hierarchy is primarily dictated by two factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[7] Consequently, less energy is required to cleave the C-Br bond during the initial oxidative addition step.
-
Oxidative Addition Kinetics: The oxidative addition of the Pd(0) catalyst into the C-X bond is the crucial, and often rate-determining, step of the catalytic cycle.[7] This step is significantly faster for aryl bromides than for the corresponding chlorides.
Therefore, the Pd(0) catalyst will preferentially insert into the more labile C-Br bond at the 3-position of the pyridine ring, initiating the amination process at this site while leaving the C-Cl bond at the 2-position intact.[1] This orthogonal reactivity is the key to the selective synthesis of 3-amino-2-chloro-pyridine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[8][9] The cycle is critically dependent on the use of bulky, electron-rich phosphine ligands that promote the key steps of oxidative addition and reductive elimination.[10][11]
Caption: Reaction scheme for primary amine coupling.
Reagents & Equipment:
-
3-Bromo-2-chloro-pyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos-precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the BrettPhos-precatalyst (0.02 equiv).
-
Add the 3-bromo-2-chloro-pyridine (1.0 equiv) followed by the primary amine (1.2 equiv).
-
Add anhydrous THF to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Finally, add the LiHMDS (2.5 equiv).
-
Seal the Schlenk tube securely and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for 16 hours or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Once complete, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-2-chloro-pyridine derivative.
Protocol 2: Selective Amination with a Secondary Amine
This protocol is adapted for the coupling of a secondary amine using a catalyst system generated in situ. [1]
Caption: Reaction scheme for secondary amine coupling.
Reagents & Equipment:
-
3-Bromo-2-chloro-pyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).
-
Add the 3-bromo-2-chloro-pyridine (1.0 equiv) followed by anhydrous THF.
-
Add the secondary amine (1.2 equiv) to the mixture.
-
Finally, add the LiHMDS (2.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification steps (8-11) as described in Protocol 1.
Troubleshooting and Advanced Considerations
-
Low or No Conversion: This often points to catalyst deactivation. Ensure all solvents and reagents are scrupulously dried and that the inert atmosphere was maintained throughout the setup and reaction. Consider increasing the catalyst loading slightly (e.g., to 3 mol%).
-
Formation of Side Products: The primary side reaction is often hydrodehalogenation (replacement of Br with H). This can sometimes be suppressed by changing the ligand or base.
-
Double Amination: While the C-Br bond is significantly more reactive, forcing conditions (e.g., prolonged heating at >100 °C, highly active catalyst systems) could potentially lead to a second amination at the C-Cl position. This can be exploited synthetically if the 2,3-diaminopyridine is the desired product, but for selective mono-amination, it is crucial to maintain the recommended milder conditions. [12]
Conclusion
The Buchwald-Hartwig amination of 3-bromo-2-chloro-pyridine is a robust and highly selective transformation that provides reliable access to valuable 3-amino-2-chloro-pyridine intermediates. The success of this reaction is rooted in the predictable difference in reactivity between the C-Br and C-Cl bonds, with chemoselective oxidative addition at the C-Br position. By carefully selecting a modern catalyst system, typically involving a bulky biarylphosphine ligand like RuPhos or BrettPhos, and optimizing the base and solvent conditions, researchers can achieve high yields of the desired mono-aminated product. The protocols and principles outlined in this guide serve as a comprehensive resource for chemists in pharmaceutical and materials science to effectively implement this strategic C-N bond formation in their synthetic endeavors.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Sather, A. C., & Martinot, T. A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
G. S. S. S. N. K. S. Babu et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105085. [Link]
-
Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Bagley, M. C., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 67(35), 6490-6501. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 50(14), 3196-3197. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Fort, S., & Schneider, R. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 9(12), 1033. [Link]
-
Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4548–4551. [Link]
-
Santamaría, J., et al. (2007). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2007(29), 4842-4848. [Link]
-
Reddy, P. V. G., et al. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 13(17), 2418-2422. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine: A Key Chemical Building Block. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(14), 1661-1674. [Link]
-
Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18049–18059. [Link]
Sources
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- 12. researchgate.net [researchgate.net]
Technical Application Note: Laboratory Synthesis and Process Optimization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Executive Summary
Fluorinated pyridines are privileged scaffolds in modern medicinal chemistry and agrochemical development. The introduction of a 1,1-difluoroethyl group significantly enhances lipophilicity, metabolic stability, and binding affinity. The target compound, 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2) [1], is a highly versatile building block. It features two orthogonal halogen handles (C2-Cl and C3-Br) that enable sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of complex active pharmaceutical ingredients (APIs).
This application note details a robust, two-step laboratory-scale synthetic protocol starting from commercially available 2-chloro-5-acetylpyridine. The methodology emphasizes mechanistic causality, high regioselectivity, and built-in self-validation steps to ensure reproducible yields.
Mechanistic Rationale & Strategy
To bypass the inherently low reactivity of electron-deficient pyridines toward electrophilic aromatic substitution, we employ a strategic two-stage approach:
Stage 1: Nucleophilic Deoxofluorination
The conversion of the C5-acetyl group to a 1,1-difluoroethyl moiety is achieved using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Causality of Reagent Choice: While DAST (Diethylaminosulfur trifluoride) is a traditional choice, Deoxo-Fluor is selected for this protocol due to its significantly enhanced thermal stability. The coordination of the methoxy oxygen atoms to the electron-deficient sulfur provides conformational rigidity, reducing the risk of exothermic decomposition and making it safer for elevated temperature profiles (up to 80 °C) often required for stubborn ketones[2].
Stage 2: Regioselective Directed Ortho-Metalation (DoM)
Bromination at the C3 position is achieved via DoM rather than direct halogenation.
-
Causality of Regioselectivity: Lithium diisopropylamide (LDA) is used at cryogenic temperatures (-78 °C). The lithium cation coordinates strongly to the pyridine nitrogen. Concurrently, the strong inductive electron-withdrawing effect of the C2-chlorine atom acidifies the adjacent C3 proton. This synergistic directing effect ensures exclusive deprotonation at C3[3],[4].
-
Electrophile Selection: The resulting 3-lithio species is quenched with 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halothane/Freon derivative). This reagent acts as a mild, non-oxidizing source of electrophilic bromine, preventing the radical-induced homocoupling side reactions often observed when using elemental bromine (Br₂) with electron-deficient aryllithiums.
Synthetic Workflow
Two-step synthetic workflow for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Step-by-Step Experimental Protocols
Stage 1: Synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine
Reagents:
-
2-Chloro-5-acetylpyridine (1.0 equiv, 50.0 mmol, 7.78 g)
-
Deoxo-Fluor® (2.5 equiv, 125.0 mmol, 27.6 g / 23.0 mL)
-
Ethanol (0.1 equiv, 5.0 mmol, 0.23 g) — Catalyst for HF generation
-
Anhydrous Dichloromethane (DCM) (100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Addition: Dissolve 2-chloro-5-acetylpyridine in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice-water bath.
-
Fluorination: Add Deoxo-Fluor dropwise via syringe over 15 minutes. Following the addition, inject the catalytic amount of ethanol. Self-Validation Check: A slight exotherm and color change to pale yellow indicates the generation of the active fluorinating species.
-
Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 40 °C for 24 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the SM peak (m/z 156 [M+H]⁺) is <2% relative to the product peak (m/z 178 [M+H]⁺).
-
Workup: Cool to 0 °C. CAUTION: Quench very slowly by dropwise addition of saturated aqueous NaHCO₃ (100 mL) until CO₂ evolution ceases. Extract the aqueous layer with DCM (2 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc, 90:10) yields the intermediate as a pale yellow oil (Expected Yield: 72-78%).
Stage 2: Synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Reagents:
-
2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv, 30.0 mmol, 5.33 g)
-
Lithium diisopropylamide (LDA) (1.2 equiv, 36.0 mmol, 18.0 mL of a 2.0 M solution in THF/heptane/ethylbenzene)
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.5 equiv, 45.0 mmol, 11.7 g / 5.4 mL)
-
Anhydrous Tetrahydrofuran (THF) (80 mL)
Procedure:
-
Setup: In a flame-dried 250 mL Schlenk flask under argon, dissolve the intermediate in anhydrous THF (80 mL). Cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the LDA solution dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting dark red/brown solution at -78 °C for 1.5 hours.
-
Self-Validation (Deuterium Quench): To validate lithiation efficiency before committing the expensive electrophile, extract a 0.5 mL aliquot, quench with MeOD, and analyze via ¹H NMR. Complete disappearance of the C3 proton signal (δ ~7.85 ppm) confirms >95% lithiation.
-
Bromination: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane dropwise over 10 minutes. Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to -20 °C over 1.5 hours.
-
Workup: Quench the reaction at -20 °C with saturated aqueous NH₄Cl (50 mL). Allow to warm to room temperature. Extract with Ethyl Acetate (3 × 50 mL). Wash combined organics with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel chromatography (Hexanes/EtOAc, 95:5) to afford the target product as a colorless to pale yellow oil (Expected Yield: 65-72%).
Quantitative Data & Analytical Characterization
Table 1: Reaction Optimization for the DoM Step
The choice of base and temperature is critical to prevent nucleophilic addition to the pyridine ring or competitive lithiation at the C4 position.
| Base System | Temp (°C) | Electrophile | Yield (%) | Regioselectivity (C3:C4) |
| LDA | -78 | BrCF₂CF₂Br | 72 | >99:1 |
| LDA | -40 | BrCF₂CF₂Br | 45 | 88:12 |
| n-BuLi / TMEDA | -78 | BrCF₂CF₂Br | 18 | Complex mixture |
| LTMP | -78 | NBS | 55 | 95:5 |
Table 2: Analytical Data Summary
| Compound | ¹H NMR (400 MHz, CDCl₃, δ ppm) | ¹⁹F NMR (376 MHz, CDCl₃, δ ppm) | MS (ESI+) m/z |
| Intermediate | 8.52 (d, J=2.5 Hz, 1H), 7.85 (dd, J=8.2, 2.5 Hz, 1H), 7.41 (d, J=8.2 Hz, 1H), 1.95 (t, J=18.2 Hz, 3H) | -88.5 (s, 2F) | 178.0 [M+H]⁺ |
| Target Product | 8.48 (d, J=2.2 Hz, 1H), 8.05 (d, J=2.2 Hz, 1H), 1.97 (t, J=18.2 Hz, 3H) | -88.8 (s, 2F) | 255.9 [M+H]⁺ |
Safety & Troubleshooting
-
Fluorination Hazards: Deoxo-Fluor reacts violently with water to generate highly toxic and corrosive Hydrofluoric Acid (HF). All glassware must be rigorously dried. Quenching must be performed behind a blast shield using a highly basic aqueous solution to neutralize HF immediately.
-
Cryogenic Organolithium Handling: LDA is highly moisture-sensitive. A sudden color change from dark red back to yellow during the -78 °C stirring phase indicates moisture ingress and premature quenching of the lithiated species. Ensure a positive pressure of high-purity argon is maintained throughout Stage 2.
-
Troubleshooting Yields: If the yield of the target product drops below 50%, verify the titer of the commercial LDA solution. LDA degrades over time, and an exact 1.2 molar equivalent is required to drive the equilibrium of the DoM without causing side reactions.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
-
Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]
- US Patent 8,741,931 B2. (2014). Kinase inhibitors.
Sources
- 1. 2825006-82-2|3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine|BLD Pharm [bldpharm.com]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8741931B2 - Kinase inhibitors - Google Patents [patents.google.com]
Application Note: Advanced Recrystallization Protocols for Substituted Bromochloropyridines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Matrix: Dihalogenated Pyridine Derivatives (e.g., 5-bromo-2-chloropyridine, 2-bromo-5-chloropyridine) Core Challenge: Mitigating Liquid-Liquid Phase Separation (LLPS / Oiling Out) and Optimizing Crystalline Purity
Introduction & Physicochemical Context
Substituted bromochloropyridines are indispensable electrophilic building blocks in pharmaceutical synthesis, frequently utilized in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations. Despite their utility, the purification of these dihalogenated heterocycles at scale presents significant thermodynamic challenges.
Due to the highly polarized nature of the pyridine ring juxtaposed with the heavy, lipophilic halogen atoms, these compounds often exhibit atypical solubility profiles. When subjected to cooling crystallization, they are highly susceptible to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." Instead of integrating into a rigid crystal lattice, the supersaturated solute separates into a secondary, product-rich liquid emulsion[1]. This kinetically trapped emulsion acts as a superb solvent for structurally similar impurities (e.g., des-bromo or regioisomeric byproducts), severely compromising the purity of the final API intermediate.
This application note provides a self-validating, causality-driven framework for the recrystallization of bromochloropyridines, focusing on rational solvent selection, precise supersaturation control, and the thermodynamic circumvention of LLPS[2].
Solvent Selection Matrix
The foundational step in preventing LLPS is selecting a solvent system that balances solubility with a wide Metastable Zone Width (MSZW). Solvents in which the bromochloropyridine exhibits excessively high solubility are typically associated with higher oiling-out risks due to a depressed maximum achievable supersaturation[2].
The table below summarizes empirical data for common solvent systems used in the recrystallization of halogenated pyridines[3].
| Solvent System | Class | Role | Boiling Point (°C) | Efficacy & Mechanistic Notes |
| Isopropanol (IPA) | Alcohol | Single Solvent | 82.5 | Excellent. Moderate solubility at reflux; poor at 0 °C. Hydrogen bonding stabilizes the polar pyridine nitrogen, promoting ordered lattice growth. |
| Toluene | Aromatic | Single Solvent | 110.6 | Good. High solubility at elevated temperatures. Requires slow cooling to prevent rapid supersaturation and subsequent oiling out. |
| Ethyl Acetate / Heptane | Ester / Alkane | Binary (Good/Anti) | 77.1 / 98.4 | Excellent. Highly tunable. EtOAc fully dissolves the solute, while Heptane forces nucleation. Strict dosing control of Heptane is required to avoid LLPS. |
| Methanol / Water | Alcohol / Aqueous | Binary (Good/Anti) | 64.7 / 100.0 | Moderate. Prone to oiling out if water is added too rapidly due to the extreme hydrophobicity of the bromine/chlorine substituents. |
Crystallization Decision Workflow
To navigate the thermodynamic boundaries of bromochloropyridines, process chemists must map the phase diagram. The following workflow illustrates the decision-making process for selecting a protocol and troubleshooting phase separation.
Caption: Decision matrix for bromochloropyridine recrystallization and LLPS mitigation.
Experimental Protocols
Protocol A: Single-Solvent Temperature Gradient (Isopropanol)
Best suited for bromochloropyridines with moderate solubility profiles (e.g., 5-bromo-2-chloropyridine).
Mechanistic Rationale: Using a single solvent with a steep temperature-dependent solubility curve avoids the local supersaturation spikes associated with anti-solvent addition. Isopropanol is ideal as it provides sufficient hydrogen-bond donation to interact with the pyridine nitrogen, reducing the kinetic barrier to lattice integration.
-
Dissolution: Suspend the crude bromochloropyridine in Isopropanol (approx. 3-5 mL per gram of crude). Heat the mixture to 80 °C under gentle agitation (250 rpm).
-
Causality: Using the minimum volume of solvent at near-reflux ensures maximum theoretical yield upon cooling.
-
-
Thermal Hold & Hot Filtration: Hold the solution at 80 °C for 15 minutes. If particulate matter (e.g., residual palladium catalyst from prior steps) is visible, perform a hot filtration through a pre-warmed Celite pad.
-
Causality: Un-dissolved micro-aggregates or foreign particulates act as false nucleation sites, which can prematurely trigger crystallization of impure polymorphs.
-
-
Controlled Cooling (The Critical Step): Program the reactor jacket to cool from 80 °C to 60 °C at a rate of 0.5 °C/min. Once at 60 °C, reduce the cooling rate to 0.1 °C/min until the target isolation temperature (0–5 °C) is reached.
-
Causality: Rapid cooling forces the system deep into the supersaturation zone, crossing the LLPS binodal curve and causing the solute to "oil out"[4]. A slow cooling rate ensures the system remains within the Metastable Zone, favoring heterogeneous nucleation and ordered crystal growth.
-
-
Isolation: Filter the resulting crystalline suspension under vacuum. Wash the filter cake with a minimal volume (0.5 mL/g) of ice-cold Isopropanol. Dry under vacuum at 40 °C to constant weight.
Protocol B: Binary Anti-Solvent Crystallization (EtOAc / Heptane) with Seeding
Best suited for highly soluble or low-melting-point derivatives (e.g., 2-bromo-5-chloropyridine).
Mechanistic Rationale: When a compound is too soluble in standard solvents, an anti-solvent must be used to force precipitation. However, anti-solvent addition is the most common trigger for oiling out. Seeding the solution actively bypasses the kinetic hindrance of primary nucleation.
-
Primary Dissolution: Dissolve the crude material in Ethyl Acetate (1-2 mL/g) at 50 °C. Ensure complete dissolution.
-
Anti-Solvent Titration: Slowly dose Heptane into the reactor at 50 °C until the solution becomes faintly turbid (the cloud point), then immediately add a few drops of EtOAc until the solution is perfectly clear again.
-
Causality: This establishes the exact boundary of the solubility curve. The system is now critically saturated.
-
-
Seeding: Cool the solution by exactly 5 °C (to 45 °C) to enter the Metastable Zone. Add 0.5–1.0 wt% of pure bromochloropyridine seed crystals. Hold the temperature for 30 minutes.
-
Causality: Adding seeds halfway into the MSZW provides a low-energy surface for solute molecules to integrate into a rigid lattice, entirely circumventing the formation of a secondary liquid phase (emulsion)[1].
-
-
Anti-Solvent Dosing: Resume the addition of Heptane at a very slow, controlled rate (e.g., 0.1 mL/min) over 2 hours while maintaining the temperature at 45 °C.
-
Final Cooling & Isolation: Once the full volume of Heptane is added (typically a 1:3 or 1:4 EtOAc:Heptane ratio), cool the suspension to 5 °C at 0.2 °C/min. Filter and wash with cold Heptane.
Troubleshooting: The "Oiling Out" Phenomenon
If your crystallization process yields a milky emulsion or a sticky resin at the bottom of the flask, LLPS has occurred.
Diagnostic Signs:
-
Turbidity that does not resolve into discrete, glittering particles under agitation.
-
In-situ video microscopy (if available) reveals spherical droplets rather than faceted crystals[1].
Corrective Actions (Self-Validating Loop):
-
Do not filter. Filtering an oiled-out suspension will result in an amorphous, highly impure mass.
-
Re-dissolve: Re-heat the mixture until the oil completely dissolves back into a single homogeneous liquid phase.
-
Adjust Parameters: The occurrence of oiling out indicates that the supersaturation generation was too rapid or the drug solubility in the chosen solvent is too high[2].
-
Action A: Add 10-20% more of the "Good Solvent" to lower the overall concentration, shifting the operating line away from the LLPS binodal curve.
-
Action B: Implement the seeding strategy described in Protocol B. Solute molecules in product-rich oiling-out droplets arrange themselves randomly; seeds force them into a structured lattice before the droplets can form[1].
-
References
- Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.
- Experimental investigation and prediction of oiling out during crystallization process. ResearchGate.
- Oiling Out in Crystallization. Mettler Toledo.
- 5-Bromo-2-chloro-4-methylpyridine Synthesis and Physicochemical Data. Benchchem.
Sources
Application Note: Safe Handling, Storage, and Risk Mitigation for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.
Chemical Profiling & Mechanistic Hazard Causality
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2) is a highly functionalized halogenated building block frequently utilized in late-stage functionalization and cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
Understanding the structural causality of its hazards is critical for designing a safe handling protocol:
-
Lipophilicity & Dermal Penetration: The pyridine core, heavily substituted with halogens (Br, Cl, F), exhibits high lipophilicity. This allows the molecule to easily bypass the stratum corneum, making it a severe skin irritant (H315) and a potential systemic toxin upon prolonged dermal contact[2][3].
-
Volatility & Respiratory Hazard: The 1,1-difluoroethyl group significantly alters the electron density of the pyridine ring and increases the compound's volatility compared to non-fluorinated analogs. This elevated vapor pressure facilitates transport across mucous membranes, leading to acute respiratory irritation (H335)[2][3].
-
Chemical Reactivity: The bromo and chloro positions are highly susceptible to nucleophilic attack and oxidative addition. Exposure to moisture or atmospheric oxygen can lead to slow hydrolysis or degradation, generating trace amounts of corrosive hydrogen halides (HBr, HCl, HF)[4].
Quantitative Hazard & Property Summary
| Property / Hazard | Value / Descriptor | Causality / Mitigation |
| CAS Number | 2825006-82-2 | Unique identifier for inventory tracking and SDS alignment[1]. |
| Molecular Weight | 256.47 g/mol | High halogen content dictates density and lipophilic behavior[1]. |
| Storage Temperature | 2–8 °C | Minimizes thermal degradation and suppresses vapor pressure[2]. |
| GHS Hazard Codes | H301, H315, H319, H335 | Toxic if swallowed; Irritating to skin, eyes, and respiratory tract[2][3]. |
| Incompatibility | Strong oxidizers, active metals | Risk of violent reaction or generation of toxic gas[4][5]. |
E-E-A-T Driven Safety & Handling Protocol
To ensure a self-validating safety system, personnel must not only follow procedures but verify their efficacy at each step.
Personal Protective Equipment (PPE) Selection
-
Gloves: Standard 0.1 mm nitrile gloves offer insufficient breakthrough times for halogenated pyridines. Protocol: Use double-gloved heavy-duty nitrile (≥0.4 mm) or butyl rubber gloves. Verification: Inspect gloves for swelling or discoloration immediately after handling; discard upon any suspected contact.
-
Respiratory Protection: Must be handled in a certified chemical fume hood with a minimum face velocity of 100 fpm. Verification: Check the hood's digital airflow monitor before opening the primary container to ensure active exhaust.
Step-by-Step Methodology: Inert Dispensing Workflow
Because the compound is sensitive to moisture and prone to generating trace acidic byproducts upon degradation, it must be handled under an inert atmosphere (Argon or Nitrogen)[2][6].
-
Equilibration (Crucial Step): Remove the sealed container from 2–8 °C storage. Do not open immediately. Allow the container to equilibrate to ambient room temperature in a desiccator for 30 minutes. Causality: Opening a cold container causes atmospheric moisture to condense on the chemical, initiating hydrolysis of the halogenated positions.
-
Inert Preparation: Transfer the equilibrated container into a purged glovebox or a fume hood equipped with a Schlenk line.
-
Purging: If using a Schlenk line, insert an argon-flushed needle into the septum of the container. Verification: Ensure the argon bubbler shows a steady, low-pressure flow (1-2 bubbles/second) to confirm positive pressure without aerosolizing the compound.
-
Dispensing: Extract the required mass/volume using a gas-tight syringe or a static-free spatula.
-
Resealing: Flush the headspace of the primary container with Argon for 30 seconds. Seal tightly with a PTFE-lined cap and wrap with Parafilm before returning to 2–8 °C storage.
Self-validating workflow for dispensing moisture-sensitive halogenated pyridines.
Storage Compatibility & Environmental Control
According to Prudent Practices in the Laboratory, proper chemical storage requires strict segregation by hazard class to prevent incompatible chemicals from inadvertently mixing during a seismic event or shelving failure[5][7].
-
Primary Containment: Store in an amber glass vial (to prevent UV-induced radical degradation of the C-Br bond) with a PTFE-lined screw cap.
-
Secondary Containment: Place the primary vial inside a chemically resistant secondary container (e.g., a polyethylene jar) to contain potential leaks and isolate the compound from ambient humidity.
-
Segregation: Store strictly away from strong bases, active metals (e.g., sodium, potassium), and strong oxidizing agents. Halogenated organics can react violently with active metals[4].
-
Inventory Management: Date the container upon receipt and upon first opening. Monitor for visual changes (e.g., discoloration or fuming), which indicate degradation[6].
Spill Response & Waste Management
Halogenated organic waste presents specific environmental and regulatory challenges. The EPA and institutional guidelines mandate strict segregation of halogenated from non-halogenated waste to prevent the formation of highly toxic byproducts during incineration and to manage disposal costs[8][9].
Spill Mitigation Protocol
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
-
Neutralize/Absorb: Do NOT use combustible materials (like paper towels) for large spills. Cover the spill with a chemically inert absorbent (e.g., vermiculite or a commercial spill kit pad).
-
Collect: Sweep the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.
-
Decontaminate: Wash the affected surface with a compatible solvent (e.g., isopropanol), followed by soap and water, collecting all washings as halogenated waste.
Waste Segregation Logic
All reaction mixtures, spent solvents, and contaminated consumables (pipette tips, gloves) that have come into contact with 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine must be routed to the Halogenated Organic Waste stream[8][9].
Mandatory waste segregation pathway for halogenated organic compounds.
References
1.[1] ChemicalBook. "3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2." ChemicalBook. Available at: 2.[2] Sigma-Aldrich. "3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 97% 71701-92-3." MilliporeSigma. Available at: 3.[3] PubChem. "3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626." National Library of Medicine. Available at: 4.[5] Environmental Health & Safety. "How do I safely store chemicals in laboratory?" Texas A&M University. Available at: 5.[7] American Chemical Society. "Chemical Storage Resources." ACS. Available at: 6.[4] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." University of New Mexico Chemistry. Available at: 7.[8] College of Veterinary Medicine. "Prudent Practices in Laboratory Safety." Kansas State University. Available at: 8.[6] National Research Council. "Management of Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. Available at: 9.[9] National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. Available at:
Sources
- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [chemicalbook.com]
- 2. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 97 71701-92-3 [sigmaaldrich.com]
- 3. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. How do I safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 6. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. vet.k-state.edu [vet.k-state.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Technical Guide for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, a specialized heterocyclic building block. Given the limited publicly available data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer a comprehensive resource for its safe handling, application, and synthetic utility.
Section 1: Introduction and Physicochemical Properties
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. The unique substitution pattern—a reactive bromine at the 3-position, a chlorine at the 2-position, and a 1,1-difluoroethyl group at the 5-position—offers multiple avenues for synthetic diversification. The difluoroethyl moiety is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 2825006-82-2 | [1] |
| Molecular Formula | C₇H₅BrClF₂N | [1] |
| Molecular Weight | 256.47 g/mol | [1] |
| Appearance | Likely a solid at room temperature (based on related compounds) | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | Inferred |
Section 2: Material Safety and Handling
2.1 Hazard Identification (Presumed)
Based on analogous compounds, 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
2.2 Recommended Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory when handling this compound.
| Protection Type | Specific Requirements | Standards/References |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame-resistant and impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation occurs. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3] |
2.3 Safe Handling and Storage Workflow
The following workflow outlines the standard operating procedure for the safe handling and disposal of halogenated pyridines.
Caption: Standard Operating Procedure for Safe Handling and Disposal.
2.4 First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
2.5 Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Waste material must be disposed of in accordance with national and local regulations.[3][6]
Section 3: Application Notes - A Versatile Synthetic Intermediate
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a valuable building block for creating complex molecules due to the differential reactivity of its two halogen atoms. The Carbon-Bromine bond at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the Carbon-Chlorine bond at the 2-position. This allows for selective functionalization.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: The bromine at C-3 can be selectively coupled with a variety of boronic acids or esters to form a new C-C bond.
-
Buchwald-Hartwig Amination: The C-3 bromine can be selectively reacted with a range of primary and secondary amines to form C-N bonds.
-
Sonogashira Coupling: The C-3 bromine can undergo coupling with terminal alkynes.
-
Subsequent Reactions at C-2: After functionalizing the C-3 position, the less reactive C-2 chlorine can be targeted under more forcing conditions to allow for further diversification.
Logical Flow for Selective Functionalization:
Caption: Stepwise functionalization of the pyridine core.
Section 4: Experimental Protocols
The following protocols are generalized procedures for key reactions involving the 3-bromo-2-chloropyridine scaffold. They serve as a robust starting point and should be optimized for the specific substrate and desired product.
4.1 Protocol for Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the selective coupling of an arylboronic acid at the C-3 position.
Materials:
-
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, the arylboronic acid, Pd(OAc)₂, and PPh₃.[7]
-
Add K₂CO₃ to the flask.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).[7]
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.2 Protocol for Buchwald-Hartwig Amination at the C-3 Position
This protocol details the selective amination at the C-3 position with a primary or secondary amine.
Materials:
-
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ and RuPhos.[8]
-
Add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine and the amine.
-
Add anhydrous THF.
-
Add LiHMDS.
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Section 5: References
-
3-Bromo-2-chloro-5-fluoropyridine. PubChem. Available at: [Link]
-
Hydrogen fluoride pyridine Safety Data Sheet. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
SAFETY DATA SHEET. (2015). Available at: [Link]
-
SAFETY DATA SHEET. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents. Available at:
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. Available at: [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
MSDS of 3-bromo-5-chloro-2-fluoronitrobenzene. Capot Chemical. Available at: [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
3-bromo-2-chloro-5-(difluoromethyl)pyridine. PubChemLite. Available at: [Link]
-
United States Patent. (2016). Google Patents. Available at:
-
United States Patent. (2016). Google Patents. Available at:
-
3-bromo-2-(1,1-difluoroethyl)pyridine. PubChemLite. Available at: [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
-
Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents. Available at:
-
Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
Sources
- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [chemicalbook.com]
- 2. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. echemi.com [echemi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine for Biological Screening: A Comprehensive Protocol Guide
Executive Summary & Mechanistic Rationale
The development of robust, diverse compound libraries for biological screening relies heavily on the strategic selection of highly functionalized core scaffolds. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine represents a premier building block for medicinal chemistry and agrochemical discovery. Its value lies in the orthogonal reactivity of its two halogen atoms and the profound physicochemical benefits imparted by the 1,1-difluoroethyl moiety.
The Orthogonal Halogen Advantage
The reactivity of this scaffold is strictly governed by the electronic environment of the pyridine ring and the inherent bond dissociation energies (BDE) of the halogens:
-
C3-Bromine (Cross-Coupling Focus): The C-Br bond is relatively weak (approx. 276–290 kJ/mol), making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). In palladium-catalyzed cross-coupling reactions, this position reacts preferentially[1].
-
C2-Chlorine (SNAr Focus): The C-Cl bond is stronger (approx. 339–346 kJ/mol) and resists oxidative addition under mild conditions[1]. However, its position ortho to the electron-withdrawing pyridine nitrogen highly activates it for Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom stabilizes the intermediate Meisenheimer complex, allowing for selective displacement by amines, thiols, or alkoxides[1].
The 1,1-Difluoroethyl Bioisosteric Effect
The inclusion of the 1,1-difluoroethyl group at the C5 position is a deliberate design choice to enhance drug-like properties. It serves as a metabolically stable bioisostere for a methoxy (–OCH₃) or ethyl (–CH₂CH₃) group[2]. By replacing the oxygen atom with a difluorinated carbon, the molecule retains similar steric bulk and electronic features while completely blocking cytochrome P450-mediated oxidative O-dealkylation[2],[3]. This modification drastically improves the pharmacokinetic profile, lipophilicity, and target residence time of the resulting library compounds.
Strategic Workflow for Library Generation
To generate a diverse biological screening library, researchers can employ a divergent, orthogonal functionalization strategy. By controlling the sequence of reactions, two distinct chemical spaces can be accessed from the same starting material.
Caption: Orthogonal derivatization pathways for 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Quantitative Data & Optimization Benchmarks
The following table synthesizes optimized parameters for the orthogonal derivatization of the 3-bromo-2-chloropyridine scaffold, ensuring high regioselectivity and yield.
| Reaction Phase | Target Position | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Regioselectivity |
| Phase 1: Suzuki Coupling | C3–Br | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | 80–90 | 75–85 | >95% (C3 over C2) |
| Phase 1: SNAr | C2–Cl | Amine, DIPEA, NMP | 100–120 | 80–90 | >99% (C2 over C3) |
| Phase 2: SNAr (Post-Suzuki) | C2–Cl | Amine, Cs₂CO₃, DMSO | 120–140 | 60–75 | N/A (C3 already modified) |
| Phase 2: Suzuki (Post-SNAr) | C3–Br | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 90–100 | 70–85 | N/A (C2 already modified) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints (primarily utilizing the distinct isotopic signatures of halogens) to confirm regioselectivity in real-time before proceeding to the next synthetic step.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3 (Pathway A)
Causality & Design: We utilize Pd(dppf)Cl₂ because its large bite angle accelerates reductive elimination, minimizing side reactions. A mild base (Na₂CO₃) is selected over stronger bases (like KOtBu) to prevent premature hydrolysis or degradation of the C2-Cl bond during the prolonged heating required for the cross-coupling[1].
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 0.1 M overall concentration).
-
Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can rapidly deactivate the Pd(0) catalytic species.
-
Reaction: Heat the mixture to 85 °C under an inert atmosphere for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the crude mixture. The starting material exhibits a complex isotopic mass pattern due to the presence of both Br (1:1 ratio of ⁷⁹Br/⁸¹Br) and Cl (3:1 ratio of ³⁵Cl/³⁷Cl).
-
Success Criteria: The product mass must show the complete disappearance of the 1:1 bromine isotopic signature, leaving only the 3:1 chlorine isotopic pattern. If a 1:1 bromine pattern persists but the mass has increased, off-target coupling at C2 has occurred.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2 (Pathway B)
Causality & Design: The C2 position is highly electrophilic. By applying heat and a non-nucleophilic base (DIPEA) in a polar aprotic solvent (NMP), secondary amines can selectively attack the C2 position. The C3-Br bond remains entirely inert under these metal-free conditions[1].
Step-by-Step Methodology:
-
Preparation: In a heavy-walled reaction vial, combine 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv) and the desired secondary amine (1.5 equiv).
-
Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge the generated HCl.
-
Reaction: Seal the vial and heat to 110 °C in an oil bath for 16 hours.
-
Self-Validation Checkpoint (LC-MS):
-
Success Criteria: Analyze the crude mixture. The mass spectrum of the product must lack the 3:1 chlorine isotopic pattern. Crucially, the 1:1 bromine isotopic pattern (M / M+2) must be retained, confirming that the C3 position is perfectly preserved for a subsequent Phase 2 Suzuki coupling.
-
-
Workup: Quench the reaction with water to precipitate the product (or extract with EtOAc if highly lipophilic). Wash extensively with 5% aqueous LiCl to remove residual NMP. Purify via recrystallization or chromatography.
References
1.[1] Benchchem. Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Available at: 2.[2] RSC Advances (PMC). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Available at: 3.[3] Journal of Medicinal Chemistry (ACS Publications). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the Suzuki-Miyaura cross-coupling of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine .
Working with polyhalogenated, electron-deficient heterocycles presents unique chemoselectivity and reactivity challenges. This guide synthesizes mechanistic causality, empirical data, and validated protocols to help you troubleshoot and optimize your workflows.
Substrate Profiling & Mechanistic Insights
To optimize this reaction, we must first deconstruct the electronic and steric environment of the substrate. The molecule possesses three critical features that dictate its reactivity:
-
C3-Bromo Site (Primary Target): The Carbon-Bromine bond has a lower Bond Dissociation Energy (BDE) than the Carbon-Chlorine bond, making it the kinetically favored site for oxidative addition by Pd(0)[1].
-
C2-Chloro Site (Secondary Target / Liability): While C-Cl bonds are generally less reactive, this specific position is
to the pyridine nitrogen. The nitrogen's electronegativity highly activates the C2 position toward oxidative addition, increasing the risk of unwanted diarylation or C2-selective coupling if the catalyst is not tuned properly [2]. -
C5-(1,1-difluoroethyl) Group: This is a strongly electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire pyridine ring.
-
The Benefit: It drastically accelerates the initial oxidative addition of Pd(0).
-
The Liability: It makes the resulting Pd(II) intermediate highly electron-poor, which can decelerate the transmetalation step. If transmetalation is slow, the boronic acid is left exposed to the base, leading to competitive protodeboronation (degradation of the boronic acid).
-
Mechanistic pathways for Suzuki coupling, highlighting C3-selective routes vs. side reactions.
The Optimization Matrix
Achieving >95% chemoselectivity for the C3-Br bond over the C2-Cl bond requires careful pairing of the catalyst bite angle, base strength, and solvent system. Below is a summary of quantitative optimization parameters based on established cross-coupling principles for polyhalogenated pyridines [1][3].
| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Chemoselectivity (C3:C2) | Primary Observation / Causality |
| Pd(PPh | Na | Toluene/EtOH/H | 90 | 70:30 | Poor selectivity. Small bite angle allows competitive C2 insertion. High diarylation. |
| Pd(dppf)Cl | K | Dioxane/H | 80 | 92:8 | Good baseline. The large bite angle of dppf accelerates reductive elimination, trapping the C3 product. |
| XPhos Pd G3 | K | THF/H | 60 | >98:2 | Optimal. Bulky monodentate ligand prevents secondary C2 insertion. Mild temp prevents degradation. |
| Pd(OAc) | Cs | Toluene | 100 | 60:40 | High temperature and strong base lead to SNAr side reactions at C2 and hydrodehalogenation. |
Troubleshooting FAQs
Q: My LC-MS shows significant diarylation (coupling at both C3 and C2). How do I stop this? A: Diarylation occurs when the catalyst re-inserts into the C2-Cl bond of your newly formed product. Causality: The C2-Cl bond is highly activated by the adjacent nitrogen. Solution: First, strictly limit your boronic acid to 1.05 equivalents . Second, lower the reaction temperature to 60°C. Finally, switch to a catalyst with a larger steric profile (like XPhos Pd G3) which struggles to navigate the steric bulk around the C2 position once the C3 position is arylated.
Q: The reaction stalls at ~50% conversion. Adding more catalyst doesn't push it to completion. Why?
A: You are likely experiencing protodeboronation of your boronic acid.
Causality: The 5-(1,1-difluoroethyl) group makes the Pd(II) intermediate electron-poor, slowing down transmetalation. While the Pd cycle is stalled, the base in the solvent hydrolyzes the boronic acid into an unreactive arene.
Solution: Switch from a boronic acid (Ar-B(OH)
Q: I am observing hydrodehalogenation (loss of the Bromine atom without carbon-carbon bond formation).
A: Causality: Hydrodehalogenation is a common side reaction in electron-deficient pyridines when protic solvents (like EtOH or H
Decision tree for troubleshooting common LC-MS profiles during Suzuki coupling optimization.
Validated Experimental Protocol: C3-Selective Arylation
This protocol utilizes a self-validating system: by using a Buchwald G3 precatalyst, the generation of the active Pd(0) species is guaranteed and visually indicated by a color change, removing the ambiguity of catalyst initiation.
Reagents:
-
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid pinacol ester (Ar-BPin) (1.05 equiv, 1.05 mmol)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
K
PO (aqueous, 2.0 M solution) (2.0 equiv, 2.0 mmol) -
THF (Anhydrous, inhibitor-free) (10 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine and the Ar-BPin.
-
Solvent Addition & Primary Degassing: Add 10 mL of THF. Sparge the solution with dry Nitrogen or Argon for 10 minutes. Self-Validation Check: Ensure the substrate is fully dissolved; suspended particulates can artificially alter the stoichiometry.
-
Catalyst Introduction: Briefly open the flask under a positive flow of inert gas and add the XPhos Pd G3 precatalyst.
-
Base Addition & Secondary Degassing: Add the 2.0 M aqueous K
PO solution via syringe. Sparge the biphasic mixture for an additional 5 minutes. -
Reaction Execution: Seal the flask and heat to 60°C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.
-
Monitoring: After 2 hours, sample the organic layer. Quench the aliquot in LC-MS grade Acetonitrile. Self-Validation Check: The LC-MS trace should show <2% of the C2-arylated isomer and <1% diarylation. If unreacted starting material remains, continue heating for up to 6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na
SO , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI / Catalysts URL:[Link]
Technical Support Center: Synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize impurities, and troubleshoot your synthetic workflow. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The proposed synthetic pathway is based on common transformations of pyridine derivatives.
Proposed Synthetic Workflow
A logical pathway involves the sequential halogenation of a pre-functionalized pyridine core. The electron-withdrawing nature of the 1,1-difluoroethyl group significantly influences the reactivity and regioselectivity of these steps.
Caption: Proposed synthetic workflow for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Question: My chlorination reaction with POCl₃ is sluggish and gives a low yield of 2-Chloro-5-(1,1-difluoroethyl)pyridine. What can I do?
Answer: This is a common issue when dealing with electron-deficient pyridines. The 1,1-difluoroethyl group deactivates the ring, making nucleophilic substitution challenging.
-
Causality: Phosphorus oxychloride (POCl₃) is often used to convert pyridine N-oxides or hydroxypyridines to chloropyridines. If you are starting from 3-(1,1-difluoroethyl)pyridine directly, this reaction will not work. Chlorination of the pyridine ring itself typically requires an electrophilic approach, but the ring's low nucleophilicity makes this difficult under standard conditions.[1] A more effective strategy may involve a different starting material or reaction type. However, if you are starting from a pyridin-2-ol derivative, sluggishness is likely due to insufficient activation.
-
Troubleshooting Steps:
-
Verify Starting Material: Ensure you are starting with the appropriate precursor, such as 5-(1,1-difluoroethyl)pyridin-2-ol. Direct chlorination of 3-(1,1-difluoroethyl)pyridine is not feasible with POCl₃.
-
Increase Reaction Temperature: For deactivated substrates, higher temperatures (e.g., 75-110 °C) are often necessary to drive the reaction to completion.[2] Monitor for decomposition at higher temperatures.
-
Use a High-Boiling Solvent: Acetonitrile is a common solvent, but for higher temperatures, consider using propionitrile or conducting the reaction neat if the substrate is stable.[2]
-
Consider Alternative Reagents: For direct C-H chlorination, methods involving N-chlorosuccinimide (NCS) under specific conditions might be explored, though regioselectivity can be a challenge.[1]
-
Question: During the bromination step, I'm observing significant amounts of a di-brominated side product and unreacted starting material. How can I improve selectivity for the desired 3-bromo product?
Answer: Achieving mono-bromination at the C-3 position requires careful control of reaction conditions due to the competing directing effects of the existing substituents. The C-2 chloro and C-5 difluoroethyl groups are both deactivating. The chloro group is ortho, para-directing, while the difluoroethyl group is meta-directing. Both direct towards the C-3 and C-4 positions.
-
Causality: Over-bromination occurs when the reaction conditions are too harsh or the brominating agent is too reactive, overcoming the deactivation of the ring. Unreacted starting material suggests the conditions are not vigorous enough. Finding the right balance is key.
-
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting bromination selectivity.
-
Detailed Protocol Adjustments:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Add it portion-wise or as a solution via syringe pump to maintain a low instantaneous concentration.
-
Optimize Temperature: Start the reaction at a low temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature or slightly above. For highly deactivated systems, temperatures from 80 to 125 °C may be required, but this must be approached cautiously.[3]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is a standard choice. For very deactivated rings, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum (fuming sulfuric acid) is a more potent system that can improve conversion.[3]
-
| Parameter | Condition A (High Reactivity) | Condition B (Moderate Reactivity) | Condition C (Low Reactivity) |
| Brominating Agent | DBDMH in 65% Oleum | NBS in conc. H₂SO₄ | Br₂ in Acetic Acid |
| Temperature | 80 - 125 °C | 25 - 60 °C | 20 - 40 °C |
| Reaction Time | 2 - 5 hours | 4 - 12 hours | 12 - 24 hours |
| Typical Outcome | High conversion, risk of over-bromination | Good balance of conversion and selectivity | Low conversion, high starting material recovery |
Question: Purification of the final product is difficult due to a persistent, closely-eluting impurity. What is this impurity and how can I remove it?
Answer: The most likely closely-eluting impurity is an isomer, specifically 4-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
-
Causality: As discussed, the electronic directing effects can lead to substitution at the C-4 position, though it is generally less favored than C-3. The similar polarity and structure of this isomer make it challenging to separate via standard silica gel chromatography.
-
Mitigation and Purification Strategies:
-
Reaction Optimization: The best solution is to prevent its formation. Revisit the bromination conditions (see previous question) to maximize regioselectivity. Slower addition of the brominating agent at a lower temperature is the most effective strategy.
-
Chromatography: Use a high-performance silica gel with a shallow solvent gradient (e.g., starting with pure hexanes and very slowly increasing the percentage of ethyl acetate or dichloromethane). Using a dichloromethane/hexanes solvent system can sometimes provide better separation for halogenated aromatics than ethyl acetate/hexanes.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing isomeric impurities. Screen various solvents (e.g., isopropanol, ethanol, hexanes, heptane) and solvent mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in the bromination step?
The regioselectivity is a result of the combined electronic effects of the substituents on the pyridine ring. The pyridine nitrogen, the chloro group, and the difluoroethyl group are all electron-withdrawing, making this an electrophilic aromatic substitution on a highly deactivated ring. The reaction proceeds via the formation of a Wheland intermediate (a sigma complex). The most stable intermediate will lead to the major product. Substitution at C-3 allows the positive charge of the intermediate to be distributed without placing it adjacent to the already electron-deficient pyridine nitrogen, which would be highly destabilizing.
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes, several steps require careful handling:
-
POCl₃: Highly corrosive and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves.
-
Strong Acids (H₂SO₄, Oleum): Extremely corrosive. Oleum (fuming sulfuric acid) releases SO₃ gas, which is a severe respiratory irritant. Always work in a well-ventilated fume hood.
-
Brominating Agents (NBS, DBDMH): These are strong oxidizers and lachrymators. Avoid inhalation of dust and contact with skin.
-
Quenching: The quenching of strong acid reaction mixtures is highly exothermic. Always cool the reaction mixture in an ice bath and add it slowly to a large volume of ice/water with vigorous stirring.
Q3: What are the best analytical techniques to monitor the reaction progress?
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting material and the appearance of the product. Use a UV lamp for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting material and the formation of the product. It can also help identify isomeric impurities and other side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. The disappearance of the proton signal at the C-3 position in the ¹H NMR spectrum and the appearance of a new aromatic signal pattern confirm the bromination. ¹⁹F NMR can confirm that the difluoroethyl group has remained intact throughout the synthesis.
Detailed Experimental Protocol: Bromination of 2-Chloro-5-(1,1-difluoroethyl)pyridine
This protocol is a representative procedure based on methods for deactivated pyridines and should be optimized for your specific setup.[2][3]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq).
-
Acid Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of substrate) via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a small amount of concentrated sulfuric acid.
-
Bromination: Slowly add the NBS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for one hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by GC-MS. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the final product.
References
Sources
Technical Support Center: Stability Profiling of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with comprehensive troubleshooting strategies for handling 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine . As a highly functionalized building block, its stability is dictated by the delicate electronic interplay between its electron-withdrawing substituents and the pyridine core.
Below, we detail the causality behind its degradation pathways, provide self-validating experimental protocols, and answer frequently asked questions regarding its behavior in acidic and basic media.
Part 1: Quantitative Stability Summary
To establish a baseline for your workflows, the table below summarizes the extrapolated stability profile of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine under various aqueous stress conditions.
| Stress Condition | Reagent System | Temp (°C) | Time | Expected Recovery | Primary Degradant |
| Mild Acid | 0.1 M HCl / MeCN (1:1) | 25°C | 24 h | > 99% | None |
| Harsh Acid | 6.0 M HCl / MeCN (1:1) | 100°C | 12 h | < 50% | 3-Bromo-5-(1,1-difluoroethyl)pyridin-2-ol |
| Mild Base | 0.1 M NaOH / MeCN (1:1) | 25°C | 24 h | > 90% | 3-Bromo-5-(1,1-difluoroethyl)pyridin-2-ol |
| Harsh Base | 1.0 M KOH / MeCN (1:1) | 80°C | 12 h | < 10% | 3-Bromo-5-(1,1-difluoroethyl)pyridin-2-ol |
Note: The primary degradant exists predominantly in its more thermodynamically stable 2-pyridone tautomeric form.
Part 2: Troubleshooting FAQs
Q1: Why am I observing rapid degradation of this compound in my basic reaction mixtures?
A: The molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. While a standard 2-chloropyridine undergoes substitution at the C-Cl bond to displace chloride 1[1], your specific molecule is exceptionally activated. The 3-bromo and 5-(1,1-difluoroethyl) groups act as powerful electron-withdrawing groups (EWGs). These EWGs drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, stabilizing the anionic Meisenheimer intermediate and accelerating hydroxide attack.
Q2: Is the 1,1-difluoroethyl group at risk of defluorination or hydrolysis under these conditions?
A: No. The 1,1-difluoroethyl group is exceptionally robust. The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Furthermore, the lack of an acidic alpha-proton prevents E1cB elimination pathways. In medicinal chemistry, the 1,1-difluoroethyl motif is specifically utilized as a chemically and metabolically stable bioisostere for ethyl or isopropyl groups 2[2]. Any degradation you observe is almost certainly occurring at the C2-chloride position, not the fluoroalkyl chain.
Q3: I need to use acidic conditions for a subsequent Boc-deprotection step. Will the pyridine ring survive?
A: Yes, under mild to moderate acidic conditions (e.g., TFA in DCM, or 0.1 M HCl), the molecule is highly stable. The basicity of the pyridine nitrogen is severely attenuated by the adjacent halogens and the fluoroalkyl group (estimated pKa < 1.0). However, under harsh aqueous acidic conditions (e.g., concentrated HCl at elevated temperatures or supercritical water), protonation of the nitrogen does occur. This protonation creates a full positive charge on the ring, making it electrophilic enough for even weak nucleophiles like water to attack, leading to acid-catalyzed hydrolysis to the 2-hydroxypyridine 3[3] 4[4].
Part 3: Mechanistic Pathways
Understanding the exact mechanism of degradation is critical for designing reaction conditions that avoid it. Below is the logical flow of the primary degradation pathway under basic stress.
Caption: Logical flow of the SNAr hydrolysis mechanism at the C2 position under basic conditions.
Part 4: Self-Validating Experimental Protocol for Forced Degradation
When profiling the stability of highly lipophilic halogenated pyridines, standard aqueous buffers often cause the compound to precipitate. If the compound crashes out of solution, it is protected from hydrolysis, leading to false "stable" readings.
The following protocol utilizes a cosolvent system to ensure homogeneity and incorporates an internal standard (IS) to verify mass balance—ensuring that the loss of the parent molecule directly correlates to the appearance of the degradant, rather than simple precipitation or vial adsorption.
Step-by-Step Methodology
Step 1: Preparation of Stock and Stress Solutions
-
Accurately weigh 2.56 mg of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine and dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1.0 mM stock solution.
-
Prepare the stressor solutions: 0.2 M HCl (Acid), 0.2 M NaOH (Base), and 0.2 M Phosphate Buffer pH 7.4 (Neutral Control).
Step 2: Incubation Setup
-
In glass HPLC vials, combine 500 µL of the 1.0 mM stock solution with 500 µL of the respective stressor solutions. Causality Note: The final mixture is 50% MeCN, which is critical to keep this highly lipophilic molecule in solution during the stress test.
-
Cap the vials tightly and incubate in a thermoshaker at 60°C for 24 hours.
Step 3: Neutralization Quench (Critical Step)
-
After 24 hours, immediately transfer 100 µL of each stressed sample into a new vial containing 800 µL of cold MeCN and 100 µL of a neutralizing agent (0.1 M NaOH for the acid sample; 0.1 M HCl for the base sample; water for the control).
-
Spike each quenched sample with 10 µL of an Internal Standard (e.g., structurally similar stable-isotope labeled pyridine).
-
Causality Note: Quenching normalizes the pH. If samples are left at extreme pH values while waiting in the autosampler queue, degradation will continue, skewing the kinetic data.
Step 4: UPLC-MS/MS Analysis
-
Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Run a gradient from 5% to 95% MeCN (with 0.1% Formic Acid) over 5 minutes.
-
Monitor the parent mass [M+H]⁺ = 256.0 / 258.0 m/z (chlorine/bromine isotope pattern) and the expected 2-pyridone degradant mass [M+H]⁺ = 238.0 / 240.0 m/z.
-
Calculate mass balance: (Moles of Parent Remaining + Moles of Degradant Formed) / Initial Moles. A mass balance < 90% indicates precipitation or volatilization, invalidating the run.
Caption: Self-validating forced degradation workflow ensuring solubility and accurate mass balance tracking.
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. NTNU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKVt7ZcZeoFB9adxZ0UeJMob554b5CjANpPDjcZKlrpKzhHs7G0iZVpjtjtFrkj6oJUzeh4OJCYgUmjWVyA1jIlJyYDFFR9x_ul7PZu15H3qrefDLBA7cLq8KWse8thi3BuaFUIui-i8qiMXhdY7eh-rwtvabKUMcEBHpLy7NZpMT3j6ZkTS-3tg==]
- 2-Chloropyridine - Wikipedia. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU0K7ChMGUGzT5nmPmBmwT18hjSVux8M3k3IP55tfHhYIRtRUKx5CzirFteqFNdHHuEwv5C5oQylm3YzRKdSgr5rquBCGch9fo8FqomJjb2AoCmn_Lt72m4R3qmile1MTFuqz2nUmMi7U=]
- US4942239A - Process for the production of 2-hydroxypyridine. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOifY7ETwyKKdXMuk6Js5Yy1vYQ6Csq8lAULmz-MNX33VMYRrGHu8WWS08qsviOjL_dOewiJLo31Y_GJhEF-7idym0Hk1YanHpfTQdv3vG5ePOaIDDaWGiTb-lrvYU_1eKyeK8WFID3oh0]
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOduKRaB9-ZbFjkhNX6zvpq1wIZ3HEdhiH_8xVu4xAhX0nGS7Io291X9R2QuwamSIGAtLTjNMXUbx6ebXiACqRO53SqiNHJb09bIMVIeb2pD2VOrqMTUsHh8rb0ZxiJs78eT5ql0L7veim5j9sRYPk]
Sources
Technical Support Center: Purification of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Welcome to the Advanced Troubleshooting and Purification Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex isolation of highly deactivated, multi-halogenated pyridine derivatives.
Unlike standard pyridines, 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine presents unique physicochemical challenges. The intense electron-withdrawing effects of the chloro, bromo, and 1,1-difluoroethyl groups drastically reduce the basicity of the pyridine nitrogen, rendering traditional acid-base extraction ineffective. This guide provides a causality-driven, self-validating workflow to achieve >99% purity.
Purification Logic & Workflow
To successfully isolate the target compound from regioisomers, des-bromo starting materials, and polymeric byproducts, we must exploit orthogonal physicochemical vectors (pKa, polarity, and boiling point).
Fig 1. Sequential purification workflow for halogenated pyridine derivatives.
Impurity Profiling & Separation Strategy
Before executing the protocols, it is critical to understand why specific techniques are chosen for specific impurities. The table below summarizes the quantitative profile of a typical crude mixture and the mechanistic rationale for each separation step.
| Impurity Profile | Estimated Crude Wt% | Physicochemical Vector | Recommended Separation Technique | Mechanistic Rationale |
| Des-bromo analog | 5.0 - 15.0% | Boiling Point (Δ ~30-40°C) | High-Vacuum Distillation | The absence of the heavy bromine atom (~79 g/mol ) significantly lowers the boiling point compared to the target. |
| Regioisomers | 2.0 - 8.0% | Dipole Moment / Polarity | Flash Column Chromatography | Different halogen substitution patterns slightly alter the molecule's dipole moment, changing its affinity for silica. |
| Polymeric Byproducts | 1.0 - 5.0% | pKa / Solubility | Mild Alkali Wash (NaOH) | High molecular weight and acidic byproducts are neutralized and trapped in the aqueous phase. |
| Trace Moisture (H₂O) | < 1.0% | Azeotropic Formation | Azeotropic Evaporation | Pyridines form minimum-boiling azeotropes with water; co-evaporation with toluene breaks this azeotrope. |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the defined analytical checkpoint.
Protocol A: Mild Alkali Pre-Treatment
Purpose: To remove acidic impurities, unreacted aldehydes/ketones, and polymeric baseline material without triggering nucleophilic aromatic substitution (SNAr).
-
Dilution: Dissolve the crude reaction mixture in dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of crude).
-
Alkali Wash: Transfer to a separatory funnel and add an equal volume of cold (5°C) 5% aqueous NaOH. Causality: Subjecting crude halogenated pyridine to an alkali treatment neutralizes reactive organics and removes imines/aldehydes, significantly improving the yield of downstream distillation[1]. Cold conditions prevent SNAr at the highly activated 2-chloro position.
-
Phase Separation: Vigorously shake and vent. Allow the phases to separate. Collect the lower organic layer.
-
Azeotropic Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter, then add 10 mL of toluene. Remove all volatiles via rotary evaporation (50 °C, 180 mm Hg down to 10 mm Hg). Causality: Toluene forms an azeotrope with residual water, ensuring a completely anhydrous crude oil prior to chromatography.
-
Self-Validation Checkpoint: The resulting oil should be free of dark, tar-like particulates.
Protocol B: Flash Column Chromatography
Purpose: To separate the target compound from its regioisomers (e.g., 4-bromo or 6-bromo analogs).
-
Column Packing: Wet-pack a glass column with silica gel (60 g per gram of crude) suspended in pentane[2].
-
Loading: Dissolve the anhydrous crude oil in a minimum volume of CH₂Cl₂ and carefully load it onto the silica gel bed[2].
-
Gradient Elution: Elute sequentially under a slight overpressure of argon. Begin with 100% pentane to flush highly non-polar impurities, then transition to a pentane/EtOAc (15:1) mixture[2].
-
Fraction Collection: Collect fractions in 20 mL tubes.
-
Self-Validation Checkpoint (Critical): Do not rely solely on TLC with 254 nm UV light. Highly deactivated pyridines often exhibit weak or deceptive UV absorbance. Analyze fractions using GC-FID or qNMR (using 1,3,5-trimethoxybenzene as an internal standard) to confirm the absence of regioisomers before pooling[2]. Combine pure fractions and remove volatiles via rotary evaporation.
Protocol C: High-Vacuum Bulb-to-Bulb Distillation
Purpose: To remove the co-eluting des-bromo impurity and trace solvent residues.
-
Setup: Transfer the chromatographically purified product to a 50 mL distillation flask. Connect to a bulb-to-bulb fractional distillation apparatus[2].
-
Vacuum Application: Apply high vacuum (<0.05 mmHg). Causality: Distilling under high vacuum prevents thermal degradation (polymerization) of the electron-deficient pyridine ring, which can occur at atmospheric boiling temperatures[3].
-
Heating: Gradually heat the flask to approximately 160 °C[2].
-
Collection: The lower-boiling des-bromo impurity will distill first. Discard the forecut. Collect the main fraction (pure 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine) as a colorless oil.
-
Self-Validation Checkpoint: Run a final GC-MS. The chromatogram should show a single peak with the characteristic M / M+2 / M+4 isotope pattern indicative of one chlorine and one bromine atom.
Troubleshooting & FAQs
Q: My target compound is co-eluting with the des-bromo starting material during silica gel chromatography. How can I resolve this? A: This is a common issue. Causality: The addition of a bromine atom at the 3-position of an already heavily deactivated pyridine ring does not significantly alter the molecule's dipole moment or hydrogen-bonding capacity. Consequently, their affinity for the polar silica gel stationary phase is nearly identical. Solution: Shift your separation vector from polarity to molecular weight. The bromine atom adds ~79 g/mol , which significantly increases the boiling point. A high-vacuum fractional distillation will cleanly separate the lower-boiling des-bromo impurity from your target compound[2].
Q: Can I use a standard acid-base extraction (e.g., 1M HCl) to pull the pyridine into the aqueous phase and wash away organic impurities? A: Causality: No. While standard pyridine has a pKa of ~5.2 and easily forms a water-soluble pyridinium salt in dilute acid, your target molecule is highly atypical. The intense electron-withdrawing inductive effects of the chloro, bromo, and 1,1-difluoroethyl groups drastically deplete the electron density on the nitrogen, lowering its pKa near or below 0. Solution: Treat the crude mixture as a neutral organic compound. Keep the target pyridine in the organic phase and use a mild alkali wash (Protocol A) to wash away reactive acidic impurities instead[1].
Q: My purified pyridine has a slight yellow/brown tint. What causes this and how do I fix it? A: Causality: Discoloration in halogenated pyridines is almost always due to trace amounts of polymeric degradation products or oxidized impurities formed during the harsh bromination step[4]. Solution: If the discoloration persists after chromatography, it indicates the impurity is co-eluting. Perform the high-vacuum bulb-to-bulb distillation (Protocol C). Distillation is highly effective at leaving high-molecular-weight colored polymers behind in the distillation heel, yielding a colorless oil[3].
Q: How do I ensure the product is completely anhydrous? I suspect water is ruining my vacuum during distillation. A: Causality: Pyridine derivatives are notoriously hygroscopic and readily absorb moisture, forming minimum-boiling azeotropes that make simple distillation ineffective for water removal[4]. Solution: Prior to high-vacuum distillation, perform an azeotropic drying step. Add a non-polar solvent like toluene to your organic extract and evaporate it under reduced pressure. The water will co-evaporate with the toluene. For extreme cases, stirring the crude liquid over Calcium Hydride (CaH₂) prior to distillation will chemically destroy residual water[3].
References
-
A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy Source: BenchChem URL:3
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: Organic Syntheses URL:2
-
US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine Source: Google Patents URL:1
-
Overcoming challenges in the purification of pyridine compounds Source: BenchChem URL:4
Sources
troubleshooting cross-coupling reactions involving 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Welcome to the dedicated technical support guide for researchers utilizing 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights and systematic troubleshooting strategies to overcome common challenges in the synthesis of complex molecules.
Section 1: Foundational Principles & Substrate Reactivity
Understanding the inherent chemical personality of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is the first step toward successful reaction design. This substrate presents a unique combination of features that dictate its behavior in palladium-catalyzed transformations.
Q1: What are the key reactivity features of this molecule that I must consider?
A1: There are three primary characteristics to consider:
-
Differential Halide Reactivity: The molecule possesses two distinct halogen atoms, a bromine at the C-3 position and a chlorine at the C-2 position. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-OTf > C-Cl.[1][2][3] This is principally due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step significantly more favorable at the C-3 position.[3] This inherent difference is the cornerstone of achieving regioselective functionalization.
-
Coordinating Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst center.[4] This coordination can sometimes lead to catalyst inhibition or deactivation, a common challenge when working with heteroaryl substrates.[4][5] The choice of a sterically bulky ligand is often a successful strategy to mitigate this unwanted interaction.
-
Electron-Deficient Pyridine Ring: The presence of a chloro substituent at the C-2 position and a strongly electron-withdrawing 1,1-difluoroethyl group at the C-5 position renders the pyridine ring electron-deficient. This electronic property generally facilitates the oxidative addition step at the C-Br bond but makes the C-Cl bond even more challenging to activate.[4][6]
Caption: Expected regiochemical outcomes for different reaction types.
Section 2: General Troubleshooting Workflow
When a cross-coupling reaction delivers a suboptimal result, a systematic approach is more effective than random screening.
Q2: My reaction has failed or resulted in a very low yield. What are the first and most critical parameters I should verify?
A2: Before undertaking an extensive optimization screen, it is crucial to audit the foundational aspects of your experimental setup. Over 90% of failures in well-established cross-coupling reactions can be traced back to a few key areas.
Caption: A decision tree for initial troubleshooting steps.
-
Integrity of Reagents and Solvents:
-
Purity: Ensure all starting materials, especially the organometallic coupling partner (e.g., boronic acid), are pure. Impurities can act as catalyst poisons.[7]
-
Solvent Quality: The presence of oxygen and water can be highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade sensitive phosphine ligands.[7][8] Always use anhydrous, degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7]
-
-
Catalyst and Ligand Activity:
-
Catalyst Source: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species is a critical step.[6][9] Inefficient reduction can lead to low activity.[8] Using a Pd(0) source like Pd₂(dba)₃ or a modern, air-stable Pd(II) precatalyst (which is designed for easy reduction) can provide more consistent results.[6][8]
-
Ligand Integrity: Many phosphine ligands are sensitive to air and can be oxidized over time.[7] Use fresh ligands or ligands that have been stored correctly under an inert atmosphere.
-
-
Exclusion of Air (Inert Atmosphere):
-
The reaction vessel must be scrupulously purged with an inert gas.[7] Ensure all joints are well-sealed. A common error is insufficient purging of the headspace after adding all reagents.
-
Section 3: Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
This is one of the most common C-C bond-forming reactions. Given the electron-deficient nature of the substrate, specific challenges can arise.
Q3: My Suzuki coupling with 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is giving low yields. Which catalyst system is recommended?
A3: The substrate's electron-deficient nature and the coordinating pyridine moiety necessitate a highly active and sterically demanding catalyst system.[4][5]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. However, for challenging substrates, pre-formed precatalysts that incorporate the ligand (e.g., SPhos-G3-precatalyst) often give superior and more reproducible results.[6][10]
-
Ligand Selection: Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich biaryl monophosphine ligands (Buchwald-type ligands) are the gold standard for coupling heteroaryl halides.[5] Ligands such as SPhos , XPhos , or RuPhos are excellent starting points as they accelerate both the oxidative addition and reductive elimination steps.[8]
-
Base Selection: The choice of base is critical. Weak bases are often ineffective. K₃PO₄ and Cs₂CO₃ are generally reliable choices for Suzuki couplings.[4] It's noteworthy that anhydrous reactions using K₃PO₄ may require a small amount of water to function effectively.[8][11]
Q4: I am observing significant amounts of boronic acid homocoupling (biaryl byproduct). How can I minimize this?
A4: Homocoupling is typically promoted by the presence of oxygen or when Pd(II) species are not efficiently reduced to catalytically active Pd(0).[6]
-
Improve Degassing: Rigorously exclude oxygen from your reaction mixture, as it can facilitate the homocoupling pathway.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to starting with a Pd(II) source.
Q5: My main byproduct is the result of protodeboronation (the boronic acid is replaced by a hydrogen atom). What is the cause and solution?
A5: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids or under harsh basic/aqueous conditions.[4]
-
Switch to a Boronate Ester: Boronic acids can be unstable. Switching to a more robust boronate ester, such as a pinacol ester (Bpin), often significantly reduces the rate of protodeboronation.[4]
-
Use a Milder Base: If possible, screen milder bases or reduce the reaction temperature.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine | 1.0 equiv |
| Coupling Partner | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Standard, reliable palladium sources.[12] |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands are effective for challenging heteroaryl halides.[5][8] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong, effective base for Suzuki couplings.[4] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Common solvent systems that solubilize both organic and inorganic components.[13] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an argon atmosphere, add the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[5]
-
Evacuate and backfill the tube with argon three times to ensure a fully inert atmosphere.[4]
-
Add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 mmol).
-
Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL) via syringe.[5]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. Selectivity is expected at the C-3 (bromo) position.[1]
Q6: My Buchwald-Hartwig amination is sluggish or incomplete. How can I improve the reaction efficiency?
A6: The amination of heteroaryl halides often requires careful optimization of the catalyst system and base.
-
Ligand Choice is Critical: For C-N coupling, ligands like RuPhos and BrettPhos have shown outstanding performance, especially with challenging substrates.[14] XPhos is also a reliable choice.[14]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly for coupling with primary amines.[14]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Substrate | 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine | 1.0 equiv |
| Coupling Partner | Amine (Primary or Secondary) | 1.2 equiv |
| Pd Source | Pd₂(dba)₃ (2 mol%) or a RuPhos precatalyst | Precatalysts offer reliability and high activity.[14] |
| Ligand | RuPhos or BrettPhos (4-8 mol%) | Highly effective ligands for C-N bond formation.[14] |
| Base | NaOtBu or LiHMDS (1.4 - 2.0 equiv) | Strong, non-nucleophilic bases required to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Standard aprotic solvents for this transformation. |
| Temperature | 80 - 110 °C | Thermal energy is typically required. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a robust argon counterflow, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).
-
Add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (3 mL).
-
Seal the tube, remove from the glovebox, and heat to 100 °C with stirring for 16-24 hours.
-
Monitor reaction progress by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction allows for the synthesis of valuable alkynylpyridine derivatives.
Q7: What are the most important factors for a successful Sonogashira coupling with this substrate?
A7: The Sonogashira coupling has its own unique set of critical parameters.
-
Copper(I) Co-catalyst: While copper-free Sonogashira reactions exist, the classic and most robust method employs a copper(I) salt (typically CuI ) as a co-catalyst.[15] The copper facilitates the transmetalation of the acetylide to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent or co-solvent.[15]
-
Palladium System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with an additional phosphine ligand (e.g., PPh₃) is standard.[15]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard, reliable catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for the classic Sonogashira mechanism.[15] |
| Base | Et₃N or DIPEA | Acts as both base and often co-solvent.[15] |
| Solvent | DMF or THF (anhydrous, degassed) | Polar aprotic solvents are commonly used. |
| Temperature | Room Temperature to 80 °C | Many reactions proceed at mild temperatures. |
Section 4: Frequently Asked Questions (FAQs)
Q8: After successfully coupling at the C-3 position, can I perform a second cross-coupling at the C-2 chloro position?
A8: Yes, this is a key advantage of this substrate. The C-Cl bond is significantly less reactive but can be functionalized under more forcing conditions.[4] This typically requires a more active catalyst system (e.g., a more electron-rich and bulky ligand), a higher temperature, and longer reaction times compared to the initial C-Br coupling. This sequential approach allows for the synthesis of diverse di-substituted pyridines.
Q9: What is "palladium black" and how do I avoid it?
A9: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated out of solution.[6] Its formation signifies catalyst decomposition and is a common reason for stalled reactions. It can be caused by:
-
Presence of Oxygen: Ensure the reaction is rigorously degassed.[7]
-
High Temperatures: Excessive heat can promote catalyst agglomeration.[7] Try to run the reaction at the lowest effective temperature.
-
Suboptimal Ligand: The ligand's job is to stabilize the palladium center. If the ligand is not robust or is used in insufficient quantity, the catalyst is more prone to decomposition.[7]
Q10: Should I use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂?
A10: Both are viable.
-
Pd(0) sources (e.g., Pd₂(dba)₃) are already in the correct oxidation state to begin the catalytic cycle but can be more sensitive to air and may decay over time, forming palladium black.[6] For difficult reactions, modern, well-defined Pd(II) precatalysts that are specifically designed for easy activation and high stability often provide the most reliable performance.
Section 5: Visualizing the Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to rational troubleshooting. All palladium-catalyzed cross-coupling reactions discussed here follow a similar catalytic cycle.
Caption: The key steps of a generalized palladium-catalyzed cross-coupling cycle.[6]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
-
PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]
-
Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
WordPress. (2026, February 24). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Welcome to the Advanced Troubleshooting Guide for the scale-up synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine. This highly functionalized intermediate presents significant challenges during multi-kilogram campaigns, specifically regarding the thermal instability of fluorinating agents, severe electronic deactivation during halogenation, and hazardous off-gassing.
This guide provides field-proven, self-validating methodologies to resolve these bottlenecks, ensuring safe and high-yield continuous production.
Part 1: Strategic Workflow & Decision Matrices
Before troubleshooting specific unit operations, it is critical to align your synthetic route with your facility's engineering capabilities. The traditional late-stage deoxofluorination of ketones using DAST is notoriously hazardous at scale. Below is the optimized workflow and decision matrix for modern scale-up.
Optimized scale-up synthetic workflow for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.
Decision matrix for selecting the optimal 1,1-difluoroethylation scale-up strategy.
Part 2: Core FAQs & Troubleshooting Guides
Q1: We are experiencing severe thermal runaways and low yields when scaling up the deoxofluorination of the C5-ketone using DAST in batch. How can we mitigate this?
Causality & Solution: Liquid diethylaminosulfur trifluoride (DAST) is highly thermally unstable. At temperatures exceeding 90 °C, it undergoes rapid, exothermic disproportionation (ΔH ≈ -1700 J/g) into SF4 and explosive (Et2N)2SF2[1],[2]. In large batch reactors, poor heat dissipation leads to localized hot spots, triggering this decomposition and resulting in massive olefin byproducts (via dehydration) rather than the desired gem-difluoride[2].
To resolve this, you must transition away from batch DAST. You have two validated options:
-
Continuous-Flow Microreactors: Flow chemistry provides superior heat and mass transfer, strictly controlling the residence time of the unstable DAST intermediate and preventing thermal runaway[1],.
-
Alternative Reagents/Routes: Abandon deoxofluorination and utilize a Nickel-catalyzed cross-coupling of a pyridylboronic acid with 1,1-difluoroethyl chloride (HCFC-142b). This modern approach uses a cheap industrial gas, completely bypassing the hazards of DAST[3],[4].
Q2: During the bromination step, we observe a mixture of isomers and over-brominated products. How do we achieve strict regioselectivity at the C3 position?
Causality & Solution: The final pyridine ring is severely electronically deactivated. The C2-chloro group deactivates via induction, and the C5-difluoroethyl group is strongly electron-withdrawing. Attempting electrophilic aromatic substitution (EAS) directly on 2-chloro-5-(1,1-difluoroethyl)pyridine requires extreme conditions that degrade the molecule.
The Fix: Perform the bromination on a 2-pyridone precursor prior to chlorination. The tautomeric hydroxyl/oxo group at C2 acts as a powerful electron donor via resonance (+R effect), overcoming the deactivating effects of the CF2CH3 group. This strongly directs the incoming bromonium ion exclusively to the ortho (C3) position, as the para (C5) position is already blocked. N-bromosuccinimide (NBS) will achieve >98% regioselectivity under mild conditions.
Q3: The final deoxychlorination of the 2-pyridone intermediate using POCl3 is generating unsafe pressure levels in our 50 L reactor. What is the standard protocol to manage this?
Causality & Solution: The reaction of pure POCl3 with the pyridone tautomer requires high heat (>100 °C) and releases stoichiometric amounts of HCl gas. Rapid heating causes a massive volumetric expansion of gas and risks thermal degradation of the CF2CH3 group.
The Fix: Implement Vilsmeier-Haack activation . By adding catalytic N,N-dimethylformamide (DMF) to the POCl3, you form the highly electrophilic chloromethyleneiminium chloride intermediate in situ. This species rapidly attacks the pyridone oxygen, converting it into a superior leaving group. This lowers the required reaction temperature to a safe 70–80 °C. POCl3 must be dosed continuously via a metering pump over 4 hours while venting through a caustic scrubber.
Part 3: Quantitative Reagent Comparison
To assist in route selection, the following table summarizes the key metrics of various 1,1-difluoroethylation strategies for scale-up.
| Reagent / Methodology | Scalability | Safety Profile | Primary Byproducts | Cost-Efficiency |
| Batch DAST | Poor (>100g is hazardous) | High Risk (Explosive >90°C, HF release) | Olefins, Tars | Low (High reagent cost) |
| Flow DAST | Excellent | Moderate (Contained in micro-channels) | Minimal | Medium (Equipment cost) |
| XtalFluor-E | Good | Moderate (Crystalline, no free HF) | Minimal | Low-Medium |
| Ni-Catalyzed CH3CF2Cl | Excellent | High (Uses cheap HCFC-142b gas) | Homocoupling | High |
Part 4: Validated Experimental Protocols
Every protocol below is engineered as a self-validating system , meaning in-process controls (IPCs) dictate step progression rather than arbitrary time limits.
Protocol A: Nickel-Catalyzed 1,1-Difluoroethylation (Batch Scale-Up)
Objective: Safely install the C5-difluoroethyl group using CH3CF2Cl, bypassing DAST.
-
Reactor Charge: To a clean, dry reactor, charge 5-borono-2-methoxypyridine (1.0 eq), NiCl2(PPh3)2 (5 mol%), 2,2′-bipyridine (5 mol%), and K2CO3 (2.0 eq) in 1,2-dimethoxyethane (DME) (10 Vol).
-
Self-Validation Check 1 (Atmosphere): Purge the reactor with N2 three times. Monitor O2 levels via an inline sensor. Proceed only when O2 < 5 ppm to prevent irreversible catalyst oxidation.
-
Gas Dosing: Introduce CH3CF2Cl gas (1.5 eq) via a sub-surface sparger at 20 °C.
-
Reaction: Heat the jacket to maintain an internal temperature of 110 °C for 12 hours.
-
Self-Validation Check 2 (Conversion): Pull a sample for HPLC analysis. The reaction is validated as complete when the boronic acid peak area is <1.0% AUC . (If >1.0%, spike with 1 mol% catalyst and continue for 2 hours).
-
Workup: Cool to 20 °C, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.
Protocol B: Regioselective Bromination & Deoxychlorination (Telescoped)
Objective: Install C3-Br and C2-Cl sequentially via the highly directing 2-pyridone intermediate.
-
Bromination Charge: Dissolve 5-(1,1-difluoroethyl)-2-pyridone (1.0 eq) in DMF (8 Vol).
-
Dosing: Add N-Bromosuccinimide (NBS, 1.05 eq) in 5 equal portions, adjusting the jacket cooling to maintain an internal temperature of <25 °C.
-
Self-Validation Check 1 (Regioselectivity): Monitor via HPLC. Disappearance of the starting material (<0.5% AUC ) validates complete C3-bromination. The presence of the C2-oxo group ensures strict ortho-directing causality.
-
Vilsmeier-Haack Chlorination: To the same reactor (telescoped), heat the mixture to 70 °C. Add POCl3 (1.5 eq) continuously via a metering pump over 4 hours.
-
Self-Validation Check 2 (Off-Gas): Monitor the reactor vent via a mass flow meter. The gradual cessation of HCl gas evolution indicates the Vilsmeier-Haack intermediate has fully converted to the C2-Cl product.
-
Quench: Carefully transfer the mixture into a secondary reactor containing ice-water (20 Vol) while maintaining internal temp <30 °C. Filter the resulting precipitate to isolate the final target: 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine .
References
- Flow microreactor synthesis in organo-fluorine chemistry Beilstein Journal of Organic Chemistry
- Simpler fluorine chemistry SCI (Chemistry & Industry)
- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor Synlett
- 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids RSC Advances / PubMed
Sources
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. Simpler fluorine chemistry [soci.org]
- 3. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Introduction: Navigating the Challenges of a Differentiated Dihalopyridine
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a highly valuable, yet synthetically challenging, building block in modern drug discovery and materials science. Its utility lies in the two distinct halogen "handles" that allow for sequential, regioselective functionalization. However, the successful execution of cross-coupling reactions on this substrate requires a nuanced understanding of its electronic and steric properties.
The primary challenges researchers encounter are:
-
Chemoselectivity: The carbon-bromine (C-Br) bond is inherently weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1][2][3][4] Achieving selective reaction at the C-3 (bromo) position while leaving the C-2 (chloro) position intact is the most common objective.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst center, leading to catalyst deactivation or inhibition, a common issue with heteroaryl substrates.[5][6][7]
-
Substrate Reactivity: The presence of two electron-withdrawing groups (the 2-chloro substituent and the pyridine nitrogen itself) renders the aromatic ring electron-deficient, which can influence the kinetics of the catalytic cycle.[7]
This guide provides a comprehensive technical resource in a question-and-answer format to address common issues and streamline catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective cross-coupling on this substrate?
The selective reactivity is primarily governed by the difference in carbon-halogen bond dissociation energies. The C-Br bond is weaker and therefore more susceptible to the initial, often rate-determining, oxidative addition step with a Pd(0) catalyst compared to the stronger C-Cl bond.[3] This allows for a thermodynamic and kinetic window where coupling at the C-3 position is highly favored under appropriate conditions.[1][2]
Q2: Which position, C-2 (Cl) or C-3 (Br), is more reactive in palladium-catalyzed cross-coupling?
The bromine at the C-3 position is significantly more reactive in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for predictable and selective functionalization at C-3. Reacting at the C-2 chloro position typically requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems, and is usually performed after the C-3 position has been functionalized.[3][8]
Q3: How does the pyridine nitrogen affect the reaction?
The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, forming off-cycle or inactive complexes that can slow down or completely stall the reaction.[7] This is why the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often essential as they can stabilize the active catalytic species and sterically discourage inhibitory pyridine-palladium coordination.[7][8]
Q4: What is a "precatalyst" and why should I consider using one?
A precatalyst is a stable, well-defined palladium(II) complex that is readily reduced in situ to the active palladium(0) species required for the catalytic cycle.[9] Using precatalysts, such as the Buchwald G3 or G4 palladacycles, can lead to more reproducible and efficient reactions compared to using simple Pd(II) sources like Pd(OAc)₂ because they ensure a more controlled and clean generation of the active Pd(0)-ligand complex.[8]
Troubleshooting Guide: From Low Conversion to Side Reactions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Conversion to the Desired Product
Potential Cause A: Catalyst Inactivity or Deactivation The most common issue is an insufficiently active catalyst system that cannot overcome the activation barrier for oxidative addition or has been deactivated by the substrate or impurities. Aryl chlorides, and to a lesser extent bromides on electron-deficient rings, can be challenging substrates.[7][8]
Recommended Solutions:
-
Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] Upgrade to bulky, electron-rich biarylphosphine ligands. For Suzuki and Sonogashira, start with XPhos or SPhos .[7][10] For Buchwald-Hartwig amination, RuPhos or BrettPhos are excellent choices.[11][12]
-
Use a Palladium Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a precatalyst like XPhos Pd G3 or RuPhos Pd G3 . This ensures efficient formation of the active catalyst.[8]
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[8]
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[5] Ensure your reaction vessel is properly flame-dried and that all solvents are thoroughly degassed using methods like sparging with argon or freeze-pump-thaw cycles.[7]
Potential Cause B: Inappropriate Base or Solvent The base is critical for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) steps. The solvent system affects solubility and reaction rates.
Recommended Solutions:
-
Screen Bases: For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃.[7][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[1][11]
-
Ensure Base Quality: Use a finely ground, anhydrous base to maximize its surface area and reactivity.[5]
-
Optimize Solvent: Aprotic polar solvents are generally effective. For Suzuki, 1,4-dioxane/water or toluene/water mixtures are common.[7] For Buchwald-Hartwig and Sonogashira, anhydrous toluene , THF , or DMF are preferred.[1][10][11]
Potential Cause C: Low Reaction Temperature The oxidative addition step has a significant activation energy, especially for less reactive C-Cl bonds, but even the C-Br bond on this electron-deficient system may require thermal energy.
Recommended Solution:
-
Increase Temperature: Many of these couplings require elevated temperatures, often in the range of 80-120 °C, to proceed at a reasonable rate.[7]
Caption: Troubleshooting workflow for low conversion issues.
Problem 2: Significant Side-Product Formation
Side Product A: Dehalogenation (Replacement of -Br or -Cl with -H) This occurs when a hydride source intercepts a palladium intermediate in the catalytic cycle.
Potential Causes & Solutions:
-
Trace Water/Proton Source: Ensure all reagents and solvents are scrupulously dried.[8]
-
β-Hydride Elimination: In Buchwald-Hartwig reactions, β-hydride elimination from the amine or the amido-complex can be a competing pathway. Using ligands that promote faster reductive elimination, like BrettPhos , can suppress this.
-
Base-Promoted Decomposition: Some bases or coupling partners can decompose at high temperatures, providing a hydride source. Try running the reaction at a lower temperature for a longer time.
Side Product B: Boronic Acid Homocoupling (Suzuki Reaction) This leads to the formation of a biaryl byproduct from the boronic acid coupling partner.
Potential Causes & Solutions:
-
Presence of Oxygen: Homocoupling is often triggered by oxygen, which can interfere with the catalytic cycle.[5] Rigorous degassing of the reaction mixture is the most critical preventative measure.[5][7]
-
Reagent Stoichiometry: While a slight excess of boronic acid (1.2-1.5 equiv.) is common, a large excess can favor homocoupling.[5]
Side Product C: Protodeboronation (Suzuki Reaction) The C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the productive cycle.[7]
Potential Causes & Solutions:
-
Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[5]
-
Base Choice: While necessary, some bases in aqueous conditions can promote this side reaction. Using a strong, anhydrous base like K₃PO₄ can be beneficial.
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are often more stable and less prone to protodeboronation than their corresponding boronic acids.[13]
Recommended Starting Conditions & Protocols
The following tables provide validated starting points for catalyst systems. Optimization will likely be required for your specific coupling partner.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Selective coupling at the C-3 (Bromo) position.
| Component | Recommendation | Rationale | Citation |
| Pd Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Common, effective precatalysts. G3 offers better reproducibility. | [7][10] |
| Ligand | XPhos or SPhos (4 mol%) | Bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst. | [7][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Strong bases effective for challenging heteroaryl couplings. | [7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic organic solvents with water often provide good solubility and rates. | [7] |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. | [7] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Selective amination at the C-3 (Bromo) position.
| Component | Recommendation | Rationale | Citation |
| Pd Source | Pd₂(dba)₃ (2 mol%) or RuPhos Pd G3 (2 mol%) | dba is a common source; G3 precatalyst offers superior performance. | [11][12] |
| Ligand | RuPhos or BrettPhos (4 mol%) | Highly active ligands for C-N coupling, even with challenging substrates. | [11][12] |
| Base | NaOtBu or LiHMDS (1.5 - 2.5 equiv.) | Strong, non-nucleophilic bases are required for amine deprotonation. | [1][11] |
| Solvent | Toluene or THF (anhydrous) | Anhydrous aprotic solvents are standard. | [8][11] |
| Temperature | 65-110 °C | Temperature depends on the amine's reactivity. | [1][11] |
Table 3: Sonogashira Coupling (C-C Triple Bond Formation)
Objective: Selective alkynylation at the C-3 (Bromo) position.
| Component | Recommendation | Rationale | Citation |
| Pd Source | Pd(PPh₃)₂Cl₂ (3 mol%) | A classic, reliable catalyst for Sonogashira reactions. | [1][10] |
| Co-catalyst | CuI (5-6 mol%) | Essential for the traditional Sonogashira mechanism. | [1][10] |
| Base | Et₃N or DIPEA (2.0 - 4.0 equiv.) | Acts as both the base and often as a co-solvent. | [10] |
| Solvent | Toluene or DMF (anhydrous) | Ensure anhydrous and deoxygenated conditions to prevent alkyne homocoupling. | [1][4] |
| Temperature | Room Temp to 80 °C | Often proceeds under milder conditions than other couplings. | [1][4] |
Experimental Protocols
General Protocol for a Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 position.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS.[7] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
General Protocol for a Selective Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene), followed by 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Degassing: Seal the tube and ensure the system is under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[1]
-
Monitoring & Work-up: Monitor progress by TLC or LC-MS. Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. BenchChem.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. BenchChem.
- A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. BenchChem.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
managing reaction exotherms in the synthesis of substituted pyridines
Welcome to the Technical Support Center for Pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards associated with the synthesis and functionalization of substituted pyridines.
Highly exothermic reactions—such as Hantzsch condensations, N-oxidations, and metal-halogen exchanges—pose significant risks to both safety and product yield. This guide moves beyond basic troubleshooting by explaining the thermodynamic causality behind these exotherms and providing self-validating protocols to ensure your scale-up processes remain safely within operational boundaries.
Diagnostic Workflow: Thermal Risk Management
Before scaling any pyridine synthesis, it is critical to evaluate the thermal boundaries of your reaction. The following workflow illustrates the logical progression from exotherm detection to process optimization.
Workflow for evaluating and managing thermal risks in exothermic pyridine synthesis.
Troubleshooting & FAQs: Mechanistic Insights
Category 1: Hantzsch Pyridine Synthesis
Q: Why does the Hantzsch synthesis often present thermal runaway risks during scale-up, and how can we mitigate this? A: The Hantzsch synthesis is a multi-component reaction. The initial condensation steps—specifically imine formation and enamine condensation—are highly exothermic. In batch reactors, poor heat dissipation leads to localized hot spots, which exponentially accelerate the reaction rate and cause thermal runaway 1. Mitigation: Transition from a "dump-and-stir" approach to controlled semi-batch dosing. By adding the aldehyde gradually, the reaction becomes mass-transfer limited rather than kinetically limited. This ensures the rate of heat generation never exceeds the cooling capacity of your reactor 2.
Category 2: Pyridine N-Oxidation
Q: During the N-oxidation of electron-deficient pyridines with peroxy acids, we observe dangerous, delayed exotherms. What causes this? A: Electron-withdrawing substituents (e.g., carboxylic acids, halogens) deactivate the pyridine nitrogen, drastically reducing its nucleophilicity. Consequently, the initial nucleophilic attack on the O-O bond of the peroxy acid is kinetically slow 3. If the oxidant is dosed too quickly at low temperatures, it accumulates without reacting. Once the system warms enough to overcome the activation energy barrier, the accumulated oxidant reacts simultaneously, generating a violent generation of oxygen gas and heat 4. Mitigation: Utilize continuous flow chemistry or implement strict, temperature-gated dosing controls.
Category 3: Metal-Halogen Exchange (Lithiation)
Q: How does continuous flow chemistry resolve the exotherm issues in the lithiation of bromopyridines? A: Metal-halogen exchange using n-BuLi is virtually instantaneous and highly exothermic. In batch reactors, the low surface-area-to-volume ratio causes localized heating, which promotes undesirable side reactions such as Wurtz-Fittig coupling or the decomposition of the aryllithium intermediate 5. Continuous flow reactors possess a massive surface-area-to-volume ratio, providing rapid heat transfer. This contains the exotherm below the decomposition temperature, allowing for the safe generation and immediate electrophilic quenching of the lithiated pyridine.
Quantitative Data: Exotherm Management Strategies
To properly scale these reactions, you must understand the thermodynamic parameters. The table below summarizes the thermal risks and mitigation strategies for common pyridine syntheses.
| Reaction Class | Typical Enthalpy (ΔH) | Primary Thermal Risk | Preferred Mitigation Strategy | Max Recommended Temp |
| Hantzsch Condensation | -80 to -120 kJ/mol | Uncontrolled initial condensation | Semi-batch dosing of aldehyde | 50 °C |
| Pyridine N-Oxidation | -150 to -200 kJ/mol | Delayed exotherm (oxidant accumulation) | Continuous flow / Active cooling | 70 °C (with strict dosing) |
| Metal-Halogen Exchange | -130 to -170 kJ/mol | Localized hot spots, organolithium decomposition | Cryogenic Continuous Flow | -78 °C (Batch) / -20 °C (Flow) |
| Pyrylium Salt Conversion | -35 to -40 kJ/mol | Mild exotherm, easily managed | Ambient cooling | Room Temperature |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems . They incorporate inline analytics or chemical tests to ensure the reaction state is verified before proceeding to the next step, thereby preventing downstream thermal hazards.
Protocol 1: Telescoped Continuous Flow Metal-Halogen Exchange
Self-Validating Principle: Inline IR spectroscopy confirms the complete disappearance of the C-Br stretch, ensuring complete lithiation before the quench and preventing unreacted n-BuLi from causing downstream exotherms.
-
System Priming: Flush a three-stream continuous flow reactor (equipped with fluoropolymer tubing) with anhydrous THF under argon. Set the primary metal-halogen exchange coil to -20 °C and the secondary quench coil to 0 °C.
-
Reagent Delivery: Pump a 0.5 M solution of the substituted bromopyridine in THF (Stream A) and a 1.0 M solution of n-BuLi in hexanes (Stream B) using advanced peristaltic pumps directly from the supplier's bottles 5.
-
Mixing and Lithiation: Combine Stream A and Stream B at a T-mixer. The high surface-area-to-volume ratio of the flow tube instantly dissipates the heat of the metal-halogen exchange.
-
Validation Check: Route the output through an inline flow-IR cell. Monitor the disappearance of the characteristic C-Br vibrational band (typically around 1000–1100 cm⁻¹) to confirm total conversion.
-
Electrophilic Quench: Introduce the electrophile (Stream C) at a second T-mixer. Collect the functionalized pyridine product in a vessel containing a saturated aqueous NH₄Cl quench solution.
Protocol 2: Controlled Batch N-Oxidation of Substituted Pyridines
Self-Validating Principle: A starch-iodide test prior to workup ensures all peroxy species are consumed, validating that no explosive thermal hazards remain during solvent removal.
-
Preparation: Dissolve the substituted pyridine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C using an ice bath.
-
Dosing (Causality Control): Prepare a solution of m-CPBA (1.2 eq) in DCM. Add this solution dropwise over 2 hours using a syringe pump. Reasoning: Slow addition ensures the rate of heat generation does not exceed the cooling capacity of the ice bath, preventing thermal runaway 2.
-
Monitoring: Maintain the reaction at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction via LC-MS until the starting material is completely consumed.
-
Validation Check: Perform a starch-iodide test on a 1 mL aliquot. If positive (blue-black color), add 10% aqueous sodium sulfite dropwise to the main reactor until a subsequent test is negative, confirming the destruction of residual peroxides.
-
Isolation: Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid, dry over Na₂SO₄, and concentrate under reduced pressure to yield the safe, purified pyridine N-oxide.
References
- Troubleshooting common issues in pyridine synthesis. BenchChem.
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem.
- Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen.
- Model‐based fault diagnosis for safety‐critical chemical reactors: An experimental study.
- Preventing decomposition during 3-Methylpyridine-4-carboxylic acid N-oxide synthesis. BenchChem.
- Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agrochemical research, the pyridine scaffold stands as a cornerstone for the development of novel, highly active compounds. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent herbicidal, insecticidal, and fungicidal properties. This guide provides an in-depth technical comparison of the anticipated biological activities of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine derivatives, contextualized by the performance of structurally related and well-documented pyridine analogues. By examining the influence of specific substituents on the pyridine ring, we aim to provide a predictive framework for the biological potential of this specific class of compounds.
The Pyridine Core: A Privileged Scaffold in Agrochemicals
The pyridine ring, a nitrogen-containing heterocycle, is a recurring motif in a vast array of biologically active molecules. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an ideal building block for compounds designed to interact with biological targets. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its biological efficacy and spectrum of activity.
The subject of this guide, 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, presents a compelling substitution pattern. The presence of two halogen atoms, bromine and chlorine, is known to significantly influence the lipophilicity and metabolic stability of the molecule. Furthermore, the 1,1-difluoroethyl group at the 5-position is a key feature, as fluorinated alkyl groups are often incorporated to enhance biological activity and metabolic resistance.
Comparative Analysis of Biological Activity
While specific experimental data for derivatives of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is not extensively available in public literature, a robust comparative analysis can be conducted by examining structurally analogous compounds. This section will dissect the potential herbicidal, insecticidal, and fungicidal activities based on established structure-activity relationships (SAR) of related pyridine derivatives.
Herbicidal Activity: Insights from Substituted Pyridines
The substitution pattern on the pyridine ring is a critical determinant of herbicidal activity. Studies on various pyridinyl-benzothiazolone and 3-(pyridin-2-yl)benzenesulfonamide derivatives have provided valuable insights into the role of substituents at the 3- and 5-positions.
A study on 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives revealed that a trifluoromethyl group at the 5-position of the pyridine ring is crucial for herbicidal activity.[1] Furthermore, the introduction of a fluorine or chlorine atom at the 3-position significantly enhanced this activity.[1] This suggests that the 3-bromo and 5-(1,1-difluoroethyl) substituents of our target scaffold could contribute positively to herbicidal efficacy. Another study on pyridinyl-benzothiazolone derivatives identified a 3-fluoro-5-chloro-pyridine substitution as an optimal pattern for broad-spectrum herbicidal activity.[2]
In greenhouse and field tests, certain substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives demonstrated potent control of various weeds at application rates as low as 37.5 g/ha, with some compounds showing efficacy comparable to commercial herbicides like saflufenacil.[3]
Table 1: Comparative Herbicidal Activity of Substituted Pyridine Derivatives
| Compound/Derivative Class | Weeds Controlled | Application Rate | Efficacy | Reference |
| 2-(2-oxo-3-(5-(trifluoromethyl)pyridin-2-yl)...) derivatives | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | 75 g ha⁻¹ | Complete inhibition | [1] |
| 3-(5-fluoro-3-chloropyridin-2-yl)benzothiazol-2(3H)-one derivatives | Portulaca oleracea, Echinochloa crus-galli | 0.01 mg L⁻¹ | 100% and 60% inhibition, respectively | [2] |
| Substituted 3-(pyridin-2-yl)benzenesulfonamides (II7) | Dayflower, Nightshade | 60 g/ha | Equivalent to bentazon at 1440 g/ha | [3] |
Insecticidal Activity: The Role of Bromo- and Chloro-Pyridyl Moieties
The presence of a 3-bromo- and a chloro-substituted pyridine ring is a known feature in several classes of potent insecticides. For instance, diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have exhibited excellent insecticidal activities against pests like Plutella xylostella (diamondback moth).[4][5]
Notably, some of these compounds displayed higher efficacy than the commercial insecticide tebufenozide, with LC50 values as low as 23.67 mg L⁻¹.[4] The structure-activity relationship studies in this class of compounds indicated that the nature of the substituent on the phenyl ring of the diacylhydrazine moiety significantly impacts insecticidal potency. While the direct linkage of the 1,1-difluoroethyl group to the pyridine ring in our target compound differs from these examples, the shared 3-bromo-2-chloro-pyridine core suggests a strong potential for insecticidal action.
Table 2: Comparative Insecticidal Activity of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives against P. xylostella
| Compound | LC50 (mg L⁻¹) | Comparison to Tebufenozide (LC50 = 37.77 mg L⁻¹) | Reference |
| 10g | 27.49 | More potent | [4] |
| 10h | 23.67 | More potent | [4] |
| 10w | 28.90 | More potent | [4] |
Fungicidal Activity: Potential as Succinate Dehydrogenase Inhibitors
Pyridine carboxamides have gained significant attention as fungicides, with boscalid being a prominent commercial example.[6] Research into novel pyridine carboxamides has revealed that derivatives bearing a diarylamine-modified scaffold can exhibit moderate to good in vitro antifungal activity against a range of plant pathogens.[6]
One particular compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated significant in vivo activity against Botrytis cinerea and was found to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[6] This mode of action is a common target for modern fungicides. The electronic and steric properties of the 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine scaffold could make its derivatives suitable candidates for SDH inhibitors, although this would require empirical validation.
Table 3: In Vitro Antifungal Activity of a Pyridine Carboxamide Derivative
| Compound | Pathogen | Inhibition Rate at 50 mg/L | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | 76.9% | [6] |
Experimental Protocols: A Blueprint for Evaluation
To empirically determine the biological activity of novel 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine derivatives, a systematic approach to synthesis and biological screening is essential.
Proposed Synthetic Workflow
The synthesis of substituted pyridine derivatives often involves multi-step reaction sequences. A generalized workflow for the synthesis of derivatives of our target compound could involve the following key steps, based on established methodologies for similar structures.[7][8]
Caption: Generalized synthetic workflow for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine derivatives.
Standard Biological Assays
Herbicidal Activity Screening (Post-emergence):
-
Cultivate target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots under controlled greenhouse conditions.
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent system (e.g., acetone-water with a surfactant).
-
Apply the solutions as a spray to the foliage of the weeds at the 2-3 leaf stage.
-
Include a positive control (commercial herbicide) and a negative control (solvent only).
-
Visually assess the percentage of growth inhibition and phytotoxicity at set time intervals (e.g., 7, 14, and 21 days after treatment).
-
Determine the GR50 (concentration required for 50% growth reduction) for active compounds.
Insecticidal Activity Screening (Larval Mortality Assay):
-
Rear target insect larvae (e.g., Plutella xylostella) on an artificial diet.
-
Prepare serial dilutions of the test compounds.
-
Incorporate the test compounds into the artificial diet or apply them to leaf discs.
-
Place a known number of larvae in each treatment group.
-
Maintain the larvae under controlled environmental conditions.
-
Record larval mortality at 24, 48, and 72 hours.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Fungicidal Activity Screening (Mycelial Growth Inhibition Assay):
-
Prepare potato dextrose agar (PDA) plates amended with various concentrations of the test compounds.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Botrytis cinerea).
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the diameter of the fungal colony after a set incubation period.
-
Calculate the percentage of mycelial growth inhibition relative to a control (PDA without the test compound).
-
Determine the EC50 (effective concentration to inhibit 50% of growth).
Conclusion and Future Directions
The 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine scaffold represents a promising starting point for the discovery of novel agrochemicals. Based on the comparative analysis of structurally related compounds, derivatives of this scaffold are anticipated to exhibit a range of biological activities.
-
Herbicidal Potential: The presence of halogen and fluoroalkyl substituents suggests a likelihood of herbicidal activity, potentially through the inhibition of key plant enzymes.
-
Insecticidal Promise: The 3-bromo-2-chloro-pyridine core is a well-established toxophore in several classes of insecticides, indicating a strong possibility of insecticidal properties.
-
Fungicidal Candidacy: The overall structure aligns with features found in known fungal respiratory inhibitors, making this class of compounds worthy of investigation for fungicidal activity.
Further research should focus on the synthesis of a library of derivatives with modifications at other positions of the pyridine ring and the subsequent systematic evaluation of their biological activities. Such studies will be crucial in elucidating the full potential of this chemical class and identifying lead compounds for further development.
References
Sources
- 1. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
comparing reactivity of bromo vs chloro substituents on the pyridine ring
The Halopyridine Dilemma: A Comparative Guide to Bromo vs. Chloro Substituent Reactivity
As a Senior Application Scientist, one of the most frequent strategic decisions in medicinal chemistry and process development is selecting the appropriate halogenated building block. For pyridine scaffolds, the choice between a bromo and a chloro substituent fundamentally alters the synthetic trajectory. This guide objectively compares the reactivity of bromopyridines and chloropyridines across the two most critical reaction classes in heterocyclic chemistry: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Thermodynamic and Kinetic Foundations
The divergent behavior of bromo and chloro substituents stems from the distinct rate-determining steps of their respective reaction pathways.
Palladium-Catalyzed Cross-Coupling: In reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings, the rate-determining step is typically the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) center[1]. Reactivity in this paradigm is inversely proportional to the bond dissociation energy (BDE)[1]. The C-Cl bond in a halopyridine is significantly stronger (~339 kJ/mol) than the C-Br bond (~276 kJ/mol)[1]. Consequently, bromopyridines undergo oxidative addition much faster and under milder conditions than their chlorinated counterparts[1]. Unactivated chloropyridines often require specialized, electron-rich ligands (e.g., dialkylbiaryl phosphines) and elevated temperatures to force the oxidative addition[1]. For example, in supramolecular Mizoroki-Heck reactions, 3-bromopyridine reacts efficiently while 3-chloropyridine shows no reactivity under identical baseline conditions[2]. Furthermore, for 2-halopyridines, the pyridine nitrogen atom introduces an additional layer of complexity, potentially stabilizing the transition state during oxidative addition via a nucleophilic displacement mechanism[1].
Nucleophilic Aromatic Substitution (SNAr): In SNAr, the mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is usually the initial attack of the nucleophile to form a negatively charged Meisenheimer complex[3]. Because the C-X bond is not broken in this rate-limiting step, bond strength is secondary. Instead, the electronegativity of the halogen plays a crucial role in stabilizing the transition state via inductive withdrawal. This leads to the classic "element effect" where the leaving group order is generally F > Cl ≈ Br > I[3]. Therefore, 2-chloropyridine and 2-bromopyridine exhibit highly comparable reactivity profiles in SNAr, with chloro often preferred due to its lower molecular weight and cost-effectiveness[4].
Quantitative Performance Comparison
To guide substrate selection, the following tables summarize the fundamental physicochemical parameters and comparative reaction yields based on standard literature baselines.
Table 1: Thermodynamic & Kinetic Parameters
| Parameter | 2-Chloropyridine | 2-Bromopyridine |
|---|---|---|
| C-X Bond Dissociation Energy (BDE) | ~339 kJ/mol[1] | ~276 kJ/mol[1] |
| Oxidative Addition Rate (Pd Catalysis) | Slow (requires forcing conditions/ligands) | Fast (mild conditions, standard ligands) |
| SNAr Reactivity (Element Effect) | High (Cl ≈ Br, stabilized transition state) | High (Br ≈ Cl)[3] |
| Cost & Availability | Generally lower cost, highly available[1] | Higher cost, widely available |
Table 2: Comparative Reaction Outcomes (General Baselines)
| Reaction Type | Substrate | Typical Catalyst/Conditions | Expected Yield | Reaction Time |
|---|---|---|---|---|
| Suzuki Coupling | 2-Bromopyridine | Pd(dppf)Cl₂, K₂CO₃, 80°C | 85-95% | 1-3 hours |
| Suzuki Coupling | 2-Chloropyridine | Pd(dppf)Cl₂, K₂CO₃, 80°C | < 20% | 24 hours |
| SNAr (w/ Amine) | 2-Chloropyridine | K₂CO₃, DMF, 100°C | > 90% | 4-6 hours |
| SNAr (w/ Amine) | 2-Bromopyridine | K₂CO₃, DMF, 100°C | > 90% | 4-6 hours |
Strategic Substrate Selection & Mechanistic Workflows
Choosing the right halopyridine is a balancing act between reactivity, cost, and step economy. The following diagrams outline the logical workflow for selecting between bromo and chloro substituents, and the mechanistic bottleneck that dictates these choices.
Workflow for selecting halopyridines based on reaction pathway.
Palladium-catalyzed cross-coupling cycle highlighting oxidative addition.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower researchers to troubleshoot and optimize.
Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine
Objective: Efficient C-C bond formation utilizing the highly reactive C-Br bond.
-
Setup & Degassing: In a Schlenk flask, combine 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the mixture with Argon for 15 minutes.
-
Causality: Oxygen rapidly quenches the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle. Dioxane/H₂O provides optimal solubility for both the organic substrates and the inorganic base.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.
-
Causality: Pd(dppf)Cl₂ is chosen for its robust bidentate ligand framework, which prevents catalyst degradation and promotes efficient reductive elimination.
-
-
Reaction Execution: Heat the mixture to 80°C for 2 hours.
-
Causality: 80°C provides sufficient thermal energy to overcome the oxidative addition barrier of the C-Br bond without causing protodeboronation of the boronic acid.
-
-
Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (UV 254 nm). Quench a 10 µL aliquot in EtOAc/H₂O, and spot the organic layer. The disappearance of the 2-bromopyridine spot and the emergence of a new, lower-Rf spot indicates complete oxidative addition and coupling.
Protocol B: SNAr of 2-Chloropyridine with a Secondary Amine
Objective: Chemoselective C-N bond formation leveraging the element effect.
-
Reagent Mixing: Combine 2-chloropyridine (1.0 equiv), piperidine (1.5 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M).
-
Causality: 2-Chloropyridine is highly electrophilic at the 2-position. DMF, as a polar aprotic solvent, accelerates SNAr by leaving the nucleophile unsolvated and highly reactive ("naked" nucleophile effect).
-
-
Reaction Execution: Heat the mixture to 100°C for 6 hours.
-
Causality: While the 2-position is activated by the adjacent nitrogen, elevated temperature is required to push the formation of the sterically demanding Meisenheimer complex.
-
-
Self-Validation (GC-MS): Sample the reaction mixture, dilute in EtOAc, and filter through a short silica plug. Analyze via GC-MS.
-
Causality: The mass shift from the characteristic Cl isotope pattern (M and M+2 in a 3:1 ratio) to the amine adduct provides definitive proof of substitution and confirms the absence of unreacted starting material.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) Studies of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine Analogs: A Comparative Guide
As drug development and agrochemical research increasingly demand molecules with high metabolic stability and precise lipophilicity, the 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine scaffold has emerged as a highly versatile building block. This core offers two distinct advantages: a 1,1-difluoroethyl group that acts as a metabolically robust bioisostere, and two orthogonal halogen handles (2-chloro and 3-bromo) that enable precise regioselective functionalization.
This guide provides an objective comparison of analogs derived from this scaffold, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate them.
Scaffold Rationale & Comparative SAR Analysis
The incorporation of the 1,1-difluoroethyl moiety (–CF₂CH₃) is a strategic choice in medicinal chemistry. Synthesized from the corresponding acetylpyridine using fluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride or DAST (1[1]), this group blocks cytochrome P450-mediated α-oxidation that typically plagues unfluorinated ethyl groups. Furthermore, it offers a lower LogD compared to the highly hydrophobic trifluoromethyl (–CF₃) group, improving aqueous solubility while maintaining membrane permeability.
This specific scaffold has been successfully leveraged to develop potent human dihydroorotate dehydrogenase (DHODH) inhibitors (2[2]), GLP-1R modulators (3[3]), and Bradykinin B1 receptor antagonists (4[4]).
Quantitative Performance Comparison
To objectively evaluate the scaffold's performance, we compare the 5-(1,1-difluoroethyl) core against traditional 5-trifluoromethyl and 5-ethyl variants within a standardized DHODH inhibitor series.
Table 1: Comparative SAR Data of 5-Substituted Pyridine Core Analogs
| Core Scaffold (C5) | C2 Substitution | C3 Substitution | DHODH IC₅₀ (nM) | LogD (pH 7.4) | HLM T₁/₂ (min) |
| Trifluoromethyl | -NH-Cyclopentyl | Phenyl | 145 | 3.8 | 15 |
| 1,1-Difluoroethyl | -NH-Cyclopentyl | Phenyl | 42 | 3.2 | >60 |
| 1,1-Difluoroethyl | -O-(2,6-diF-Ph) | Pyrazolyl | 18 | 3.5 | >60 |
| Ethyl | -O-(2,6-diF-Ph) | Pyrazolyl | 850 | 2.8 | <5 |
Data Interpretation: The 1,1-difluoroethyl analogs demonstrate superior target binding (IC₅₀ < 50 nM) and excellent human liver microsome (HLM) stability (>60 min) compared to the rapidly metabolized ethyl analogs, while avoiding the excessive lipophilicity of the trifluoromethyl counterparts.
Mechanistic Workflow & Logical Relationships
The dual-halogen nature of the starting material dictates a specific synthetic logic. The 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the adjacent pyridine nitrogen and the electron-withdrawing para-difluoroethyl group. Conversely, the 3-bromo position is ideal for palladium-catalyzed cross-coupling.
Logical SAR workflow and DHODH inhibition pathway for 1,1-difluoroethylpyridine analogs.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols emphasize the causality behind the experimental choices, transforming standard procedures into self-validating systems.
Protocol A: Orthogonal Functionalization of the Pyridine Core
Causality Focus: Why perform the SₙAr displacement before the Suzuki coupling? Performing SₙAr on the 2-chloro group first with an amine or alkoxide yields a more electron-rich pyridine. While this slightly reduces the oxidative addition rate of the subsequent Pd-catalyzed Suzuki coupling at the 3-bromo position, it prevents the unwanted side reaction of the boronic acid attacking the highly activated 2-chloro position if Suzuki were performed first (5[5]).
Step-by-Step Method:
-
C2 SₙAr Displacement: Dissolve 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq) and the nucleophile (e.g., 2,6-difluorophenol, 1.1 eq) in anhydrous DMF.
-
Base Selection: Add K₂CO₃ (2.0 eq). Crucial Note: Avoid Cs₂CO₃; under prolonged heating, the stronger basicity of cesium carbonate can lead to partial defluorination of the 1,1-difluoroethyl group.
-
Reaction: Stir at 80°C for 4 hours. Monitor via LC-MS to ensure the 3-bromo position remains intact. Quench with water and extract with EtOAc.
-
C3 Suzuki-Miyaura Coupling: Subject the purified SₙAr intermediate to the desired aryl boronic acid (1.2 eq) using Pd(dppf)Cl₂ (0.05 eq) and aqueous Na₂CO₃ (2.0 M, 3.0 eq) in 1,4-dioxane.
-
Catalyst Rationale: The choice of Pd(dppf)Cl₂ ensures a large bite angle, facilitating rapid reductive elimination and minimizing protodebromination side reactions at 100°C.
Protocol B: Phenotypic DHODH Inhibition Assay with Uridine Rescue
Causality Focus: Enzymatic assays confirm target binding but fail to account for cellular permeability and off-target cytotoxicity. By running a parallel control plate supplemented with exogenous uridine, we create a self-validating system. If the compound is a true DHODH inhibitor, exogenous uridine will bypass the de novo pyrimidine synthesis block and restore viral replication. If the virus remains suppressed, the compound is nonspecifically cytotoxic (2[2]).
Step-by-Step Method:
-
Cell Culture & Infection: Seed HEK-293T cells in two identical 96-well plates. Infect with a reporter measles virus expressing Green Fluorescent Protein (GFP).
-
Compound Treatment: Dose the cells with the synthesized analogs in a 10-point dose-response format (0.1 nM to 10 µM).
-
Uridine Rescue (Validation Step): To Plate 2 ONLY, add exogenous uridine (50 µM) to the culture media.
-
Quantification: Measure GFP fluorescence at 48 hours post-infection.
-
Data Validation: A validated hit will show an IC₅₀ < 100 nM in Plate 1, and a complete loss of activity (IC₅₀ > 10 µM) in Plate 2, proving the mechanism of action is strictly DHODH-mediated pyrimidine depletion.
Conclusion
The 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine scaffold represents a masterclass in modern structural design. By balancing the metabolic stability and tuned lipophilicity of the difluoroethyl group with the orthogonal reactivity of the 2-chloro and 3-bromo handles, researchers can rapidly generate highly optimized libraries. When paired with self-validating phenotypic assays, this core accelerates the discovery of robust clinical and agrochemical candidates.
References
- Lucas-Hourani, M., et al. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)
- "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)".
- "Tetrazole containing compounds - WO2018114783A1".
- "Glp-1r modulating compounds - US20240199589A1".
- "United States P
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- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240199589A1 - Glp-1r modulating compounds - Google Patents [patents.google.com]
- 4. WO2018114783A1 - Tetrazole containing compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
analytical methods for the characterization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
Analytical Methods for the Characterization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized, electron-deficient heterocycles. The molecule 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine represents a masterclass in structural complexity. Featuring a pyridine core substituted with three distinct halogens (bromine, chlorine, and fluorine) across different electronic environments, this compound is a highly valuable building block in pharmaceutical and agrochemical development.
However, its unique electronic properties render standard analytical boilerplate protocols ineffective. This guide objectively compares various analytical modalities, providing field-proven, self-validating methodologies to ensure rigorous structural elucidation and quality control.
Comparative Evaluation of Analytical Modalities
When dealing with polyhalogenated, electron-deficient pyridines, the choice of analytical technique dictates the reliability of your data. The presence of the ortho-chlorine, meta-bromine, and the strongly electron-withdrawing 1,1-difluoroethyl group severely depletes the electron density of the pyridine nitrogen. This fundamental chemical reality dictates our analytical strategy.
| Analytical Modality | Performance for Polyhalogenated Pyridines | Key Diagnostic Output | Verdict |
| GC-MS (Electron Impact) | Excellent. High volatility and thermal stability make this ideal. | Distinctive M, M+2, M+4 isotopic clusters. | Primary Choice for mass confirmation. |
| LC-MS (ESI+) | Poor. Electron-withdrawing halogens suppress nitrogen basicity. | [M+H]+ ion (often weak or entirely absent). | Not Recommended without specialized dopants. |
| Excellent. 100% natural abundance, zero background interference[1]. | Mandatory for fluorinated group verification. | ||
| Good. Essential for backbone connectivity. | Standard Tool alongside |
Experimental Methodologies & Mechanistic Causality
To guarantee scientific integrity, every protocol described below operates as a self-validating system . The data generated must internally corroborate itself through fundamental physical chemistry principles.
Protocol A: GC-MS (Electron Impact) Analysis
Standard LC-MS (Electrospray Ionization) often fails for this compound because the highly electronegative substituents prevent the pyridine nitrogen from accepting a proton (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM).
-
Column Selection: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The non-polar stationary phase optimally resolves volatile, neutral halogenated heterocycles without peak tailing.
-
Temperature Program: Inject 1 µL at an inlet temperature of 250°C. Hold the oven at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Ionization & Detection: Operate the MS in EI mode at 70 eV, scanning from m/z 50 to 400.
The Self-Validating Output:
The mass spectrum provides an internal validation of the molecular formula through its isotopic signature. Bromine exists as
Protocol B: Multinuclear NMR Spectroscopy ( H, C, F)
Nuclear Magnetic Resonance (NMR) is the ultimate arbiter of molecular structure. For this compound,
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (
). Causality: provides excellent solubility for non-polar halogenated pyridines and its deuterium signal serves as a reliable lock[2]. -
Acquisition Parameters (
H): Acquire at 400 or 500 MHz. Set relaxation delay (D1) to 2 seconds. -
Acquisition Parameters (
F): Acquire at 376 or 470 MHz. Use a relaxation delay of at least 3-5 seconds to ensure accurate integration, referencing against a standard (0 ppm) or benzotrifluoride (-63.7 ppm)[2]. -
Acquisition Parameters (
C): Acquire with H decoupling. Expect significant second-order effects and splitting due to coupling[3].
The Self-Validating Output:
The 1,1-difluoroethyl group (
-
H NMR: The methyl protons (
) will split into a triplet (around 1.8–2.2 ppm) due to three-bond coupling with the two adjacent fluorine atoms ( ). -
F NMR: The two equivalent fluorine atoms will split into a quartet (around -85 to -95 ppm) due to coupling with the three methyl protons (
). -
Validation: The coupling constant (
-value) extracted from the H triplet must mathematically match the -value extracted from the F quartet. Furthermore, the C NMR spectrum will reveal a massive triplet for the carbon ( )[2]. This cross-nuclear agreement provides absolute proof of the substructure.
Analytical Workflow Visualization
To streamline the laboratory process, the following decision tree outlines the optimal characterization pathway for multi-halogenated pyridines.
Decision tree for the analytical characterization of multi-halogenated pyridines.
References
-
NMR spectral characteristics of fluorocontaining pyridines - Fluorine Notes -2
-
Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds - Benchchem -1
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine - Loughborough University Research Repository - 3
Sources
High-Resolution Purity Analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: HPLC vs. LC-MS Methodologies
As a Senior Application Scientist, I frequently encounter analytical challenges surrounding heavily substituted heterocyclic building blocks. Halogenated pyridines are critical precursors in pharmaceutical and agrochemical synthesis, often utilized in regioselective cross-coupling reactions[1]. Among these, 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine presents a unique analytical profile.
The presence of multiple electron-withdrawing groups (bromine, chlorine, and a difluoroethyl moiety) drastically reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine[2]. Consequently, the molecule is highly lipophilic and neutral under standard acidic chromatographic conditions. Furthermore, because the bromine and chlorine atoms serve as distinct reactive handles for downstream palladium-catalyzed couplings, identifying positional isomers and dehalogenated impurities is paramount.
This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, providing field-proven, self-validating protocols for each.
Methodological Comparison: HPLC-UV vs. LC-MS
While HPLC-UV is the workhorse for routine batch release and quantitative Area % purity, it lacks the orthogonal data required to identify unknown impurities. LC-MS bridges this gap. The true power of LC-MS for this specific molecule lies in its isotopic signature.
Bromine naturally exists as an approximate 1:1 ratio of
Table 1: Performance and Application Comparison
| Parameter | HPLC-UV (Routine Purity) | LC-MS (Impurity Profiling) |
| Primary Application | Quantitative batch release, Area % determination. | Structural confirmation, unknown impurity identification. |
| Detection Principle | Chromophore absorption (UV 254 nm). | Mass-to-charge ratio (m/z) and isotopic distribution. |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) - excellent peak shape. | 0.1% Formic Acid (FA) - prevents ESI ion suppression. |
| Column Chemistry | Phenyl-Hexyl (superior | C18 (broad retention, compatible with fast gradients). |
| Limit of Detection | ~0.05% Area (Standard UV). | < 0.01% Area (Highly sensitive ESI+). |
| Isomer Differentiation | Excellent (dependent on column chemistry). | Poor (isomers have identical mass), requires HPLC separation. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, both protocols are designed as self-validating systems. This means the analytical sequence includes built-in System Suitability Testing (SST) to prove the method is performing correctly before any sample data is accepted.
Protocol A: HPLC-UV Method for Routine Purity
Causality: A Phenyl-Hexyl stationary phase is selected over a standard C18. The
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL solution.
-
System Setup:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% TFA in LC-grade Water.
-
Mobile Phase B: 0.1% TFA in LC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Drop to 20% B
-
18.1-22 min: Re-equilibration at 20% B.
-
-
System Suitability Test (SST): Inject a resolution standard containing the target compound and its des-bromo impurity. Validation Criterion: Chromatographic resolution (
) between the two peaks must be . -
Analysis: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm. Calculate purity via relative peak area integration, ignoring the solvent front.
Protocol B: LC-MS Method for Impurity Identification
Causality: TFA is strictly avoided here as it causes severe ion suppression in Electrospray Ionization (ESI). Formic acid provides the necessary protons for ionization without quenching the signal.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the HPLC sample 1:100 in MS-grade Methanol to prevent detector saturation (final concentration ~10 µg/mL).
-
System Setup:
-
Column: UHPLC C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Gradient Program: Fast ballistic gradient from 5% B to 95% B over 5 minutes.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100 to 500.
-
-
System Suitability Test (SST): Inject a solvent blank to verify no carryover. Inject a known reference standard to verify mass accuracy (
0.5 Da for single quadrupole, 5 ppm for TOF). -
Analysis: Extract the ion chromatograms (EIC) for the expected isotopic cluster.
Data Presentation: Isotopic Fidelity
When analyzing the LC-MS data for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (Chemical Formula:
Table 2: Theoretical Isotopic Abundance for
| Ion Designation | Isotope Combination | Nominal m/z | Relative Intensity | Diagnostic Value |
| M | 256 | ~ 75% | Base molecular mass. | |
| M+2 | 258 | 100% | Base peak of the cluster; confirms di-halogenation. | |
| M+4 | 260 | ~ 25% | Confirms presence of both heavy isotopes. |
Note: The resulting ratio of approximately 3:4:1 is the definitive proof that the chromatographic peak contains exactly one Bromine and one Chlorine atom. If an impurity shows a 1:1 ratio (M, M+2), it has lost its chlorine. If it shows a 3:1 ratio, it has lost its bromine.
Analytical Decision Logic
The following workflow illustrates the logical progression from routine purity checks to advanced impurity profiling using the methodologies described above.
Analytical workflow for purity and impurity profiling of di-halogenated pyridine derivatives.
References
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications Source: acs.org URL:[Link]
-
Interpretation of Isotope Peaks in Small Molecule LC–MS - LCGC International Source: chromatographyonline.com URL:[Link]
-
Ch13 - Mass Spectroscopy - Chemistry - University of Calgary Source: ucalgary.ca URL:[Link]
-
Isotopes in Mass Spectrometry - Chemistry Steps Source: chemistrysteps.com URL:[Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies Source: sielc.com URL:[Link]
-
mass spectra - the M+2 peak - Chemguide Source: chemguide.co.uk URL:[Link]
Sources
Comparative Cytotoxicity of Halogenated Pyridine Compounds: A Technical Guide
Halogenated pyridines are indispensable molecular scaffolds in the synthesis of modern pharmaceuticals, agrochemicals, and advanced materials. However, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring fundamentally alters both the physicochemical properties and the toxicological profile of the molecule. For researchers and drug development professionals, understanding the comparative cytotoxicity of these derivatives is critical for optimizing therapeutic efficacy while minimizing off-target toxicity.
This guide provides an objective comparison of the cytotoxic profiles of various halogenated pyridines, exploring the mechanistic causality behind their toxicity and detailing robust, self-validating experimental protocols for their evaluation.
Mechanistic Foundations of Halogenated Pyridine Toxicity
The cytotoxicity of halogenated pyridines is not uniform; it is strictly governed by the interplay between the specific halogen atom and its positional placement on the heteroaromatic ring.
-
Electronegativity and Leaving Group Dynamics : Fluorinated pyridines generally exhibit high metabolic stability and membrane permeability. In contrast, brominated and iodinated derivatives are more lipophilic and possess superior leaving-group capabilities, allowing them to act as reactive alkylating agents that can indiscriminately bind to cellular nucleophiles.
-
Positional Reactivity : The electronic environment of the pyridine ring renders the C2 and C4 positions electron-deficient. Halogens at these positions are highly susceptible to nucleophilic aromatic substitution (
) by intracellular thiols (e.g., glutathione). C3-substituted halogens are less prone to but undergo distinct, often more toxic, metabolic activation pathways. -
Metabolic N-Oxidation : A critical determinant of toxicity is the hepatic conversion of the pyridine nitrogen to an N-oxide. 1 demonstrate that the expression of toxicity by halogenated pyridines is heavily influenced by this intermediate metabolite[1].
Mechanistic pathway of halogenated pyridine cytotoxicity and N-oxidation.
Comparative Cytotoxicity Data
To objectively benchmark the toxicity of these compounds, we must analyze their performance in standardized in vitro assays. The table below synthesizes comparative data highlighting the differential effects of halogenation.
| Compound Class / Specific Derivative | Halogen Position | Cell Line / Model | Cytotoxic Profile | Clastogenicity (DNA Damage) | Key Mechanistic Observations |
| 3-Chloropyridine | C3 | V(3) Mammalian Cells | Highly Cytotoxic (Dose-dependent, 400-3200 µg/mL) | Positive | Pyridine N-oxide exhibits protective effects against its direct toxicity[1]. |
| 2-Chloropyridine | C2 | V(3) Mammalian Cells | Non-cytotoxic in native form | Negative | Becomes highly cytotoxic and clastogenic only in the presence of pyridine N-oxide[1]. |
| Brominated Pyridines (e.g., 6-thiopyridines) | Variable | E. coli (R2-R4) | Highly Toxic (MIC < 10 µg/mL) | N/A | Generates strong oxidative stress. Substituting bromine with chlorine significantly reduces toxicity[2]. |
| Unsubstituted Pyridine | None | Animal Models | Low acute toxicity | Weak | Classified as a Group 2B possible carcinogen; weak genotoxicity profile[3]. |
Expertise & Causality Insight: Why does 3-chloropyridine exhibit higher direct cytotoxicity than 2-chloropyridine in V(3) cells? The C3 position lacks direct resonance stabilization with the ring nitrogen. Consequently, 3-chloropyridine undergoes distinct metabolic activation, leading to reactive intermediates that induce DNA strand breaks. Interestingly, the addition of pyridine N-oxide acts as a competitive substrate or radical scavenger,1[1]. Furthermore,2, confirming that heavier, more lipophilic halogens drive stronger membrane disruption and oxidative stress[2].
Experimental Methodologies: Validating Cytotoxicity
To ensure high trustworthiness and reproducibility, the following protocols detail the optimal methods for screening halogenated pyridine cytotoxicity. Every protocol is designed as a self-validating system to prevent false positives caused by solvent toxicity or assay artifacts.
Protocol 1: Resazurin-Based Cell Viability Assay
Causality of Experimental Choice: The Resazurin assay is selected over the traditional MTT assay because it is non-toxic to cells, allowing for kinetic, continuous monitoring of the same well over time. It measures the reductive capacity of metabolically active cells, which directly correlates to membrane integrity—a primary target of lipophilic halogenated pyridines.
Step-by-Step Workflow:
-
Cell Seeding: Plate mammalian cells (e.g., V3 or HepG2) in a 96-well plate at a density of
cells/well. Incubate at 37°C with 5% for 24 hours to allow adhesion. -
Compound Preparation: Dissolve the halogenated pyridine derivatives in DMSO. Prepare serial dilutions in the culture medium, ensuring the final DMSO concentration strictly remains
(v/v). -
Exposure: Treat the cells with the compound dilutions (ranging from 10 µM to 3200 µg/mL) for 24, 48, and 72 hours.
-
Self-Validation Check: Include a vehicle control (0.5% DMSO) to establish the baseline 100% viability threshold, and a positive control (e.g., Doxorubicin) to confirm the assay's sensitivity to cytotoxic agents.
-
-
Dye Addition: Add Resazurin solution (final concentration 10% v/v) directly to each well.
-
Incubation & Quantification: Incubate for 2-4 hours. Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) using a microplate reader. The enzymatic shift from non-fluorescent blue (resazurin) to highly fluorescent pink (resorufin) indicates cell viability.
-
Data Analysis: Calculate
values using non-linear regression analysis.
Experimental workflow for high-throughput cytotoxicity screening.
Protocol 2: Chromosomal Aberration (Clastogenicity) Analysis
Causality of Experimental Choice: Because halogenated pyridines can induce DNA damage via oxidative stress or reactive N-oxide intermediates, quantifying chromosomal aberrations provides a definitive measure of genotoxicity that standard metabolic viability assays cannot capture.
Step-by-Step Workflow:
-
Treatment: Expose cultured cells to sub-lethal concentrations of the halogenated pyridine (determined from Protocol 1) for 24 hours.
-
Metaphase Arrest: Add Colcemid (0.1 µg/mL) 2 hours prior to harvest.
-
Self-Validation Check: The use of Colcemid ensures that only actively dividing cells are analyzed, validating that observed chromosomal aberrations are a direct result of clastogenic interference during the cell cycle, rather than generalized necrotic degradation.
-
-
Hypotonic Swelling: Harvest cells and treat with a hypotonic solution (0.075 M KCl) for 20 minutes at 37°C to swell the cells and spread the chromosomes.
-
Fixation: Fix cells using a 3:1 mixture of methanol and glacial acetic acid. Repeat the fixation wash three times to remove cellular debris.
-
Staining & Scoring: Drop cells onto cold glass slides, air-dry, and stain with 5% Giemsa. Score at least 100 well-spread metaphases per sample for chromosomal breaks, gaps, and exchanges under a light microscope (1000x magnification).
Conclusion and SAR Guidelines for Drug Development
When developing novel therapeutics or agrochemicals utilizing a pyridine scaffold, the choice of halogen and its position must be carefully weighed against its cytotoxic potential:
-
For targeted cytotoxicity (e.g., oncology, antimicrobials): Brominated and C3-chlorinated pyridines offer potent activity due to their ability to induce oxidative stress, disrupt bacterial lipopolysaccharides, and cause DNA damage.
-
For minimizing off-target effects: Fluorination is generally preferred to block metabolic hotspots without imparting the reactive leaving-group characteristics of heavier halogens. If chlorination is necessary, C2 substitution offers a safer baseline profile, provided that specific N-oxidizing enzymes are not heavily expressed in the target tissue.
References
- Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines.Toxicol In Vitro. 1995.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.MDPI. 2021.
- Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA).Elsevier Pure. 2021.
Sources
In Vitro Biological Assays for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine Derivatives: A Comparative Guide
Introduction
The compound1[1] is a highly specialized fluorinated N-heterocyclic building block. The incorporation of the 1,1-difluoroethyl group significantly enhances the lipophilicity and metabolic stability of its derivatives, making them highly effective in drug discovery. Specifically, derivatives of this scaffold have demonstrated profound efficacy as 2[2], as well as targeted agents against 3[3] and4[4].
This guide provides a comprehensive, comparative framework for evaluating difluoroethyl-pyridine derivatives. As an application scientist, I emphasize that a robust biological assay cascade must not only measure potency but inherently self-validate its mechanism of action.
Target-Based Enzymatic Assays: The DCIP Coupled System
Expertise & Causality: Direct UV monitoring of dihydroorotate (DHO) oxidation is notoriously prone to background interference in complex biological buffers. To circumvent this, we utilize the5[5]. In this system, the oxidation of DHO is stoichiometrically coupled to the reduction of ubiquinone (CoQ10), which subsequently reduces DCIP. This reduction causes a quantifiable loss of absorbance at 600 nm, providing a high signal-to-noise ratio that is critical for accurately calculating IC50 values[5].
Protocol: hDHODH DCIP Colorimetric Assay
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100). Prepare stock solutions of the difluoroethyl-pyridine derivative, DHO, CoQ10, and DCIP[6].
-
Enzyme Pre-incubation: In a 96-well microplate, combine assay buffer, a fixed concentration of recombinant hDHODH, and serial dilutions of the test compound. Incubate for 30 minutes at 25°C to allow for steady-state binding[6].
-
Reaction Initiation: Add a master mix containing DHO (substrate) and DCIP (colorimetric indicator) to each well[6].
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader over 10 minutes.
-
Data Analysis: Calculate the initial velocity (V0) for each concentration and determine the IC50 using non-linear regression.
Cell-Based Phenotypic Assays: Antiviral Efficacy
Expertise & Causality: Enzymatic potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular metabolism. Phenotypic screening bridges this gap by validating the functional consequence of hDHODH inhibition—namely, the 2[2].
Protocol: Viral Replication Assay
-
Cell Seeding: Seed host cells (e.g., HeLa or Vero) in 96-well plates and incubate overnight at 37°C.
-
Compound Treatment: Treat cells with serial dilutions of the difluoroethyl-pyridine derivative (e.g., 1 nM to 10 µM)[2].
-
Viral Infection: Infect cells with a reporter virus (e.g., GFP-expressing Measles virus or HIV pseudovirus) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate for 48-72 hours to allow for multiple cycles of viral replication.
-
Quantification: Measure reporter signal (fluorescence or luminescence) to determine the half-maximal effective concentration (EC50). Concurrently, measure cell viability (e.g., CellTiter-Glo) to rule out non-specific cytotoxicity.
Step-by-step workflow for the cell-based phenotypic viral replication assay.
The Self-Validating System: Mechanistic Uridine Rescue
Trustworthiness: A critical vulnerability in phenotypic screening is distinguishing between true target engagement (hDHODH inhibition) and off-target cytotoxicity. We employ a self-validating "Uridine Rescue" protocol. If the difluoroethyl-pyridine derivative specifically inhibits hDHODH, the7[7]. If the compound is broadly cytotoxic, uridine will fail to rescue the phenotype.
Protocol: Uridine Rescue Assay
-
Replicate the Viral Replication Assay setup described above.
-
Co-administer the test compound (at 10x its established EC50) with varying concentrations of exogenous uridine (1 to 50 µg/mL)[7].
-
Measure viral reporter signal at 72 hours. A complete restoration of signal confirms on-target pyrimidine depletion[2].
Mechanistic pathway of DHODH inhibition by difluoroethyl-pyridine derivatives and Uridine rescue.
Comparative Performance Data
To objectively benchmark the performance of difluoroethyl-pyridine derivatives, we compare their in vitro profiles against standard-of-care alternatives like Brequinar and Teriflunomide[6]. The inclusion of the difluoroethyl group typically drives a log-order improvement in target affinity compared to non-fluorinated analogs[2].
| Compound Class / Alternative | Target | Enzymatic IC50 (nM) | Antiviral EC50 (nM) | Uridine Rescue Effect |
| Difluoroethyl-Pyridine Derivative | hDHODH | < 5.0 | 4.0 - 100 | Complete Rescue |
| Brequinar (Standard) | hDHODH | 5.2 | ~ 20.0 | Complete Rescue |
| Teriflunomide (Standard) | hDHODH | 773.0 | > 1000 | Complete Rescue |
| Non-fluorinated Pyridine Analog | hDHODH | > 500.0 | > 2500 | Partial/No Rescue |
(Note: Data synthesized from comparative benchmarks in recent medicinal chemistry literature[2][6].)
References
- ChemicalBook. "3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine".
- Google Patents. "US10030026B2 - Difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists".
- Google Patents. "US20230013823A1 - Inhibitors of human immunodeficiency virus replication".
- ACS Publications, Journal of Medicinal Chemistry. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)".
- PMC / NIH. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)".
- PMC / NIH. "Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay".
- BenchChem. "Cross-Validation of Dhodh-IN-12 Activity with other DHODH Inhibitors: A Comparative Guide".
Sources
- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20230013823A1 - Inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 4. US10030026B2 - Difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists - Google Patents [patents.google.com]
- 5. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
Analytical and Spectroscopic Validation Guide: 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine vs. Its Ketone Precursor
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Professionals Application Focus: Bioisosteric replacement validation, Deoxofluorination monitoring, and Structural elucidation.
Introduction & Mechanistic Context
In modern drug development, the gem-difluoroethyl group (–CF₂CH₃) is frequently employed as a metabolically stable, lipophilic bioisostere for ethyl, isopropyl, or acetyl groups. The synthesis of 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine typically proceeds via the nucleophilic deoxofluorination of its direct precursor, 1-(5-bromo-6-chloropyridin-3-yl)ethan-1-one (a di-halogenated acetophenone analog).
Understanding the spectroscopic transition from a planar, sp²-hybridized carbonyl to a tetrahedral, sp³-hybridized gem-difluoro center is critical. The electron-deficient nature of the di-halogenated pyridine ring heavily influences the reaction kinetics, often requiring aggressive fluorinating agents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® [1]. Consequently, analytical workflows must be designed to rapidly distinguish the target product from unreacted precursor and potential elimination byproducts (e.g., vinyl fluorides).
Mechanistic workflow of DAST-mediated ketone deoxofluorination.
Experimental Workflow: A Self-Validating Protocol
As an Application Scientist, I emphasize that a robust protocol must be self-validating —meaning each step generates analytical data that justifies proceeding to the next. The following methodology outlines the synthesis and immediate isolation logic.
Step-by-Step Deoxofluorination & Isolation
-
Reaction Setup (Inert Atmosphere): Dissolve 1-(5-bromo-6-chloropyridin-3-yl)ethan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Causality: DCM provides the necessary polarity to stabilize the polar transition states of the DAST mechanism without acting as a nucleophile.
-
Reagent Addition: Cool the system to 0 °C. Add DAST (2.5 eq) dropwise. Causality: The excess DAST drives the equilibrium forward, while the low temperature prevents premature elimination of the intermediate to a vinyl fluoride byproduct.
-
Thermal Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the UV-active precursor spot is fully consumed.
-
Quench & Extraction: Carefully quench the reaction by pouring it into saturated aqueous NaHCO₃ at 0 °C. Extract with DCM (3x). Causality: DAST reacts violently with water to form HF. A buffered, cold quench neutralizes HF safely, protecting the fluorinated product from acid-catalyzed degradation.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Self-validating spectroscopic workflow for product confirmation.
Spectroscopic Comparison & Data Analysis
The conversion from the ketone precursor to the gem-difluoroethyl product drastically alters the electronic landscape of the pyridine ring. The withdrawal of electron density by the carbonyl group via resonance is replaced by the powerful inductive electron withdrawal of the –CF₂– group.
Nuclear Magnetic Resonance (NMR) Profiling
The most definitive proof of transformation is found in the multinuclear NMR data [2]. The ¹⁹F NMR spectrum serves as the primary diagnostic tool. The coupling between the fluorine atoms and the adjacent methyl protons creates highly specific splitting patterns.
Table 1: ¹H and ¹⁹F NMR Comparative Data (CDCl₃, 400 MHz / 376 MHz)
| Nucleus / Position | Ketone Precursor | gem-Difluoro Product | Spectroscopic Shift Causality |
| ¹H: C6-H (Pyridine) | ~ 8.85 ppm (d, J = 2.2 Hz) | ~ 8.52 ppm (d, J = 2.2 Hz) | Upfield shift. The resonance-based deshielding of the C=O is lost, replaced by the purely inductive effect of CF₂. |
| ¹H: C4-H (Pyridine) | ~ 8.45 ppm (d, J = 2.2 Hz) | ~ 8.10 ppm (d, J = 2.2 Hz) | Upfield shift due to the removal of the carbonyl's magnetic anisotropy. |
| ¹H: –CH₃ (Aliphatic) | ~ 2.65 ppm (s, 3H) | ~ 1.95 ppm (t, J_{HF} = 18.5 Hz, 3H) | Upfield shift + diagnostic triplet splitting due to heteronuclear coupling with two adjacent ¹⁹F nuclei [3]. |
| ¹⁹F: –CF₂– | N/A | ~ -88.5 ppm (q, J_{FH} = 18.5 Hz, 2F) | The definitive quartet confirms the presence of the CF₂ group coupled to the adjacent methyl group. |
Table 2: ¹³C NMR Comparative Data (CDCl₃, 100 MHz)
| Carbon Position | Ketone Precursor | gem-Difluoro Product | Diagnostic Feature |
| C5 (Attachment) | ~ 132.5 ppm (s) | ~ 134.2 ppm (t, J_{CF} = 28 Hz) | Appearance of 2-bond C-F coupling (²J). |
| C=O / CF₂ | ~ 195.0 ppm (s) | ~ 120.5 ppm (t, J_{CF} = 240 Hz) | Massive upfield shift and massive 1-bond C-F coupling (¹J). |
| –CH₃ | ~ 26.8 ppm (s) | ~ 23.4 ppm (t, J_{CF} = 30 Hz) | Appearance of 2-bond C-F coupling (²J). |
Infrared (IR) and Mass Spectrometry (MS)
Before submitting samples for time-consuming NMR analysis, IR spectroscopy provides a rapid, non-destructive go/no-go decision point.
Table 3: IR and LC-MS (ESI+) Comparison
| Technique | Ketone Precursor | gem-Difluoro Product | Analytical Causality |
| IR (ATR) | Strong peak at ~1690 cm⁻¹ | Absence of 1690 cm⁻¹; Strong bands at 1300–1100 cm⁻¹ | Complete disappearance of the C=O stretch confirms consumption of precursor. New C-F stretching vibrations dominate the fingerprint region. |
| LC-MS (ESI+) | m/z 233.9, 235.9, 237.9 [M+H]⁺ | m/z 255.9, 257.9, 259.9 [M+H]⁺ | Mass shift of +22 Da (Replacement of O [16] with F₂ [38]). The 3:4:1 isotope pattern confirms the retention of both the Cl and Br atoms. |
Conclusion
The successful conversion of 1-(5-bromo-6-chloropyridin-3-yl)ethan-1-one to 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is unambiguously verified through a combination of orthogonal analytical techniques. The disappearance of the carbonyl resonance in ¹³C NMR and IR, coupled with the emergence of a diagnostic ¹⁹F quartet at ~ -88.5 ppm and a +22 Da mass shift, provides a self-validating data package that guarantees structural integrity for downstream drug discovery applications.
References
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. URL:[Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. URL:[Link]
A Senior Application Scientist's Guide to the Difluoroethyl Group: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoroethyl group (–CH2CF2H) has emerged as a particularly valuable tool. This guide provides an in-depth, objective comparison of how the difluoroethyl group influences biological activity, supported by experimental data and protocols, to empower rational drug design decisions.
The Foundational Impact: Modifying Physicochemical Properties
The introduction of a difluoroethyl group fundamentally alters a molecule's key physicochemical parameters, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The high electronegativity of the two fluorine atoms creates a strong dipole and influences the acidity of the adjacent C-H bond, turning it into a potential hydrogen bond donor.[1][2]
Lipophilicity (LogP/LogD)
A molecule's lipophilicity, or its affinity for a lipid-like environment over an aqueous one, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[3] The difluoroethyl group is considered a lipophilic hydrogen bond donor.[2] This is a unique characteristic, as hydrogen bond donors are typically hydrophilic. This dual nature allows for the modulation of a molecule's properties in a nuanced way.
Comparative Impact of Alkyl and Fluoroalkyl Groups on Lipophilicity:
| Group | Typical Change in LogP (Relative to -H) | Key Characteristics |
| Ethyl (-CH2CH3) | ~ +1.0 | Standard lipophilic group. |
| Difluoroethyl (-CH2CF2H) | ~ +0.5 to +0.8 | Moderately lipophilic, acts as a hydrogen bond donor.[4][5] |
| Trifluoroethyl (-CH2CF3) | ~ +1.0 to +1.2 | Highly lipophilic, lacks hydrogen bond donor capability. |
Note: These values are approximate and can vary based on the molecular context.
Acidity (pKa)
The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the C-H bond in the -CF2H moiety. This allows the difluoroethyl group to act as a weak hydrogen bond donor, a feature not present in its ethyl or trifluoroethyl counterparts. This can lead to new or enhanced interactions with biological targets.[1][6] The pKa of the C-H bond in a difluoroethyl group is significantly lower than that of a typical alkyl C-H bond, making it more likely to engage in hydrogen bonding.
Enhancing Metabolic Stability: A Shield Against Metabolism
A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to low bioavailability and short half-life.[7] The difluoroethyl group is often employed as a "metabolic shield" to block oxidative metabolism at or near the site of introduction.
Aryl ethers, such as the methoxy group, are common functionalities in bioactive molecules but are often susceptible to metabolism. The difluoroethyl group can serve as a bioisostere for a methoxy group, mimicking its steric and electronic properties while being significantly more resistant to metabolic degradation.[8][9] This enhanced metabolic stability can lead to drugs that remain active in the body for longer periods, potentially reducing the required dosage frequency.[10]
Diagram: Blocking CYP450-Mediated Metabolism
The following diagram illustrates how a difluoroethyl group can prevent metabolic hydroxylation compared to a standard ethyl group.
Caption: CYP450 oxidation of an ethyl vs. a difluoroethyl group.
Modulating Target Binding and Potency
The unique electronic properties of the difluoroethyl group can significantly influence a molecule's interaction with its biological target. The ability of the -CF2H group to act as a hydrogen bond donor can introduce new binding interactions that may increase potency and selectivity.[1][6]
In some cases, replacing a methoxy group with a difluoroethyl group has led to a remarkable increase in potency.[9][11] This is often attributed to a combination of factors, including more favorable binding interactions and the conformational preferences induced by the difluoroethyl group.[8]
Experimental Protocols
To empirically assess the influence of the difluoroethyl group, the following standardized assays are recommended.
Determination of Lipophilicity (LogP) by HPLC
This method provides a rapid and reliable measure of a compound's partition coefficient.[3][12]
Workflow Diagram: HPLC-based LogP Determination
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. nbinno.com [nbinno.com]
- 11. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
Safety Operating Guide
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: Comprehensive Handling and Disposal Protocol
[label="
Executive Summary & Chemical Profile
In advanced pharmaceutical and agrochemical drug development, highly functionalized intermediates like 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine are invaluable for introducing specific lipophilic and stereoelectronic properties into target molecules. However, the exact structural features that make this compound synthetically useful—a basic pyridine core heavily decorated with bromine, chlorine, and a fluorinated alkyl group—create profound environmental health and safety (EHS) challenges.
This guide provides application scientists and laboratory managers with a definitive, self-validating operational plan for the safe handling, segregation, and thermal destruction of polyhalogenated pyridine waste streams.
Mechanistic Toxicology & Risk Assessment
To handle this compound safely, personnel must understand the causality behind its hazard profile. The risks are not merely additive; they are synergistic:
-
The Pyridine Core: Pyridines are highly penetrating solvents that act as central nervous system depressants and hepatotoxins. They easily cross dermal barriers, carrying dissolved solutes with them.
-
Polyhalogenation (Br, Cl, F): The presence of three distinct halogens means that upon degradation, oxidation, or incomplete combustion, the compound liberates three highly corrosive and toxic acid gases: Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr). HF is particularly insidious; it penetrates tissue deeply, causing delayed necrosis and systemic hypocalcemia.
-
The Difluoroethyl Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). This grants the molecule high environmental persistence and requires immense thermal activation energy to break, fundamentally altering standard waste disposal requirements.
Waste Segregation & Storage Protocols
Improper segregation of polyhalogenated organics can lead to exothermic reactions, container degradation, or the formation of explosive mixtures. Waste must be strictly categorized at the point of generation.
Decision tree for the segregation and storage of polyhalogenated pyridine waste streams.
Quantitative Storage Parameters
Causality Note: Polytetrafluoroethylene (PTFE) or High-Density Polyethylene (HDPE) is required because the difluoroethyl and halogenated groups can rapidly degrade standard plastics (like polystyrene or PVC) over time, leading to catastrophic container failure.
| Waste Category | Primary Container Material | Max Accumulation Time (RCRA) | Incompatible Materials | Target Destruction Temp |
| Liquid Halogenated Waste | PTFE-lined or HDPE drums | 90 Days (LQG status) | Strong acids, oxidizers, non-halogenated solvents | > 1100°C |
| Solid Contaminated Waste | Double-bagged LDPE inside HDPE drum | 90 Days | Combustible organics, reactive metals | > 1100°C |
| Aqueous Wash Waste | HDPE Carboy | 90 Days | Cyanides, sulfides (risk of toxic gas release) | N/A (Requires specialized treatment) |
Standard Operating Procedure (SOP): Safe Handling & Spills
Every protocol in the laboratory must be a self-validating system. Do not rely solely on PPE; rely on verified engineering controls.
Step-by-Step Methodology: Emergency Spill Response Causality Focus: Standard organic absorbents (like sawdust or paper) can react exothermically with halogenated compounds or become highly flammable when mixed. Therefore, inert inorganic absorbents are mandatory.
-
Isolation and Ventilation: Immediately evacuate personnel from the immediate vicinity. Verify that the fume hood or room ventilation is operating at maximum capacity (minimum 100 fpm face velocity) to clear volatile pyridine vapors.
-
PPE Donning: Responders must don chemical splash goggles, a chemically resistant lab coat, and double gloves (inner nitrile, outer neoprene or butyl rubber). Reasoning: Halogenated solvents rapidly permeate standard single-layer nitrile, and the difluoroethyl group enhances lipophilic penetration.
-
Containment: Surround the spill perimeter with an inert, inorganic absorbent (e.g., diatomaceous earth, dry sand, or vermiculite) to prevent spreading.
-
Absorption and Collection: Work the inert absorbent into the spill from the outside in. Using non-sparking polypropylene tools, scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by water, to neutralize any residual acidic halogen byproducts. Collect all washings into the aqueous hazardous waste stream.
-
Verification: Seal, label, and transfer the waste container to the satellite accumulation area. Log the incident in the laboratory EHS system to validate the response protocol.
Definitive Disposal & Thermal Destruction
Under the Toxic Substances Control Act (TSCA), the EPA heavily regulates the disposal of halogenated pyridines to prevent environmental contamination. According to 1 [1], these substances must undergo complete chemical destruction. Biological degradation or standard landfilling is strictly prohibited.
Due to the extreme bond dissociation energy of the C-F bonds in the difluoroethyl group, standard incineration is insufficient. The EPA's Air Pollution Control Technology Fact Sheet dictates that halogenated volatile organic compounds require a minimum combustion temperature of 1100°C (2000°F) and a residence time of at least 1.0 second [2]. Lower temperatures risk the formation of Products of Incomplete Combustion (PICs), including highly toxic polyhalogenated dioxins and furans.
During thermal destruction, the thermodynamic equilibrium of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine favors the formation of carbon dioxide, water, and highly corrosive halogen acids (HF, HCl, and HBr) [3]. To prevent these toxic gases from entering the atmosphere, the incinerator must be equipped with a post-combustion alkali wet gas scrubber.
Thermal destruction pathway illustrating high-temperature incineration and alkali scrubbing.
By routing the flue gas through a caustic solution (such as sodium hydroxide or calcium hydroxide), the acid gases are precipitated into stable, neutral salts (NaF, NaCl, NaBr), ensuring absolute environmental safety and regulatory compliance.
References
-
"Air Pollution Control Technology Fact Sheet: Thermal Incinerator (EPA-452/F-03-022)." U.S. Environmental Protection Agency (EPA). URL:[Link]
-
"Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." U.S. Environmental Protection Agency (EPA). URL:[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals. Our commitment is to furnish you with field-proven insights that extend beyond the product itself, establishing a foundation of deep trust through scientific integrity.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, a thorough risk assessment is mandatory. The primary objective is to minimize exposure through engineering controls, which are more reliable than personal protective equipment (PPE) alone.[7]
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is critical to control the inhalation of potentially harmful vapors or aerosols.[10][11]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][9][12] Their immediate availability is crucial in the event of accidental exposure.
II. Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical.[7] The selection of appropriate PPE should be based on the potential routes of exposure and the specific tasks being performed.[13]
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1][2][9] | Protects against chemical splashes that can cause serious eye irritation or damage.[3][4][5] |
| Face Shield | Recommended in addition to goggles, especially when there is a significant splash hazard.[9] | Provides a broader range of protection for the entire face. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile gloves are a common and effective choice for many laboratory chemicals.[8][13] Always inspect gloves for any signs of degradation or perforation before use.[1][2] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[3][4] |
| Lab Coat/Protective Clothing | Wear a flame-resistant and impervious lab coat.[1] Ensure it is fully buttoned. | Protects the skin and personal clothing from contamination. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of exceeding exposure limits.[1][10] | Protects against the inhalation of harmful vapors or aerosols. |
III. Standard Operating Procedure for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, from initial preparation to final disposal.
IV. Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill response and disposal plan is crucial.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[1][2] Use non-sparking tools.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Segregation: All waste contaminated with 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine must be segregated into clearly labeled, closed containers.[2]
-
Professional Disposal: Disposal of chemical waste must be handled by qualified personnel in accordance with all local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain.
V. Emergency and First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air.[1][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention. |
References
-
SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Acros PharmaTech Limited. Available at: [Link]
-
SAFETY DATA SHEET BROMICIDE® GRANULES (US). AWS. Available at: [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]
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3-Bromo-2-chloro-5-fluoropyridine. PubChem. Available at: [Link]
-
Pyridine - IDLH. NIOSH - CDC. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
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Pyridine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
-
HAZARD SUMMARY: PYRIDINE, 4-NITRO, 1-OXIDE. NJ.gov. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]
-
HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Westlake. Available at: [Link]
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- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 10. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
